molecular formula C10H14O4 B1316429 Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate CAS No. 42145-38-0

Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate

Cat. No.: B1316429
CAS No.: 42145-38-0
M. Wt: 198.22 g/mol
InChI Key: OWFFQFMDATXZDF-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (CAS 42145-38-0) is a bicyclic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. It serves as a versatile synthetic building block in organic and medicinal chemistry. A prominent application of this compound is its use as a bioisostere for ortho-disubstituted benzenes in drug design. This substitution can improve key pharmacokinetic properties of drug candidates, such as metabolic stability and aqueous solubility, while retaining biological activity. The rigid, three-dimensional bicyclo[2.1.1]hexane scaffold provides a unique spatial arrangement that mimics benzene rings, allowing for effective interactions with biomacromolecules. The compound's synthesis is commonly achieved via a photochemical [2+2] cycloaddition reaction under ultraviolet (UV) light, which forms the bicyclic core with high regio- and stereoselectivity. For industrial scale-up, this photochemical process is effectively adapted to continuous flow reactors, which offer improved control over reaction parameters, enhanced yield and purity, and better scalability. The two ester functional groups are handles for further chemical transformations. The compound can undergo various reactions, including oxidation to the corresponding dicarboxylic acid or reduction to the diol, enabling the synthesis of a diverse range of derivatives. This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-7(11)9-3-4-10(5-9,6-9)8(12)14-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFFQFMDATXZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508690
Record name Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42145-38-0
Record name Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (CAS: 42145-38-0): A Key Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, a saturated bicyclic compound identified by CAS number 42145-38-0. We delve into its critical role as a bioisostere for the ortho-substituted benzene ring, a structural motif prevalent in numerous pharmaceuticals. This document details the compound's physicochemical properties, outlines key synthetic methodologies, discusses its applications in medicinal chemistry, and provides insights into its characterization. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage sp³-rich, three-dimensional scaffolds to overcome the limitations of planar aromatic systems in next-generation therapeutics.

The Strategic Imperative for Saturated Bioisosteres

The benzene ring is one of the most ubiquitous scaffolds in marketed small-molecule drugs, often serving as a core anchor for pharmacophoric groups.[1][2] However, the planarity and high sp²-character of aromatic rings can confer suboptimal physicochemical properties, such as poor metabolic stability (due to susceptibility to cytochrome P450 oxidation) and low aqueous solubility.[2]

In recent years, a principal goal in drug discovery has been to "escape from flatland" by incorporating more three-dimensional, saturated structures into drug candidates.[3] This strategy aims to improve pharmacokinetic profiles while maintaining or enhancing biological activity. Saturated bioisosteres—non-classical mimics of aromatic rings—are central to this effort. Among these, strained bicyclic systems have emerged as powerful tools. While bicyclo[1.1.1]pentane (BCP) is a well-established bioisostere for para-substituted benzenes, the bicyclo[2.1.1]hexane (BCH) scaffold has been identified as a uniquely effective replacement for ortho-substituted phenyl rings.[1][4] this compound serves as a versatile and synthetically accessible entry point into this important class of molecules.

Physicochemical and Structural Properties

This compound is a structurally rigid molecule where the two ester groups are held in a fixed spatial orientation, mimicking the vector relationship of substituents on an ortho-substituted benzene ring.[1][4]

Diagram 1: Chemical Structure of this compound

A 2D representation of the bicyclo[2.1.1]hexane core with 1,4-dicarboxylate substitution.

The key identifying and physical properties of the compound are summarized below.

PropertyValueSource(s)
CAS Number 42145-38-0
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
IUPAC Name This compound
Appearance Off-white to light yellow solid (<36°C), liquid (>38°C)ChemicalBook
Boiling Point 69-79 °C @ 0.2-0.25 TorrChemicalBook
Predicted Density ~1.302 g/cm³ChemicalBook
Storage Conditions 2-8°CSHAANXI LIGHTE
InChI Key OWFFQFMDATXZDF-UHFFFAOYSA-N
SMILES COC(=O)C12CCC(C1)(C2)C(=O)OC

Synthesis Methodology: Photochemical [2+2] Cycloaddition

The construction of the strained bicyclo[2.1.1]hexane core is a significant synthetic challenge. The most prominent and industrially scalable method for accessing this scaffold is through a photochemical [2+2] cycloaddition. This class of reaction leverages the energy from ultraviolet (UV) light to form the bicyclic ring system with high regio- and stereoselectivity. Other reported methods for accessing the core include visible-light-driven intramolecular cycloadditions and strain-release cycloadditions with highly reactive bicyclo[1.1.0]butanes.[4]

Generalized Photochemical Protocol

Diagram 2: Generalized Workflow for Photochemical Synthesis

G A 1. Precursor Solution Prepare solution of diene precursor in an inert, UV-transparent solvent (e.g., acetone, acetonitrile). B 2. Deoxygenation Purge the solution with an inert gas (N₂ or Ar) to remove O₂, which can quench the excited state. A->B C 3. Photoreaction Irradiate with a UV light source (e.g., medium-pressure mercury lamp) at a controlled temperature. B->C D 4. Monitoring & Workup Monitor reaction progress via TLC or GC. Once complete, remove solvent in vacuo. C->D E 5. Purification Purify the crude product using column chromatography (silica gel) or distillation. D->E

A conceptual workflow for the synthesis via photochemical [2+2] cycloaddition.

Step-by-Step Methodology:

  • Reactor Setup: The reaction is typically performed in a vessel made of quartz or other UV-transparent material. For scalability and consistent irradiation, continuous flow photoreactors are often employed, which offer superior control over reaction parameters and lead to higher yields and purity.

  • Reagent Preparation: A solution of the appropriate diene precursor is prepared in an inert solvent such as acetone or acetonitrile. The concentration is optimized to favor the desired intramolecular cycloaddition.

  • Deoxygenation: The solution must be thoroughly deoxygenated, usually by bubbling nitrogen or argon through it. Molecular oxygen is an efficient quencher of the excited triplet states required for the cycloaddition, and its presence will significantly reduce the reaction efficiency.

  • Irradiation: The solution is irradiated with a UV light source (e.g., a medium-pressure mercury lamp). The reaction temperature is typically kept low and constant using a cooling system to minimize side reactions. The reaction progress is monitored by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography or vacuum distillation, to yield the pure this compound.

Spectroscopic Characterization

Confirmation of the structure and assessment of purity are critical for any synthetic compound. While detailed, publicly-archived experimental NMR spectra for this specific molecule are limited, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methoxy groups (-OCH₃) in the 3.6-3.8 ppm range. The protons on the bicyclic scaffold would appear as complex multiplets in the aliphatic region (typically 1.5-3.0 ppm), corresponding to the bridgehead (CH) and methylene (CH₂) protons.

  • ¹³C NMR: The carbon NMR spectrum should feature a signal for the carbonyl carbon of the ester groups (~170-175 ppm), a signal for the methoxy carbons (~50-55 ppm), and distinct signals for the bridgehead and methylene carbons of the strained ring system.

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound (198.22 g/mol ).

Researchers synthesizing or procuring this compound are advised to perform full spectroscopic analysis to verify its identity and purity.

Applications in Medicinal Chemistry: An ortho-Benzene Bioisostere

The primary value of this compound lies in its role as a synthetic building block for creating bioisosteres of ortho-substituted benzene rings.[1][4] The rigid BCH scaffold orients substituents with exit vectors that effectively mimic this substitution pattern.

Diagram 3: Bioisosteric Replacement of an ortho-Substituted Phenyl Ring

G cluster_0 cluster_1 A Original Drug Candidate (Planar, Metabolically Liable) B D B->D Bioisosteric Replacement C Improved Candidate (3D, Spatially Mimics Original)

Replacing a planar phenyl ring with a 3D bicyclo[2.1.1]hexane scaffold.

Advantages of Bioisosteric Replacement:
  • Improved Solubility: Replacing a flat, hydrophobic benzene ring with a more polar, sp³-rich BCH scaffold can significantly enhance the aqueous solubility of a drug candidate, which is often a major hurdle in drug development.[2]

  • Enhanced Metabolic Stability: The C-H bonds on the BCH scaffold are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[2] This can lead to improved metabolic stability, a longer half-life, and a better overall pharmacokinetic profile.

  • Novel Chemical Space: The unique three-dimensional structure of the BCH core provides novel exit vectors for substituents, allowing medicinal chemists to explore previously inaccessible chemical space and potentially discover new interactions with biological targets.

  • Biological Validation: The concept has been successfully validated in the field of agrochemicals. The incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of known fungicides like boscalid and bixafen resulted in saturated, patent-free analogs that retained high antifungal activity.[1][4]

The two ester functional groups on this compound serve as versatile synthetic handles. They can be hydrolyzed to the corresponding dicarboxylic acid, reduced to a diol, or converted to amides, enabling the facile incorporation of this valuable scaffold into a wide array of complex molecular architectures.

Handling and Safety

Specific toxicological data for this compound has not been thoroughly investigated. Therefore, this compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on the Safety Data Sheet for the closely related analog, Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate, compounds in this class may be harmful if swallowed and can cause skin and serious eye irritation.

Conclusion

This compound is more than just a chemical reagent; it is a gateway to a modern strategy in drug design. As a validated bioisostere of the ortho-substituted benzene ring, it provides medicinal chemists with a powerful tool to mitigate the common liabilities of flat aromatic systems. Its rigid three-dimensional structure offers a route to improved solubility and metabolic stability, while its versatile functional handles allow for broad synthetic exploration. As the pharmaceutical industry continues to prioritize sp³-rich scaffolds, the importance and application of the bicyclo[2.1.1]hexane platform, and key building blocks like this dicarboxylate, are set to grow significantly.

References

  • 1,4-dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate - [D60074] - Synthonix . Synthonix, Inc. Available at: [Link]

  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Chemical Science (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - NIH . National Institutes of Health. Available at: [Link]

  • Dimethyl bicyclo[2.1.1]hexane-1, 4-dicarboxyline - SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. Available at: [Link]

  • Safety Data Sheet - Angene Chemical . Angene Chemical. Available at: [Link] (Note: This SDS is for an analog, Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate)

  • Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Ni-Catalyzed Regioselective Hydrometalative Cyclization of Alkynyl Cyclobutanones to Bicyclo[2.1.1]hexanes | CCS Chemistry - Chinese Chemical Society . Chinese Chemical Society. Available at: [Link]

Sources

Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of Dimethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate

Introduction

This compound is a saturated, bridged bicyclic compound that has emerged as a crucial building block in modern medicinal chemistry and materials science.[1] Its primary significance lies in its role as a bioisostere—a structural mimic—for ortho-disubstituted benzene rings.[1] In drug development, replacing aromatic moieties with rigid, three-dimensional scaffolds like the bicyclo[2.1.1]hexane core can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability and aqueous solubility, while preserving or even improving biological activity.[1] This guide provides a detailed examination of the compound's molecular weight, from theoretical calculation to experimental verification, offering researchers and drug development professionals a comprehensive understanding of this key molecular property.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and application. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 198.22 g/mol [1][2][3][4][5][6]
Molecular Formula C₁₀H₁₄O₄[1][3][5][6]
Monoisotopic Mass 198.08920892 Da[6]
CAS Number 42145-38-0[1][2][3][7]
IUPAC Name This compound[6][7]
SMILES COC(=O)C12CCC(C1)(C2)C(=O)OC[3][7]

Theoretical Molecular Weight Calculation

The nominal molecular weight of a compound is calculated from its molecular formula using the atomic weights of its constituent elements. This theoretical value is fundamental for stoichiometry in synthesis and for predicting behavior in various analytical techniques.

The molecular formula is C₁₀H₁₄O₄ .

The calculation is as follows:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

Total Molecular Weight = 120.11 + 14.112 + 63.996 = 198.218 g/mol

This value is conventionally rounded to 198.22 g/mol .[1][2][4][5]

Experimental Verification of Molecular Weight by Mass Spectrometry

While theoretical calculations provide an expected value, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can definitively confirm the elemental composition.

Principle of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves ionizing the sample, separating the resulting ions based on their m/z in a mass analyzer, and detecting them. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed to prevent fragmentation and observe the intact molecular ion.

G cluster_workflow Mass Spectrometry Workflow for Molecular Weight Verification prep Sample Preparation (Dissolution in appropriate solvent) ion Ionization Source (ESI) (Molecule -> [M+H]⁺) prep->ion analyzer Mass Analyzer (e.g., TOF) (Separation by m/z) ion->analyzer detect Detector (Ion detection and signal generation) analyzer->detect data Data System (Mass Spectrum Generation) detect->data

Caption: Replacing a flat aromatic ring with a 3D bicyclic scaffold.

The rationale behind this strategy is compelling:

  • Improved Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing them with a saturated bicyclic core, which lacks π-electrons, can block these metabolic pathways, increasing the drug's half-life. [1]* Enhanced Solubility: The introduction of a more three-dimensional, less planar structure can disrupt crystal lattice packing and improve a compound's aqueous solubility, which is often a challenge in drug development. [1]* Novel Chemical Space: This substitution provides access to new chemical space, allowing for the fine-tuning of a molecule's orientation within a target's binding pocket and potentially leading to novel intellectual property. [8]

Conclusion

The molecular weight of this compound is definitively established as 198.22 g/mol . This value, rooted in its molecular formula of C₁₀H₁₄O₄, is readily confirmed with high precision using modern analytical techniques like mass spectrometry. For researchers in organic synthesis and medicinal chemistry, this fundamental property is the starting point for all quantitative work. More importantly, the unique structural and physicochemical characteristics associated with this mass and composition make the bicyclo[2.1.1]hexane scaffold a powerful tool for overcoming common challenges in drug design, solidifying its role as a valuable building block in the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound | 42145-38-0.
  • SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. (n.d.). Dimethyl bicyclo[2.1.1]hexane-1, 4-dicarboxyline.
  • Synthonix. (n.d.). 1,4-dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate.
  • AiFChem. (n.d.). This compound.
  • Arctom. (n.d.). CAS NO. 42145-38-0 | this compound.
  • PubChem. (n.d.). This compound.
  • Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society.
  • Nature Portfolio. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.

Sources

A Technical Guide to Dimethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate: A Key Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties without compromising biological activity is paramount. Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has emerged as a pivotal building block, primarily for its role as a saturated, three-dimensional bioisostere of the ortho-substituted benzene ring.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, characterization, and strategic applications for researchers, chemists, and drug development professionals. We delve into the causality behind synthetic choices, provide validated experimental protocols, and explore the structural rationale for its advantages in drug design, offering a comprehensive resource for leveraging this unique scaffold.

Introduction: The Significance of a Strained Scaffold

This compound (CAS: 42145-38-0) is a diester derivative of a strained, bridged bicyclic alkane.[1][2] Its molecular structure, characterized by a rigid carbon framework, positions the two methyl ester groups with a fixed spatial relationship that effectively mimics the geometry of an ortho-substituted phenyl ring.[1]

The true value of this compound lies in its application as a bioisostere —a chemical substituent that can replace another functional group with similar steric and electronic properties, thereby maintaining the desired biological activity.[3] The transition from planar, aromatic moieties to saturated, sp³-rich scaffolds is a leading strategy in modern drug discovery to "escape from flatland".[3] This strategic replacement can lead to significant improvements in key drug-like properties, including:

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds, which are often susceptible to metabolic oxidation by cytochrome P450 enzymes, renders the bicyclic core more resistant to degradation.[1]

  • Improved Aqueous Solubility: The three-dimensional, non-planar structure can disrupt crystal lattice packing and reduce lipophilicity, often leading to better solubility—a critical factor for bioavailability.[1][3]

  • Novel Chemical Space: The use of such scaffolds allows for the creation of new chemical entities with unique structural attributes, providing a pathway to novel intellectual property.

This guide serves to equip scientists with the foundational knowledge and practical methodologies required to synthesize, characterize, and strategically deploy this compound and its derivatives in research and development programs.

Synthesis and Manufacturing Pathways

The synthesis of the bicyclo[2.1.1]hexane core is non-trivial and relies on specialized strategies that leverage strain and photochemistry. The dimethyl ester can be accessed through several validated routes.

Primary Route: Intramolecular [2+2] Photocycloaddition

The most common and industrially adaptable method for constructing the bicyclo[2.1.1]hexane skeleton is via an intramolecular [2+2] photocycloaddition of a 1,5-diene precursor. This approach is highly efficient due to the pre-organization of the reactive centers.

Causality of Experimental Design: The choice of a photochemical pathway is dictated by the Woodward-Hoffmann rules, which predict that a [2+2] cycloaddition is photochemically allowed. The intramolecular nature of the reaction is entropically favored, leading to high yields. The subsequent esterification is a standard, high-yielding transformation. For industrial-scale synthesis, photochemical flow reactors offer superior control over irradiation time, temperature, and light penetration, enhancing scalability and safety.[1]

G cluster_0 Step 1: Diene Synthesis cluster_1 Step 2: Photocycloaddition cluster_2 Step 3: Esterification start Starting Materials diene 1,5-Diene Precursor start->diene Multi-step synthesis cyclo Bicyclo[2.1.1]hexane Core (Diacid or Diol) diene->cyclo UV Light (e.g., 385 nm) Photosensitizer (e.g., ITX) Acetonitrile final Dimethyl Bicyclo[2.1.1]hexane- 1,4-dicarboxylate cyclo->final Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) Reflux

Fig 1. Synthetic workflow for this compound via photocycloaddition.

Experimental Protocol: Photocycloaddition and Esterification

  • Photocycloaddition:

    • Dissolve the 1,5-diene precursor and a photosensitizer (e.g., 2-isopropylthioxanthone, ITX, 10 mol%) in degassed acetonitrile.

    • Irradiate the solution using 385 nm LEDs in a photoreactor at room temperature overnight, or until analysis (GC-MS or TLC) shows complete consumption of the starting material.

    • Remove the solvent under reduced pressure to yield the crude bicyclo[2.1.1]hexane intermediate.

  • Esterification (Self-Validating System):

    • To the crude intermediate, add a 20-fold excess of methanol, followed by a catalytic amount of concentrated sulfuric acid (0.1–1.0 mol%).

    • Heat the mixture to reflux (60–100°C) for 4-6 hours. The reaction drives to completion by the large excess of methanol.[1]

    • Monitor the reaction by TLC until the starting diacid/diol is consumed.

    • Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound. An expected yield is up to 80%.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of the compound.

Physical Properties

The physical properties of this compound are summarized below. Data such as melting and boiling points are not consistently reported in publicly available literature, which may be due to its common use as an intermediate or its physical state at room temperature.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O₄[1][2][4]
Molecular Weight 198.22 g/mol [1][2][4]
CAS Number 42145-38-0[2][4]
Appearance White to yellow solid or semi-solid
Boiling Point Not Reported[5]
Melting Point Not Reported
Storage Conditions 2-8°C or Room Temperature[4]
Spectroscopic Characterization

The high degree of symmetry in the molecule simplifies its NMR spectra. The following data are based on established chemical shift ranges and structural analysis.[1]

TechniqueExpected Observations
¹H NMR δ ~3.70 (s, 6H, -OCH₃): A sharp singlet for the six equivalent methyl protons. δ 1.5-3.0 (m, 8H, bicyclic protons): A series of complex multiplets corresponding to the protons on the bicyclic core. Due to symmetry, fewer signals than eight are expected.
¹³C NMR δ ~170-175 (C=O): Carbonyl carbon of the ester. δ ~55-60 (Quaternary C): Bridgehead carbons (C1, C4). δ ~52 (-OCH₃): Methoxy group carbon. δ ~30-45 (-CH₂-): Methylene carbons of the bicyclic frame.
IR (Infrared) ~1740 cm⁻¹ (C=O stretch): Strong, sharp absorption characteristic of an ester carbonyl group. ~1250 cm⁻¹ (C-O stretch): Strong absorption for the ester C-O bond. ~2850-2960 cm⁻¹ (C-H stretch): Absorptions for the sp³ C-H bonds of the alkane frame.
Mass Spec. (MS) m/z = 198 (M⁺): Molecular ion peak. m/z = 167 ([M-OCH₃]⁺): Fragmentation corresponding to the loss of a methoxy radical. m/z = 139 ([M-COOCH₃]⁺): Fragmentation from the loss of a carbomethoxy group.

Chemical Reactivity and Derivatization Potential

The two ester groups are primary handles for a wide array of chemical transformations, making the compound a versatile intermediate.

G cluster_0 Functional Group Interconversion center Dimethyl Bicyclo[2.1.1]hexane- 1,4-dicarboxylate diacid Bicyclo[2.1.1]hexane- 1,4-dicarboxylic Acid center->diacid Hydrolysis (NaOH or H₃O⁺) diol Bicyclo[2.1.1]hexane- 1,4-dimethanol center->diol Reduction (LiAlH₄) diamide Bicyclo[2.1.1]hexane- 1,4-dicarboxamide center->diamide Amidation (R₂NH)

Fig 2. Key derivatization pathways from the core diester scaffold.
Hydrolysis to the Dicarboxylic Acid
  • Principle: Standard base-catalyzed saponification followed by acidic workup protonates the carboxylate to yield the diacid.

  • Protocol:

    • Dissolve the diester in a mixture of THF/Methanol.

    • Add an aqueous solution of lithium hydroxide (2.5 equivalents).

    • Stir at room temperature until TLC analysis indicates full conversion.

    • Acidify the mixture to pH ~2 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate, dry the organic phase, and remove the solvent to yield the dicarboxylic acid.

  • Significance: The diacid is a key intermediate for forming amides (e.g., via EDC coupling) and other derivatives.

Reduction to the Diol
  • Principle: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce the ester functionality to the primary alcohol.

  • Protocol:

    • Add a solution of the diester in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0°C under an inert atmosphere (N₂ or Ar).

    • Allow the reaction to warm to room temperature and stir until complete.

    • Carefully quench the reaction at 0°C by the sequential addition of water, 15% aq. NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to obtain the diol.

  • Significance: The resulting 1,4-dimethanol derivative provides new vectors for derivatization, for example, through etherification or conversion to dihalides.

Conclusion: A Validated Scaffold for Future Discovery

This compound is more than a mere chemical curiosity; it is a validated and strategically important building block for modern medicinal chemistry. Its rigid three-dimensional structure provides a robust and predictable scaffold that successfully mimics the ortho-substitution pattern of a benzene ring while offering superior physicochemical properties. The synthetic routes are well-established and scalable, and its functional handles allow for extensive and diverse derivatization. For scientists and researchers aiming to overcome challenges of metabolic instability and poor solubility in drug candidates, the bicyclo[2.1.1]hexane core represents a powerful tool to explore novel and patentable chemical space.

References

  • This compound | C10H14O4 | CID 12743281 - PubChem. PubChem. [Link]

  • Dimethyl bicyclo[2.1.1]hexane-1, 4-dicarboxyline. Shaanxi Lighte Optoelectronics Material Co., Ltd. [Link]

  • CAS NO. 42145-38-0 | this compound - Arctom. Arctom. [Link]

  • This compound - SpectraBase. SpectraBase. [Link]

  • a) Geometric comparison of 2‐oxabicyclo[2.1.1]hexane and... - ResearchGate. ResearchGate. [Link]

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An In-Depth Technical Guide to the Spectroscopic Properties of Dimethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Bicyclo[2.1.1]hexane Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, saturated bicyclic structures have garnered significant attention as bioisosteres for aromatic rings, capable of improving physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity. Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate stands as a key representative of this class, offering a rigid framework with defined exit vectors for further chemical elaboration.[1] Its synthesis is most notably achieved through a photochemical [2+2] cycloaddition, a powerful method for constructing strained ring systems.[1] This guide provides a detailed analysis of the spectroscopic data of this compound, offering insights into its unique structural features and providing a foundational understanding for its application in synthetic and medicinal chemistry.

Molecular Structure and Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄PubChem
Molecular Weight 198.22 g/mol PubChem
CAS Number 42145-38-0PubChem
IUPAC Name This compoundPubChem

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound. A detailed interpretation follows in the subsequent sections.

Spectroscopic TechniqueKey Features and Expected Values
¹H NMR Bicyclic protons anticipated in the range of δ 1.5–3.0 ppm. Methyl ester protons expected as a singlet.
¹³C NMR Ester carbonyl carbons expected in the range of δ 165–175 ppm. Bridgehead and methylene carbons of the bicyclic system will appear in the aliphatic region.
IR Spectroscopy Strong ester C=O stretching vibration around 1740 cm⁻¹. C-O-C stretching vibrations are expected around 1250 cm⁻¹.[1]
Mass Spectrometry Molecular ion peak (M⁺) or pseudomolecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) confirming the molecular weight.

Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the signals arising from the protons of the bicyclic framework and the methyl ester groups. Due to the high degree of symmetry in the molecule (a C₂ axis passing through the C2-C3 and C5-C6 bonds), the number of distinct proton signals is reduced.

The bicyclo[2.1.1]hexane system is a strained ring system, and the chemical shifts and coupling constants of its protons are highly dependent on their spatial orientation. The protons on the one-carbon bridge (C6) and the two-carbon bridges (C2, C3 and C5) will exhibit complex splitting patterns due to geminal and vicinal couplings. The bridgehead protons are absent in this molecule as they are substituted with the carboxylate groups.

A detailed analysis of related bicyclo[2.1.1]hexane derivatives from historical literature provides a basis for interpreting the complex splitting patterns observed in these rigid systems. The coupling constants are highly dependent on the dihedral angles between adjacent protons, a principle that is well-established in NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Key expected signals include:

  • Carbonyl Carbons (C=O): A signal in the downfield region, typically between δ 165–175 ppm, is indicative of the ester carbonyl carbons.

  • Bridgehead Carbons (C1 and C4): These quaternary carbons, being attached to the electron-withdrawing carboxylate groups, will be shifted downfield compared to unsubstituted bridgehead carbons.

  • Methylene Carbons (C2, C3, C5, and C6): The chemical shifts of these carbons will appear in the aliphatic region and their specific positions will be influenced by ring strain and proximity to the ester functionalities. Due to the molecule's symmetry, the number of distinct signals for the methylene carbons will be limited.

  • Methyl Carbons (-OCH₃): A signal in the upfield region of the spectrum corresponds to the two equivalent methyl carbons of the ester groups.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent absorption bands are associated with the ester groups:

  • C=O Stretch: A strong, sharp absorption band is expected around 1740 cm⁻¹ , which is characteristic of the carbonyl stretch in saturated esters.[1]

  • C-O-C Stretch: One or more strong bands in the region of 1250-1150 cm⁻¹ are anticipated, corresponding to the C-O single bond stretching vibrations of the ester functionality.[1]

  • C-H Stretch: Absorption bands in the region of 3000-2850 cm⁻¹ will be present due to the C-H stretching vibrations of the aliphatic bicyclic framework and the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 198 would be expected, corresponding to the molecular weight of the compound. Fragmentation of the ester groups is a common pathway, leading to the loss of a methoxy group (-OCH₃, 31 Da) or a carbomethoxy group (-COOCH₃, 59 Da). The presence of these fragment ions in the spectrum would further corroborate the proposed structure. A GC-MS spectrum is available on the PubChem database for this compound.

Synthesis Methodology: The Power of Photochemical [2+2] Cycloaddition

The synthesis of the bicyclo[2.1.1]hexane core of this compound is a classic example of an intramolecular photochemical [2+2] cycloaddition.[1] This reaction class is a cornerstone of photochemistry and provides access to strained four-membered rings that are often difficult to prepare via traditional thermal methods.

Experimental Protocol: A Generalized Approach
  • Precursor Synthesis: The reaction begins with a suitable acyclic diene precursor.

  • Photochemical Cycloaddition: The diene is dissolved in an appropriate solvent (e.g., acetone, which can also act as a photosensitizer) and irradiated with UV light, typically from a medium-pressure mercury lamp. The reaction is usually carried out in a photochemical reactor equipped with a cooling system to manage the heat generated by the lamp.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

The regioselectivity of the intramolecular [2+2] cycloaddition is often governed by the "rule of five," which predicts the formation of a five-membered ring in the diradical intermediate, leading to the thermodynamically more stable product.

Visualizing the Core Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Photochemical [2+2] Cycloaddition purification Column Chromatography / Distillation synthesis->purification nmr 1H & 13C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation & Verification nmr->structure ir->structure ms->structure

Caption: Workflow from synthesis to spectroscopic analysis and structure elucidation.

Conclusion

The spectroscopic analysis of this compound provides a clear fingerprint of its unique and highly strained bicyclic structure. The combination of NMR, IR, and mass spectrometry data allows for unambiguous confirmation of its molecular framework and the presence of the diester functionalities. A thorough understanding of these spectroscopic features is essential for researchers and scientists who intend to use this versatile building block in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The photochemical [2+2] cycloaddition remains a powerful and elegant method for accessing this intriguing class of compounds.

References

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A Comprehensive Guide to the IUPAC Nomenclature of Dimethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and unambiguous naming of chemical structures is fundamental to scientific communication, ensuring reproducibility and clarity in research and development. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (CAS Number: 42145-38-0). We will deconstruct the name to its core components, elucidating the rules governing the naming of bicyclic systems, the assignment of locants, and the prioritization of functional groups. This document serves as a technical resource for chemists, particularly those in medicinal chemistry and drug discovery, where this scaffold is increasingly utilized as a bioisostere for ortho-disubstituted benzene rings.[1][2]

Introduction: The Significance of Systematic Nomenclature

In the intricate landscape of organic chemistry, the ability to accurately name a complex molecule is not merely an academic exercise. It is the foundation upon which chemical databases are built, patents are filed, and scientific knowledge is shared globally. The IUPAC system provides a standardized grammar for this chemical language. The molecule in focus, this compound, is a prime example of a structure whose properties and applications are intrinsically linked to its rigid, three-dimensional arrangement.[1] Its growing importance as a saturated bioisostere in drug design necessitates a thorough understanding of its formal name.[1][2]

Deconstructing the IUPAC Name: A Step-by-Step Elucidation

The IUPAC name "this compound" can be systematically broken down to understand the molecule's structure.[3][4]

The Parent Hydride: Bicyclo[2.1.1]hexane

The foundation of the name is the parent hydrocarbon, bicyclo[2.1.1]hexane .

  • "Bicyclo" : This prefix indicates that the structure contains two rings that share two or more common atoms. The common atoms are known as bridgehead atoms .

  • "Hexane" : This signifies that the total number of carbon atoms in the bicyclic system is six.[5][6][7]

  • "[2.1.1]" : These numbers, enclosed in square brackets, are the defining characteristic of the bicyclic system. They describe the lengths of the "bridges" connecting the two bridgehead carbons. The numbers are always cited in descending order.[8]

    • Bridge 1 : Contains two carbon atoms.

    • Bridge 2 : Contains one carbon atom.

    • Bridge 3 : Contains one carbon atom.

Numbering the Bicyclic System: The Rule of Longest Paths

The locants (numbers) indicating the positions of the substituents are determined by a specific set of rules:

  • Start at a Bridgehead : Numbering begins at one of the two bridgehead carbons. This carbon is assigned position 1.

  • Follow the Longest Path : The numbering proceeds along the longest bridge to the second bridgehead carbon. In the case of bicyclo[2.1.1]hexane, this is the 2-carbon bridge.

  • Number the Second Bridgehead : The second bridgehead carbon is numbered sequentially.

  • Continue Along the Next Longest Path : After the second bridgehead is numbered, the numbering continues along the next longest bridge back to the starting bridgehead (position 1).

  • Number the Shortest Bridge Last : The atom(s) on the shortest bridge are numbered last.

For bicyclo[2.1.1]hexane, the bridgehead carbons are positions 1 and 4.

The Principal Functional Group: Dicarboxylate
  • "-dicarboxylate" : This suffix identifies the principal functional groups attached to the parent structure. It indicates the presence of two carboxylate groups (-COO⁻), which in this case are esterified. When the carboxylic acid group is attached to a ring, the suffix "carboxylic acid" or, for its ester, "carboxylate" is used. The prefix "di-" specifies that there are two such groups.

Positional Locants: -1,4-
  • "-1,4-" : These numbers specify that the two carboxylate functional groups are attached to the carbon atoms at positions 1 and 4 of the bicyclo[2.1.1]hexane ring system. As established by the numbering rules, these are the two bridgehead positions.

The Ester Substituent: Dimethyl
  • "Dimethyl" : This prefix, placed at the beginning of the name, identifies the alkyl groups of the ester functionality. It indicates that two methyl (-CH₃) groups are each bonded to an oxygen atom of the carboxylate groups.

Systematic Protocol for IUPAC Name Determination

To derive the IUPAC name for a substituted bicyclic compound like the one , a researcher can follow this self-validating protocol.

Experimental Protocol: IUPAC Nomenclature Workflow

  • Identify the Core Structure : Recognize the presence of a bicyclic system. Confirm that two rings share two bridgehead atoms.

  • Count Total Atoms in the Ring System : Sum all atoms comprising the bicyclic framework to determine the parent alkane name (e.g., six carbons = hexane).

  • Determine Bridge Lengths :

    • Identify the two bridgehead carbons.

    • Count the number of carbon atoms in each of the three paths connecting the bridgeheads.

    • Arrange these numbers in descending order within square brackets (e.g., [2.1.1]).

  • Number the System :

    • Assign '1' to a bridgehead carbon.

    • Proceed along the longest bridge to the second bridgehead.

    • Continue along the next longest bridge back to the start.

    • Number the shortest bridge last.

  • Identify and Prioritize Functional Groups :

    • Identify all functional groups attached to the parent structure (e.g., two ester groups).

    • Determine the principal functional group according to IUPAC priority rules (esters are high priority).

    • Name the principal group as a suffix (e.g., -dicarboxylate).

  • Assign Locants to Functional Groups : Use the numbering from Step 4 to indicate the position of each principal functional group (e.g., 1,4-).

  • Name the Ester Alkyl Group : Identify the alkyl group attached to the oxygen of the ester(s) and name it as a prefix (e.g., dimethyl).

  • Assemble the Final Name : Combine the components in the correct order: (Ester Alkyl Group) + (Bicyclo[x.y.z]alkane) + (Locants) + (Suffix).

    • Result: this compound.

Visualization and Data Summary

Visual aids are crucial for understanding complex three-dimensional structures and nomenclature rules.

Data Presentation: Nomenclature Rule Summary
ComponentRuleApplication to Topic Compound
Parent System Bicyclo[x.y.z]alkaneBicyclo[2.1.1]hexane
Bridge Lengths (x.y.z) Number of atoms between bridgeheads, in descending order.[2.1.1]
Numbering Start at bridgehead, proceed along longest path first.Bridgeheads are at positions 1 and 4 .
Principal Group Highest priority functional group, named as a suffix.Two ester groups -> -dicarboxylate
Locants Position of the principal functional groups.-1,4-
Ester Name Alkyl group on the ester oxygen, named as a prefix.Two methyl groups -> Dimethyl
Experimental Workflow Diagram

The logical process for determining the IUPAC name can be visualized as a decision tree.

IUPAC_Naming_Workflow start Start with Molecular Structure is_bicyclic Is the structure bicyclic? start->is_bicyclic count_atoms Count total carbons in rings (e.g., 6 -> Hexane) is_bicyclic->count_atoms Yes find_bridgeheads Identify Bridgehead Carbons count_atoms->find_bridgeheads count_bridges Count atoms in each of the 3 bridges (e.g., 2, 1, 1) find_bridgeheads->count_bridges order_bridges Order bridges descendingly (e.g., [2.1.1]) count_bridges->order_bridges assemble_parent Assemble Parent Name (Bicyclo[2.1.1]hexane) order_bridges->assemble_parent number_system Number the System: 1. Start at bridgehead 2. Longest path first assemble_parent->number_system id_functional_groups Identify Functional Groups (2 ester groups) number_system->id_functional_groups name_suffix Name Principal Group Suffix (-dicarboxylate) id_functional_groups->name_suffix assign_locants Assign Locants (1,4-) name_suffix->assign_locants name_prefix Name Ester Alkyl Groups (Dimethyl) assign_locants->name_prefix final_name Assemble Full IUPAC Name: This compound name_prefix->final_name

Caption: Workflow for the systematic determination of the IUPAC name.

Field-Proven Insights: Application in Drug Discovery

The rigid bicyclo[2.1.1]hexane scaffold provides a unique three-dimensional vector space that is highly attractive to medicinal chemists. This compound and its derivatives serve as valuable building blocks.[1] A prominent application is their use as saturated, non-planar bioisosteres for ortho-disubstituted benzene rings.[1][2]

The rationale behind this choice is compelling:

  • Improved Physicochemical Properties : Replacing a flat aromatic ring with a 3D saturated scaffold can significantly improve key drug properties such as aqueous solubility and metabolic stability by disrupting planarity and removing sites susceptible to aromatic oxidation.[1]

  • Novel Exit Vectors : The bridgehead substitution at the 1- and 4-positions provides a fixed spatial relationship between the two functional groups, mimicking the presentation of substituents on an ortho-disubstituted phenyl ring but with a completely different conformational profile.

  • Access to New Chemical Space : The synthesis of these scaffolds, often via photochemical [2+2] cycloaddition reactions, opens the door to novel molecular architectures that are otherwise difficult to access.[1][9]

The ability to precisely name these complex building blocks, such as this compound, is therefore not just a matter of compliance but a critical component of innovation in the pharmaceutical industry.

Conclusion

The IUPAC name This compound is a dense descriptor that, when properly deconstructed, reveals the precise architecture of the molecule. By understanding the rules for naming the parent bicyclic system, numbering the carbon framework, and prioritizing functional groups, researchers can communicate complex structures with clarity and confidence. As scaffolds like bicyclo[2.1.1]hexane become more prevalent in advanced materials and medicinal chemistry, a mastery of their nomenclature becomes an indispensable skill for the modern scientist.

References

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  • PubChem. (n.d.). 1,4-Dimethyl bicyclo[2.2.0]hexane-1,4-dicarboxylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

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Synthesis of Dimethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Bicyclo[2.1.1]hexane Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Among these, saturated bicyclic scaffolds have garnered significant attention as bioisosteres of aromatic rings, offering a means to escape the "flatland" of traditional planar molecules and improve pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] The bicyclo[2.1.1]hexane framework, in particular, has emerged as a valuable motif, serving as a rigid scaffold that mimics the spatial orientation of ortho-disubstituted benzene rings.[1] Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate stands as a key building block in this class, providing two versatile ester functionalities for further chemical elaboration. This guide provides an in-depth exploration of the synthetic strategies for accessing this important compound, tailored for researchers and professionals in organic synthesis and drug development.

Strategic Approaches to the Bicyclo[2.1.1]hexane Core

The construction of the strained bicyclo[2.1.1]hexane skeleton is the central challenge in the synthesis of its derivatives. Two principal strategies have proven effective: a direct photochemical approach to form the bicyclic core with the desired ester functionalities, and a two-step approach involving the synthesis of the parent dicarboxylic acid followed by esterification.

Strategy 1: Intramolecular [2+2] Photocycloaddition

The most direct and widely employed method for the synthesis of the bicyclo[2.1.1]hexane system is the intramolecular [2+2] photocycloaddition of a suitably substituted 1,5-diene.[2][3][4][5][6] This approach is predicated on the photochemical excitation of the alkene moieties, leading to the formation of a diradical intermediate that subsequently cyclizes to form the strained bicyclic ring system. The regiochemistry of the cycloaddition is crucial and is often directed by the substitution pattern of the starting diene.

G cluster_0 Photochemical [2+2] Cycloaddition Acyclic_Precursor 1,5-Diene Precursor Excited_State Excited State (Diradical Intermediate) Bicyclic_Product Bicyclo[2.1.1]hexane Core

Strategy 2: Synthesis via Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid

An alternative and often more flexible approach involves the initial synthesis of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, followed by a standard esterification reaction. This strategy allows for the purification of the diacid intermediate and can be advantageous if the photochemical cycloaddition of the corresponding diester precursor is inefficient or leads to side products. The diacid can be synthesized through various methods, including the hydrolysis of a pre-formed diester or via cycloaddition reactions leading to the diacid scaffold.

G cluster_1 Two-Step Synthesis Pathway Diacid_Synthesis Synthesis of Bicyclo[2.1.1]hexane- 1,4-dicarboxylic Acid Esterification Fischer Esterification Final_Product Dimethyl bicyclo[2.1.1]hexane- 1,4-dicarboxylate

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. Protocol 1 outlines the direct photochemical route, while Protocol 2 describes the synthesis via the dicarboxylic acid intermediate.

Protocol 1: Direct Photochemical [2+2] Cycloaddition

This protocol is a constructed example based on established procedures for intramolecular [2+2] photocycloadditions of 1,5-dienes.[2][4][5]

Step 1: Synthesis of Dimethyl 2,5-dimethylenehexanedioate (1,5-Diene Precursor)

Step 2: Intramolecular [2+2] Photocycloaddition

  • Reaction Setup: In a quartz photoreactor equipped with a magnetic stirrer and a cooling system, dissolve dimethyl 2,5-dimethylenehexanedioate (1.0 eq) in a suitable solvent such as acetone or acetonitrile to a concentration of 0.01-0.05 M. Acetone can also act as a triplet sensitizer.

  • Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes to prevent quenching of the excited state by oxygen.

  • Irradiation: While maintaining the reaction temperature at 10-20 °C, irradiate the solution with a medium-pressure mercury lamp (typically 254 nm) or a suitable LED array.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Two-Step Synthesis via Fischer Esterification

This protocol is based on well-established Fischer esterification procedures.[7][8][9][10]

Step 1: Synthesis of Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid

As a specific protocol for the diacid is not detailed in the search results, a common route would be the hydrolysis of the corresponding diester (synthesized as in Protocol 1) or via alternative cycloaddition routes. Assuming the diacid is available:

Step 2: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bicyclo[2.1.1]hexane-1,4-dicarboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol, which will also serve as the solvent. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 eq).[1][7]

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.[11]

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the dicarboxylic acid spot.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.[8][9]

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volumes).[8][9]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.[8]

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Data Presentation

Chemical Properties and Identifiers
PropertyValueSource
Molecular Formula C₁₀H₁₄O₄[1][12]
Molecular Weight 198.22 g/mol [1][12][13]
IUPAC Name This compound[12]
CAS Number 42145-38-0[1][12][13]
InChI Key OWFFQFMDATXZDF-UHFFFAOYSA-N[12]
Reaction Parameters and Expected Outcomes
ParameterProtocol 1 (Photocycloaddition)Protocol 2 (Esterification)
Key Reagents Dimethyl 2,5-dimethylenehexanedioate, AcetoneBicyclo[2.1.1]hexane-1,4-dicarboxylic acid, Methanol, H₂SO₄
Solvent Acetone or AcetonitrileMethanol
Temperature 10-20 °CReflux (~65 °C)
Reaction Time Varies (typically several hours)4-12 hours
Purification Column ChromatographyColumn Chromatography or Distillation
Expected Yield Moderate to GoodGood to Excellent (up to 80%)[1]

Characterization and Analysis

The structural elucidation and confirmation of purity for this compound are typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy protons as a singlet around 3.7 ppm, and complex multiplets for the bicyclic framework protons.

    • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbons of the ester groups around 170-175 ppm, a signal for the methoxy carbons around 50-55 ppm, and signals for the sp³ hybridized carbons of the bicyclic core.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern of bicycloalkanes can be complex, often involving the loss of the ester groups and fragmentation of the bicyclic ring system.[14][15]

Conclusion and Future Outlook

The synthesis of this compound provides access to a valuable building block for the construction of complex, three-dimensional molecules with applications in medicinal chemistry and materials science. While the intramolecular [2+2] photocycloaddition offers a direct route to the bicyclic core, the two-step synthesis via the dicarboxylic acid provides a robust and often higher-yielding alternative. The continued development of efficient and scalable synthetic methods for this and related bicyclic scaffolds will undoubtedly fuel further innovation in the design of novel chemical entities with enhanced properties.

References

  • Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement - DOI. (URL: Not provided)
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Sources

The Power of Tension: A Technical Guide to Strained Ring Systems in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of strained ring systems, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, reactivity, and application. By delving into the fundamental principles that govern these unique molecular architectures, we aim to equip you with the knowledge to strategically employ them in the design and execution of complex synthetic challenges.

Introduction: Embracing the Strain

At the heart of cyclic organic molecules lies the concept of ring strain , a form of instability that arises from deviations in bond angles and conformations from their ideal values.[1] While often perceived as a liability, this inherent strain is a powerful driving force for a vast array of chemical transformations, making small rings like cyclopropanes, cyclobutanes, epoxides, and aziridines invaluable building blocks in modern organic synthesis.[2] The release of this strain energy can be harnessed to facilitate reactions that would otherwise be thermodynamically or kinetically unfavorable.[3]

This guide will navigate the landscape of strained ring chemistry, from the foundational principles of their synthesis to their cutting-edge applications in medicinal chemistry and materials science. We will explore how the unique electronic and geometric properties of these systems can be leveraged to construct complex molecular scaffolds with high degrees of stereochemical control.

The Energetic Landscape: Understanding Ring Strain

Ring strain is a composite of several energetic penalties:

  • Angle Strain (Baeyer Strain): This arises from the compression or expansion of bond angles from the ideal 109.5° for sp³-hybridized carbons.[4] For instance, the C-C-C bond angles in cyclopropane are constrained to 60°, leading to significant angle strain.[4]

  • Torsional Strain (Pitzer Strain): This results from eclipsing interactions between adjacent substituents. In small, planar rings, the substituents are forced into eclipsed conformations, increasing the molecule's energy.[1]

  • Transannular Strain (Prelog Strain): In medium-sized rings (8-11 members), steric repulsion between substituents across the ring contributes to the overall strain energy.[2]

The interplay of these factors dictates the reactivity of a given strained ring system. The higher the strain, the more susceptible the ring is to cleavage and rearrangement, providing a thermodynamic driving force for a variety of synthetic transformations.[5]

Forging Tension: Synthesis of Strained Ring Systems

The construction of these high-energy molecules requires specialized synthetic strategies that can overcome the energetic barrier to their formation. Key methodologies include:

Cyclopropanation: Crafting the Three-Membered Ring

The synthesis of cyclopropanes is a cornerstone of strained ring chemistry. One of the most reliable and stereospecific methods is the Simmons-Smith reaction .[6][7] This reaction involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[8] The reaction proceeds in a concerted fashion, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[9]

Materials:

  • (E)-Stilbene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu))

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a stirred suspension of zinc-copper couple (1.2 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add diiodomethane (1.1 eq) dropwise at room temperature.

  • The mixture is stirred for 30 minutes, during which the formation of the active carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), occurs.

  • A solution of (E)-stilbene (1.0 eq) in anhydrous diethyl ether is then added to the reaction mixture.

  • The reaction is stirred at reflux for 24 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford trans-1,2-diphenylcyclopropane.

Simmons_Smith_Mechanism

[2+2] Photocycloaddition: Building the Cyclobutane Ring

The construction of four-membered rings is often achieved through [2+2] photocycloaddition reactions .[10][11] This method involves the photochemical excitation of an alkene to an excited state, which then reacts with another ground-state alkene to form a cyclobutane ring.[12] These reactions are particularly useful for the synthesis of complex, polycyclic systems and have been widely applied in natural product synthesis.[13][14]

Materials:

  • A suitable 1,6-diene substrate

  • Acetone (as a photosensitizer and solvent)

  • High-pressure mercury lamp

Procedure:

  • A solution of the 1,6-diene in acetone is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling argon or nitrogen through it for 30 minutes.

  • The reaction vessel is placed in a photochemical reactor and irradiated with a high-pressure mercury lamp (typically with a Pyrex filter to block short-wavelength UV light) at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the bicyclic cyclobutane product.

Photocycloaddition_Workflow

Unleashing the Tension: Reactivity and Transformations

The high potential energy stored in strained rings makes them poised for a variety of chemical transformations. The release of this strain provides a powerful thermodynamic driving force for these reactions.

Ring-Opening Reactions: A Gateway to Functionalized Molecules

The cleavage of one or more bonds in a strained ring is a common and synthetically useful transformation.

Epoxides are versatile three-membered heterocyclic intermediates that readily undergo nucleophilic ring-opening.[15] The development of catalytic, asymmetric methods for this transformation has been a major focus in organic synthesis, as it allows for the creation of chiral, non-racemic 1,2-difunctionalized compounds.[16][17][18] A variety of chiral catalysts, often based on metal-salen complexes, have been developed to achieve high enantioselectivity.[17][18]

Epoxide_Ring_Opening

Strain-Release Driven Rearrangements

The relief of ring strain can also drive powerful skeletal rearrangements, leading to the formation of more complex cyclic systems.

This rearrangement involves the thermal or transition-metal-catalyzed conversion of a vinylcyclopropane to a cyclopentene.[19][20] The reaction can proceed through either a concerted, pericyclic pathway or a stepwise, diradical mechanism, depending on the substrate and reaction conditions.[19][21][22] This transformation has proven to be a valuable tool in the synthesis of natural products containing five-membered rings.[19]

Ring-Opening Metathesis Polymerization (ROMP)

Strained cyclic olefins are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP) .[23][24] This powerful polymerization technique, often catalyzed by ruthenium-based Grubbs-type catalysts, allows for the synthesis of polymers with unique architectures and functionalities.[23] The driving force for the polymerization is the release of ring strain in the monomer.[25][26]

MonomerRing Strain (kcal/mol)Polymerizability by ROMP
Cyclopropene~54Yes
Cyclobutene~26Yes
Cyclopentene~6Low
trans-Cyclooctene~16Yes

Applications in Drug Discovery and Materials Science

The unique structural and reactivity profiles of strained ring systems have made them indispensable in various fields of chemical science.

Medicinal Chemistry: Escaping Flatland

In drug discovery, the incorporation of small, strained rings is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of a molecule.[27] These rigid, three-dimensional scaffolds can help to:

  • Increase metabolic stability: The introduction of strained rings can block sites of metabolism, increasing the half-life of a drug.[27]

  • Improve binding affinity: The conformational rigidity of these rings can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.

  • Enhance solubility: The introduction of sp³-rich strained rings can disrupt planarity and improve a compound's solubility.

A survey of marketed drugs reveals the prevalence of strained ring systems.[28][29][30] For example, the anti-cancer drug Paclitaxel contains a highly strained oxetane ring, which is crucial for its biological activity.

Polymer Science: Tailoring Material Properties

ROMP of strained cyclic monomers has enabled the synthesis of a wide range of polymers with tailored properties.[31] The resulting polymers find applications in areas such as:

  • Specialty elastomers: Polymers with low glass transition temperatures and high elasticity.

  • Toughened thermosets: Cross-linked polymers with enhanced fracture toughness.

  • Drug delivery vehicles: Biocompatible and biodegradable polymers for controlled release applications.

The mechanical properties of these polymers, such as their stress-strain behavior, can be finely tuned by the choice of monomer and polymerization conditions.[32][33][34][35][36]

Future Outlook

The field of strained ring chemistry continues to evolve, with ongoing research focused on the development of new synthetic methods, the discovery of novel strain-release-driven reactions, and the exploration of new applications in catalysis, materials science, and medicine. The ability to harness the inherent energy of these unique molecular architectures will undoubtedly continue to be a key driver of innovation in organic synthesis for years to come.

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  • Hou, H.; Li, Y.; Pu, J. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Nat. Prod. Bioprospect.2024 , 14 (1), 37. [Link]

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Sources

Navigating Beyond Flatland: A Guide to Bioisosteres for ortho-Substituted Benzene Rings

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ortho-substituted phenyl ring is a cornerstone of medicinal chemistry, present in the structure of over 300 FDA-approved drugs and countless agrochemicals. Its rigid framework provides a reliable scaffold for orienting two functional groups in close proximity, crucial for specific interactions with biological targets. However, the very aromaticity that makes it so stable and predictable also contributes to significant liabilities in drug development. Phenyl rings are often associated with poor aqueous solubility and susceptibility to metabolic oxidation by cytochrome P450 enzymes, creating challenges for bioavailability and potential toxicity.

For decades, medicinal chemists have sought to "escape from flatland" by replacing these planar, sp2-rich motifs with three-dimensional, saturated (sp3-rich) bioisosteres. A successful bioisosteric replacement aims to preserve the crucial geometry and biological activity of the parent molecule while improving its physicochemical and pharmacokinetic properties. While bioisosteres for para-substituted benzenes are well-established, the development of mimics for the ortho- and meta-substitution patterns has been a more recent and complex challenge.

This guide provides a deep dive into the modern scaffolds used to replace ortho-substituted benzene rings, focusing on the causal relationships between their unique three-dimensional structures and their impact on drug-like properties. We will explore the design rationale, synthesis, and practical application of these next-generation chemical tools.

The Geometric Challenge: Mimicking the ortho Vector

The primary challenge in designing an ortho-benzene bioisostere is replicating the spatial relationship between the two substituents. Key geometric parameters include the distance between the substituent attachment points (exit vectors) and the angles they form relative to the core scaffold. For an ortho-substituted benzene, this relationship is defined by a 60° angle and a relatively short distance between substituents. An ideal bioisostere should approximate these parameters to maintain the established binding pose within a target protein.

Caption: Bioisosteric replacement of a planar ortho-phenyl ring with 3D saturated scaffolds.

Key Bioisosteric Scaffolds and Their Characteristics

Recent years have seen a surge in the rational design and synthesis of novel scaffolds that can act as bioisosteres for ortho-substituted benzenes.[1] The most successful of these are strained bicyclic and polycyclic systems that rigidly hold substituents in a spatially similar orientation.

Bicyclo[2.1.1]hexanes (BCHs)

The 1,2-disubstituted bicyclo[2.1.1]hexane (BCH) core has emerged as an excellent geometric mimic for the ortho-phenyl ring.[2][3] X-ray crystallographic analysis shows that the distance between substituents on a 1,2-BCH scaffold closely resembles that of an ortho-substituted benzene.[1]

  • Design Rationale: The rigid, bridged structure of the BCH core locks the substituents at positions 1 and 2 into a fixed orientation that effectively mimics the ortho relationship.

  • Impact on Properties: Replacing an ortho-phenyl ring with a BCH core generally leads to a significant increase in the fraction of sp3-hybridized carbons (Fsp3), which correlates with improved developability profiles. Specifically, this replacement often results in:

    • Increased Aqueous Solubility: The disruption of planar stacking and the more polar nature of the sp3-rich scaffold enhance solubility.[4]

    • Improved Metabolic Stability: The C-H bonds on the strained bicyclic core are stronger and less accessible to metabolic enzymes compared to the electron-rich phenyl ring.[1]

    • Reduced Lipophilicity: The move from a "greasy" aromatic ring to a saturated scaffold typically lowers the distribution coefficient (logD).[4]

  • Synthesis: Modern synthetic approaches often rely on visible-light-mediated [2+2] photocycloadditions, which have made various substituted BCHs more accessible for drug discovery programs.[5]

Bicyclo[1.1.1]pentanes (BCPs)

While 1,3-disubstituted BCPs are well-known para-benzene mimics, the 1,2-disubstituted variants have been developed as bioisosteres for ortho- and meta-substituted benzenes. Their geometry is considered intermediate between the two, offering a unique vector space for exploration.

  • Design Rationale: The highly strained and rigid BCP core projects substituents from adjacent bridgehead and bridge positions, creating a unique spatial arrangement.

  • Impact on Properties: Like BCHs, the introduction of a BCP scaffold dramatically increases Fsp3. In a study involving ten different BCP analogues, the bioisosteric replacement consistently improved aqueous solubility and metabolic stability compared to the parent arenes.

  • Synthesis: The development of versatile platforms for the 1,2-difunctionalization of BCPs has been a key enabler for their use. Recent advances in radical-mediated C-H functionalization and metallaphotoredox catalysis have streamlined access to these valuable building blocks.

Cubanes

Cubane is a fascinating polycyclic hydrocarbon that offers the closest geometric match to benzene. The 1,2-disubstituted cubane isomer is an ideal bioisostere for the ortho-phenyl ring.

  • Design Rationale: The cubic framework places substituents at adjacent corners with exit vectors that closely emulate the size and spatial relationship of an ortho-substituted benzene.

  • Impact on Properties: Cubane's high C-H bond strength confers exceptional resistance to oxidative metabolism. Its rigid, non-planar structure disrupts π-π stacking, which can significantly improve solubility.

  • Synthesis: Historically, the synthesis of substituted cubanes was a major barrier to their adoption. However, recent breakthroughs, including new routes to 1,2- and 1,3-disubstituted cubanes and the development of copper-photoredox catalyzed cross-coupling reactions, have made these scaffolds much more accessible for medicinal chemistry.

Heterocyclic Analogues: 2-Oxabicyclo[2.1.1]hexanes

To further enhance aqueous solubility, researchers have introduced heteroatoms into the bicyclic core. The 2-oxabicyclo[2.1.1]hexane scaffold represents a next-generation, water-soluble bioisostere of the ortho-phenyl ring.[4]

  • Design Rationale: Replacing a methylene bridge in the BCH core with an oxygen atom maintains the key geometric features while introducing a polar ether group. This oxygen can also act as a hydrogen bond acceptor, potentially forming new beneficial interactions with the biological target.

  • Impact on Properties: In case studies involving the fungicides Fluxapyroxad and Boscalid, replacement of the ortho-phenyl ring with a 2-oxabicyclo[2.1.1]hexane core led to a dramatic, order-of-magnitude increase in water solubility while retaining bioactivity.[4] This modification also tended to reduce lipophilicity and improve metabolic stability.[1]

  • Synthesis: These scaffolds can be synthesized on a multigram scale from readily available starting materials, making them practical for use in drug discovery campaigns.[4]

Data Presentation: Comparative Analysis

The choice of a bioisostere is a data-driven process. The following tables summarize key comparative data between parent ortho-phenyl compounds and their bioisosteric analogues.

Table 1: Geometric Parameter Comparison

Scaffold Substituent Distance (d, Å) Dihedral Angle (θ, °) Reference
ortho-Benzene (Telmisartan) ~2.95 ~0 [1]
1,2-Bicyclo[2.1.1]hexane (BCH) ~3.05 - 3.19 ~58 [1][3]
1,5-Bicyclo[2.1.1]hexane (BCH) Slightly larger than benzene Larger than benzene [1]

| 1,2-Bicyclo[1.1.1]pentane (BCP) | ~3.5 - 4.0 | ~67 |[1] |

Table 2: Physicochemical Property Modulation (Case Study: Boscalid)

Compound clogP logD (pH 7.4) Aqueous Solubility (µM) Metabolic Stability (t½, min) Reference
Boscalid (Parent) 3.6 3.6 15 29 [4]
BCP Analogue - 2.5 170 >180

| 2-Oxabicyclo[2.1.1]hexane Analogue | 2.7 | 2.7 | 160 | >180 |[4] |

Experimental Protocols

The successful implementation of a bioisosteric replacement strategy relies on robust and reproducible experimental methods.

Protocol 1: Synthesis of a 2-Oxabicyclo[2.1.1]hexane Precursor

This protocol is adapted from the work of Mykhailiuk and coworkers for the synthesis of a key diene precursor used in the photocycloaddition to form the 2-oxabicyclo[2.1.1]hexane core.

Objective: To synthesize the diene precursor for the [2+2] photocycloaddition reaction.

Materials:

  • Propargyl alcohol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: Coupling Reaction: To a stirred solution of propargyl alcohol (1.0 eq) and the aromatic aldehyde (1.1 eq) in toluene, add CuCl (0.1 eq) and TMEDA (0.2 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Step 3: Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure diene precursor.

  • Step 4: Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

  • Step 5: Photocycloaddition: The purified diene is then subjected to a visible-light-mediated intramolecular [2+2] photocycloaddition to form the desired 2-oxabicyclo[2.1.1]hexane scaffold, typically using a high-power LED light source in a suitable solvent.

Causality Note: The copper-catalyzed coupling is a reliable method for forming the C-C bond necessary to construct the diene. The subsequent photocycloaddition is an efficient way to form the strained bicyclic ring system, driven by the energy of visible light.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a parent compound and its bioisosteric analogue using human liver microsomes (HLM).

Materials:

  • Test compounds (parent and bioisostere, 10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, pooled)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound at 100 µM in buffer.

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the 100% control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Self-Validation Note: This protocol includes a 0-minute time point to establish the baseline amount of compound before metabolism begins. The use of a well-characterized internal standard corrects for variations in sample processing and instrument response, ensuring the reliability of the quantitative data.

Logical Frameworks for Bioisostere Development

The process of selecting, synthesizing, and validating a bioisostere is a systematic workflow.

Caption: A systematic workflow for the design, synthesis, and evaluation of novel bioisosteres.

Conclusion and Future Outlook

The development of saturated, three-dimensional bioisosteres for the ortho-substituted benzene ring has provided medicinal chemists with powerful new tools to overcome long-standing challenges in drug development. Scaffolds like bicyclo[2.1.1]hexanes, bicyclo[1.1.1]pentanes, and cubanes offer a validated strategy to improve the pharmacokinetic profiles of drug candidates by increasing Fsp3, enhancing solubility, and improving metabolic stability, often while maintaining or even improving biological potency.

The field continues to evolve, with ongoing research focused on the discovery of new scaffolds, the development of more efficient and scalable synthetic routes, and the creation of novel chiral bioisosteres. As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the rational application of these bioisosteres will undoubtedly play an increasingly critical role in the design of the next generation of therapeutics.

References

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The Ascendancy of Bicyclo[2.1.1]hexane Derivatives: A Physicochemical Deep Dive for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[2.1.1]hexane (BCH) scaffold has rapidly emerged from the realm of theoretical curiosity to become a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling solution to the "flatland" problem of traditional aromatic bioisosteres, providing a pathway to novel chemical space with improved physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core physicochemical properties of bicyclo[2.1.1]hexane derivatives. We will explore the unique structural attributes born from its inherent strain, delve into its spectroscopic signature, and provide practical insights into its synthesis and functionalization. Crucially, this guide will illuminate the profound impact of the BCH core on key drug-like properties, including solubility, lipophilicity, and metabolic stability, supported by experimental data and real-world case studies.

The Bicyclo[2.1.1]hexane Core: A Paradigm of Strained Elegance

The bicyclo[2.1.1]hexane system is a saturated bicyclic hydrocarbon with the molecular formula C₆H₁₀. Its defining characteristic is a highly strained and rigid framework, which dictates its unique geometry and reactivity. This strain is not a liability but rather a key feature that medicinal chemists can leverage to enforce specific conformations and vectoral orientations of substituents, making it an exceptional bioisostere for ortho- and meta-substituted benzene rings.

Strain and its Structural Consequences

The strain energy of bicyclo[2.1.1]hexane has been calculated to be in the range of 37-39 kcal/mol. This significant strain arises from the eclipsing interactions of the C-H bonds and the deviation of bond angles from the ideal tetrahedral geometry. This inherent strain has profound implications for the molecule's structure:

  • Bond Lengths and Angles: X-ray crystallographic studies of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives reveal key geometric parameters that underscore their utility as benzene bioisosteres[1][2]. The distance between substituents at the 1 and 2 positions is remarkably similar to that of an ortho-substituted benzene ring, typically ranging from 3.05 to 3.19 Å[1][2]. However, the C1-C2 bond length is around 1.56 Å, which is longer than a typical C-C single bond, reflecting the strain within the bridged system[1][2].

  • Three-Dimensionality: Unlike the planar nature of a benzene ring, the bicyclo[2.1.1]hexane core is inherently three-dimensional. This non-planarity can be advantageous in drug design, as it allows for exploration of different regions of a protein's binding pocket and can disrupt undesirable planar stacking interactions that can lead to off-target effects.

Spectroscopic Characterization: The Fingerprint of a Strained System

The unique structural features of bicyclo[2.1.1]hexane derivatives give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The PubChem database provides computed ¹³C NMR data for the parent bicyclo[2.1.1]hexane, showing signals at approximately 37.8 ppm (C1/C4), 35.9 ppm (C2/C3), and 25.9 ppm (C5/C6)[3]. The chemical shifts are influenced by the ring strain and the hybridization of the carbon atoms.

  • ¹H NMR: The proton NMR spectra of bicyclo[2.1.1]hexane derivatives can be complex due to the rigid nature of the scaffold and the potential for long-range coupling. Bridgehead protons typically appear as multiplets, and their chemical shifts are sensitive to the nature and orientation of substituents.

Infrared (IR) Spectroscopy

The IR spectrum of bicyclo[2.1.1]hexane derivatives is characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The presence of functional groups will, of course, introduce their characteristic absorption bands.

Synthesis and Functionalization: Accessing the Chemical Space

The growing interest in bicyclo[2.1.1]hexane derivatives has spurred the development of several elegant and efficient synthetic strategies.

Key Synthetic Approaches
  • Intramolecular [2+2] Photocycloaddition: This is a common and powerful method for constructing the bicyclo[2.1.1]hexane core. It typically involves the irradiation of a suitably substituted 1,5-diene, leading to the formation of the bicyclic system. Visible-light-driven methods using photocatalysts have made this approach more accessible and scalable[4][5].

  • Catalytic Alkene Insertion: A broadly applicable catalytic approach involves the intermolecular coupling of olefins with bicyclo[1.1.0]butyl (BCB) ketones, catalyzed by SmI₂[6]. This method is highly atom-economical and tolerates a wide range of functional groups.

  • Catalyst-Controlled Divergent Synthesis: By carefully selecting the catalyst, the reaction between bicyclo[1.1.0]butanes and other reagents can be directed to selectively form either bicyclo[2.1.1]hexanes or cyclobutenes, offering a divergent route to different scaffolds.

  • Rearrangement Reactions: Sequential SmI₂-mediated pinacol coupling and acid-catalyzed pinacol rearrangement of cyclobutanedione derivatives provides a versatile route to 1-substituted bicyclo[2.1.1]hexan-2-ones, which are valuable synthetic intermediates[7].

Experimental Protocol: Intramolecular Photocycloaddition of a 1,5-Diene

The following is a representative protocol for the synthesis of a 1,2-disubstituted bicyclo[2.1.1]hexane via an intramolecular photocycloaddition, based on methodologies described in the literature[1][2][8].

Step 1: Synthesis of the Diene Precursor

  • To a solution of an appropriately substituted acetophenone in a suitable solvent (e.g., THF), add a phosphonate reagent (e.g., triethyl phosphonoacetate) and a base (e.g., NaH) to perform a Horner-Wadsworth-Emmons reaction to yield the corresponding α,β-unsaturated ester.

  • Treat the resulting ester with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by the addition of an allyl halide (e.g., allyl bromide) to introduce the second double bond, forming the 1,5-diene precursor.

  • Purify the diene by distillation or column chromatography.

Step 2: Photocycloaddition

  • Dissolve the purified 1,5-diene in a suitable solvent (e.g., acetone or dichloromethane) in a quartz reaction vessel.

  • If required, add a photosensitizer (e.g., benzophenone).

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (e.g., 368 nm) until the reaction is complete, as monitored by TLC or GC-MS.

  • Remove the solvent under reduced pressure and purify the resulting bicyclo[2.1.1]hexane derivative by distillation or column chromatography.

Step 3: Functional Group Manipulation

  • The resulting bicyclo[2.1.1]hexane derivative can be further functionalized. For example, an ester group can be saponified to the corresponding carboxylic acid using a base like NaOH or LiOH.

Synthesis_Workflow cluster_step1 Step 1: Diene Synthesis cluster_step2 Step 2: Photocycloaddition cluster_step3 Step 3: Functionalization Acetophenone Acetophenone Derivative HWE Horner-Wadsworth-Emmons Acetophenone->HWE Unsaturated_Ester α,β-Unsaturated Ester HWE->Unsaturated_Ester Alkylation LDA, Allyl Bromide Unsaturated_Ester->Alkylation Diene 1,5-Diene Alkylation->Diene Irradiation UV Irradiation (e.g., 368 nm) Diene->Irradiation BCH_Ester Bicyclo[2.1.1]hexane Ester Irradiation->BCH_Ester Saponification Saponification (e.g., NaOH) BCH_Ester->Saponification BCH_Acid Bicyclo[2.1.1]hexane Carboxylic Acid Saponification->BCH_Acid

Synthetic workflow for a 1,2-disubstituted bicyclo[2.1.1]hexane.

Impact on Physicochemical Properties: A Bioisosteric Advantage

The replacement of a planar aromatic ring with a three-dimensional, saturated bicyclo[2.1.1]hexane core can have a dramatic and often beneficial impact on the physicochemical properties of a molecule.

Solubility

The introduction of a bicyclo[2.1.1]hexane moiety generally leads to an increase in aqueous solubility. This is attributed to the disruption of crystal lattice packing and the reduction in the molecule's planarity, which can hinder the formation of strong intermolecular interactions in the solid state. For example, replacing the ortho-benzene ring in the drug conivaptan with a bicyclo[2.1.1]hexane scaffold resulted in a threefold increase in solubility.

Lipophilicity

The calculated lipophilicity (cLogP) is consistently lowered by the replacement of a benzene ring with a bicyclo[2.1.1]hexane core. This reduction in lipophilicity is a desirable trait in drug design, as it can lead to improved pharmacokinetic properties, such as reduced plasma protein binding and increased clearance.

Metabolic Stability

The effect of the bicyclo[2.1.1]hexane core on metabolic stability is more complex and can be context-dependent. While the saturated nature of the scaffold can block sites of aromatic hydroxylation, a common metabolic pathway, the strained C-H bonds can sometimes be susceptible to oxidative metabolism. Therefore, the overall impact on metabolic stability needs to be evaluated on a case-by-case basis.

PropertyGeneral Trend upon Benzene -> BCH ReplacementRationale
Aqueous Solubility IncreaseDisruption of crystal packing, increased 3D character
Lipophilicity (cLogP) DecreaseHigher sp³ character, less hydrophobic surface area
Metabolic Stability VariableCan block aromatic oxidation, but strained C-H bonds may be labile

Computational Modeling: Rationalizing and Predicting Properties

Computational chemistry plays a crucial role in understanding and predicting the properties of bicyclo[2.1.1]hexane derivatives.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to:

  • Predict Geometries: Optimize the three-dimensional structures of bicyclo[2.1.1]hexane derivatives and calculate key geometric parameters such as bond lengths and angles.

  • Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of synthetic reactions to understand the factors controlling reactivity and selectivity[6].

  • Calculate Physicochemical Properties: Predict properties such as dipole moments and ionization potentials.

A common approach involves using a functional such as B3LYP with a basis set like 6-31G* for geometry optimizations and energy calculations.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Molecule Bicyclo[2.1.1]hexane Derivative Structure DFT DFT Method (e.g., B3LYP/6-31G*) Molecule->DFT Geometry_Opt Geometry Optimization DFT->Geometry_Opt Energy_Calc Energy Calculation DFT->Energy_Calc Optimized_Structure Optimized Geometry Geometry_Opt->Optimized_Structure Properties Predicted Properties (Energy, Dipole Moment, etc.) Energy_Calc->Properties Mechanism Reaction Mechanism Insights Energy_Calc->Mechanism

A typical DFT workflow for studying bicyclo[2.1.1]hexane derivatives.

Case Studies in Drug Discovery: From Theory to Practice

The true value of the bicyclo[2.1.1]hexane scaffold is demonstrated by its successful application in drug discovery programs.

  • Fungicides: The incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of fungicides like boscalid, bixafen, and fluxapyroxad has led to the development of patent-free analogs with high antifungal activity[1][9].

  • Antiparasitic Agents: A sp³-rich analog of the antiparasitic drug nitazoxanide has been synthesized, showcasing the utility of the bicyclo[2.1.1]hexane core in modifying existing drugs to improve their properties[7].

  • CNS Drug Discovery: The rigid nature of the bicyclo[2.1.1]hexane scaffold makes it an attractive template for the design of ligands for central nervous system (CNS) targets, where precise positioning of functional groups is often critical for activity.

Conclusion: A Bright Future for a Strained Scaffold

The bicyclo[2.1.1]hexane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of rigidity, three-dimensionality, and favorable physicochemical properties makes it an ideal bioisostere for aromatic rings, enabling the exploration of novel chemical space and the development of drug candidates with improved profiles. As synthetic methodologies continue to evolve and our understanding of its properties deepens, the bicyclo[2.1.1]hexane core is poised to play an even more significant role in the future of drug discovery.

References

  • Mykhailiuk, P. K., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(46), 14092–14099. [Link]

  • Agasti, S., et al. (2022). A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres. ChemRxiv. [Link]

  • Garrido-García, P., et al. (2025). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. Nature Chemistry. [Link]

  • Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Semantic Scholar. [Link]

  • Herter, L., et al. (2023). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. ResearchGate. [Link]

  • Willoughby, D. M., et al. (2023). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from. Semantic Scholar. [Link]

  • Herter, L., et al. (2023). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. ChemRxiv. [Link]

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  • Yoo, W.-J., et al. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters. [Link]

  • Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. [Link]

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  • Herter, L., et al. (2023). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for the Photochemical [2+2] Cycloaddition Synthesis of Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Bicyclo[2.1.1]hexanes in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on moving beyond flat, two-dimensional aromatic structures to embrace three-dimensional molecular scaffolds. This shift, often termed "escaping from flatland," aims to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while exploring novel chemical space. In this context, bicyclo[2.1.1]hexanes (BCHs) have emerged as highly valuable bioisosteres for ortho- and meta-substituted benzene rings.[1][2] Their rigid, three-dimensional structure offers a unique spatial arrangement of substituents, providing a powerful tool for optimizing ligand-protein interactions.[2][3]

This guide provides a detailed overview and a practical protocol for the synthesis of bicyclo[2.1.1]hexanes via an intramolecular photochemical [2+2] cycloaddition of 1,5-dienes. This method, particularly with the advent of visible-light photocatalysis, offers an operationally simple and efficient route to these valuable building blocks.

Theoretical Principles: The Mechanism of Photochemical [2+2] Cycloaddition

The formation of bicyclo[2.1.1]hexanes from 1,5-dienes is a crossed intramolecular [2+2] photocycloaddition.[4][5] While thermally forbidden by the Woodward-Hoffmann rules, this reaction becomes accessible upon photochemical excitation. The most common and efficient method to achieve this transformation under mild conditions is through triplet-triplet energy transfer (TTET) using a photosensitizer.[6]

The general mechanism can be outlined as follows:

  • Excitation of the Photosensitizer: A photosensitizer (PS) absorbs a photon of light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet-state photosensitizer undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[7]

  • Triplet-Triplet Energy Transfer (TTET): The triplet-state photosensitizer collides with a molecule of the 1,5-diene substrate, transferring its energy and promoting the diene to its triplet state. The photosensitizer returns to its ground state, ready to begin the cycle anew.

  • Intramolecular Cycloaddition: The triplet-state diene, which can be described as a diradical species, undergoes an intramolecular cycloaddition to form a cyclobutane ring, yielding the bicyclo[2.1.1]hexane skeleton.[6]

G cluster_0 Photocatalytic Cycle PS_S0 PS (S₀) PS_S1 PS* (S₁) PS_S0->PS_S1 hν (Light Absorption) PS_T1 PS* (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_S0 Energy Transfer Diene_S0 Diene (S₀) Diene_T1 Diene* (T₁) Diene_S0->Diene_T1 Triplet-Triplet Energy Transfer (TTET) BCH Bicyclo[2.1.1]hexane Diene_T1->BCH Intramolecular [2+2] Cycloaddition

Diagram 1: Simplified catalytic cycle of the photosensitized [2+2] cycloaddition.

Experimental Protocol: A Representative Procedure

This protocol is a synthesized representation based on visible-light-mediated procedures that have proven to be robust and high-yielding.[2][4][6]

Materials and Equipment
  • Substrate: 1,5-diene (e.g., a 2,5-disubstituted hexa-1,5-diene).

  • Photocatalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%).

  • Solvent: Anhydrous acetone (0.1 M concentration of substrate).

  • Reaction Vessel: Oven-dried 10 mL vial with a magnetic stir bar.

  • Light Source: 414 nm high-power LED (e.g., 3 W) or a photoreactor equipped with LEDs of a similar wavelength.[6]

  • Cooling System: A fan or a recirculating chiller to maintain the reaction temperature at approximately 20°C.[6][8]

  • Inert Atmosphere: Nitrogen or argon gas supply.

  • Standard laboratory glassware for workup and purification (rotary evaporator, separatory funnel, chromatography columns).

Reaction Setup

A key aspect of successful photochemical reactions is a consistent and reproducible experimental setup. For this protocol, a simple and effective setup can be constructed.

G cluster_0 Photoreactor Setup node_reactor Reaction Vial 1,5-Diene Photocatalyst Acetone Stir Bar node_led High-Power LED (414 nm) node_led->node_reactor Irradiation node_stirrer Magnetic Stirrer node_stirrer->node_reactor:f3 Stirring node_cooling Cooling Fan / Chiller node_cooling->node_reactor Temperature Control node_inert Inert Atmosphere (N₂/Ar) node_inert->node_reactor Degassing/Blanketing

Diagram 2: Schematic of a typical laboratory photoreactor setup.
Step-by-Step Procedure
  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add the 1,5-diene substrate (0.10 mmol, 1.0 equiv) and the iridium photocatalyst ([Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, 1.12 mg, 1.00 µmol, 1.0 mol%).[6]

  • Solvent Addition: Add 1.0 mL of dry acetone to the vial to achieve a 0.1 M concentration of the substrate.[6]

  • Degassing: Seal the vial and degas the solution by bubbling with nitrogen or argon for 10-15 minutes. This is crucial as dissolved oxygen can quench the excited triplet state of the photosensitizer.

  • Irradiation: Place the vial on the magnetic stirrer within the photoreactor setup. Position the LED light source to ensure even illumination of the reaction mixture. Begin stirring and irradiation. Maintain the reaction temperature at approximately 20°C using the cooling system.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy of aliquots. Typical reaction times can range from a few hours to 24 hours, depending on the substrate.

  • Workup: Once the reaction is complete, turn off the light source and remove the vial from the reactor. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclo[2.1.1]hexane.

Key Experimental Considerations and Causality

The success of this photochemical protocol hinges on several key parameters. Understanding the reasoning behind these choices is critical for optimization and troubleshooting.

ParameterRecommended ChoiceRationale and Field-Proven Insights
Photocatalyst [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆This iridium complex has a high triplet energy and a long-lived excited state, making it an efficient energy transfer catalyst for a wide range of substrates.[2][4] Organic dyes like 4CzIPN can also be effective but may require longer reaction times.[4] The choice of photocatalyst should be guided by the triplet energy of the substrate.
Light Source 414-456 nm LEDThe wavelength of the light source must overlap with the absorption spectrum of the photocatalyst. Blue LEDs are commonly used for iridium-based photosensitizers. LEDs are preferred over mercury lamps due to their monochromaticity, lower heat output, and longer lifespan.[2][9]
Solvent AcetoneAcetone is often an excellent choice as it is a good solvent for many organic substrates and photocatalysts, and it has been shown to provide high yields in these reactions.[6] Other aprotic solvents like dichloromethane or toluene can also be used. Protic solvents may interfere with the reaction through hydrogen bonding.[3]
Concentration 0.1 MThis concentration is a good starting point to balance reaction rate and the potential for intermolecular side reactions. Higher concentrations can sometimes lead to dimerization or polymerization of the substrate.
Atmosphere Inert (N₂ or Ar)Oxygen is a triplet quencher and can significantly reduce the efficiency of the reaction by deactivating the excited photosensitizer. Thorough degassing is essential for optimal results.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient degassing.2. Light source not powerful enough or incorrect wavelength.3. Decomposed catalyst.4. Insufficient reaction time.1. Ensure thorough degassing of the reaction mixture.2. Verify the output and wavelength of your LED. Ensure the vial is positioned for optimal illumination.3. Use a fresh batch of the photocatalyst.4. Continue the reaction and monitor by TLC or NMR until completion.
Formation of Side Products 1. Substrate polymerization.2. Intermolecular [2+2] cycloaddition.3. Substrate degradation.1. Consider lowering the reaction concentration.2. Dilute the reaction mixture.3. Ensure the light source is not too high in energy (UV) and that the reaction is adequately cooled.
Low Yield 1. Incomplete reaction.2. Product degradation during workup or purification.3. Catalyst loading is too low.1. Extend the reaction time.2. Use care during purification; consider deactivating the silica gel with triethylamine if the product is sensitive.3. Increase the catalyst loading to 2-3 mol%.

Safety Precautions for Photochemical Reactions

  • Eye Protection: High-intensity light sources, especially those emitting in the UV or near-UV range, can be harmful to the eyes. Always operate the photoreactor in a light-tight enclosure or use appropriate protective eyewear (e.g., UV-blocking safety glasses).[8][10]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid exposure to solvent vapors.[10]

  • Heat Management: High-power LEDs can generate significant heat. Ensure an adequate cooling system is in place to prevent overheating of the reaction and the apparatus.[1][3]

  • Electrical Safety: Ensure all electrical components are properly grounded and shielded from any potential solvent spills.

References

  • Reinhold, M., Steinebach, J., Golz, C., & Walker, J. C. L. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9897–9903. [Link]

  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24(47), 8821–8825. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Organic Letters, 8(21), 4787–4790. [Link]

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  • Asynt. (2022, November 16). LED Photoreactor | Adding One to Your Flow Setup. Retrieved from [Link]

  • Isomer, M., et al. (2020). Dearomative Cycloadditions Utilizing an Organic Photosensitizer: An Alternative to Iridium Catalysis. Organic Letters, 22(13), 5052–5057. [Link]

  • ChemistryViews. (2022, November 24). Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes. Retrieved from [Link]

  • Padié, C., et al. (2023). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. ChemRxiv. [Link]

  • Jinzong Machinery. (2024, October 20). Best Practices for Operating Laboratory Reactors Safely and Effectively. Retrieved from [Link]

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  • Yoon, T. P., et al. (2010). [2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis. Journal of the American Chemical Society, 132(51), 18211–18213. [Link]

  • Glorius, F., et al. (2024). Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes. Chemical Science. [Link]

  • Bach, T., et al. (2005). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Angewandte Chemie International Edition, 44(37), 6049-6052. [Link]

  • Tang, W., et al. (2022). Type I Photosensitizers Based on Aggregation-Induced Emission: A Rising Star in Photodynamic Therapy. Advanced Materials, 34(30), e2108535. [Link]

  • Organic Chemistry Portal. (n.d.). 2 + 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. Retrieved from [Link]

  • Kokas, O. H., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(15), 10036–10045. [Link]

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Application Notes and Protocols for the Synthesis of Benzene Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

The benzene ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. Its rigid structure provides a reliable scaffold for orienting pharmacophoric groups. However, the lipophilic and planar nature of the phenyl group often contributes to poor physicochemical properties, such as low aqueous solubility and high metabolic turnover through oxidation by cytochrome P450 enzymes.[1][2] To overcome these liabilities, medicinal chemists are increasingly "escaping from flatland" by replacing benzene rings with three-dimensional, saturated bioisosteres.[3]

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[4] In the context of benzene, this involves replacing the aromatic ring with a non-aromatic scaffold that mimics the spatial arrangement of substituents while improving the drug-like properties of the molecule.[3][5] This strategy, a subset of scaffold hopping, can lead to significant improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, potentially enhancing efficacy and safety, and providing opportunities for novel intellectual property.[6]

This guide provides an in-depth overview of the synthesis of key classes of benzene bioisosteres, focusing on practical, field-proven protocols and the rationale behind their application. We will explore the synthesis of bioisosteres for para-, meta-, and ortho-substituted benzene rings, offering detailed experimental procedures for their preparation.

The Rationale for Bioisosteric Replacement of Benzene

The primary motivation for replacing a benzene ring is to modulate a molecule's physicochemical properties to be more favorable for a drug candidate. The introduction of sp³-rich scaffolds can lead to:

  • Improved Solubility: Saturated bioisosteres often exhibit greater aqueous solubility compared to their flat, aromatic counterparts, which can improve bioavailability.[3][7]

  • Enhanced Metabolic Stability: The C-H bonds on strained, saturated rings are generally less susceptible to oxidative metabolism, leading to a longer half-life in the body.[3][8]

  • Reduced Lipophilicity: Overly lipophilic compounds can have off-target effects and poor pharmacokinetic profiles. Benzene bioisosteres can reduce the calculated LogP (cLogP), bringing it into a more desirable range for drug candidates.[9]

  • Novel Exit Vector Geometries: Saturated bicyclic systems provide rigid scaffolds with well-defined three-dimensional arrangements of substituents, allowing for a more precise exploration of chemical space and interaction with protein binding pockets.[9][10]

  • Intellectual Property: Creating novel chemical entities with improved properties is a key strategy in drug discovery, and bioisosteric replacement offers a clear path to new patents.[3]

The following sections will detail the synthesis of prominent benzene bioisosteres, categorized by the substitution pattern they mimic.

Part 1: Synthesis of para-Substituted Benzene Bioisosteres

para-Disubstituted benzenes are frequently replaced by linear, rigid scaffolds. Bicyclo[1.1.1]pentane (BCP) is arguably the most successful and widely adopted bioisostere for this purpose.[2][9]

Bicyclo[1.1.1]pentanes (BCPs): A Modern Classic

The BCP core effectively mimics the linear distance and rigidity of a para-substituted benzene ring. Its synthesis has been significantly advanced in recent years, making it highly accessible for medicinal chemistry programs.

The most common and versatile route to 1,3-disubstituted BCPs involves the radical addition to [1.1.1]propellane, a highly strained but readily accessible intermediate.

BCP_Synthesis cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_product Final Product Alkyl_Iodide Alkyl Iodide (R-I) Radical_Addition Light-Mediated Radical Addition Alkyl_Iodide->Radical_Addition Propellane [1.1.1]Propellane Propellane->Radical_Addition BCP_Iodide 1-Iodo-3-alkyl-bicyclo[1.1.1]pentane Radical_Addition->BCP_Iodide Forms C-C bond Cross_Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) BCP_Iodide->Cross_Coupling Versatile handle Final_BCP 1-R'-3-R-bicyclo[1.1.1]pentane Cross_Coupling->Final_BCP

Caption: General workflow for the synthesis of 1,3-disubstituted BCPs.

This protocol is adapted from a general and scalable reaction between alkyl iodides and [1.1.1]propellane, which provides BCP iodides in high purity and yield.[11]

Materials:

  • Alkyl iodide (1.0 equiv)

  • [1.1.1]Propellane solution (e.g., 0.7 M in Et₂O/CH₂(OEt)₂, 1.2 equiv)

  • Diethyl ether (Et₂O)

  • Flow reactor equipped with a 365 nm LED light source

Procedure:

  • Prepare a solution of the alkyl iodide in diethyl ether.

  • Using a syringe pump, mix the alkyl iodide solution with the [1.1.1]propellane solution.

  • Pass the combined solution through the flow reactor, irradiating with the 365 nm LED. The residence time should be optimized but is typically in the range of 15-20 minutes.

  • Collect the reaction mixture at the outlet of the reactor.

  • Evaporate the solvent under reduced pressure. The resulting BCP iodide is often of sufficient purity (>90%) for use in subsequent steps without further purification.[11]

Causality: The high strain energy of [1.1.1]propellane makes it susceptible to radical addition. The photolytic conditions generate an alkyl radical from the alkyl iodide, which then adds to the central bond of propellane, leading to the formation of the BCP ring system and a new radical at the other bridgehead position. This radical then abstracts an iodine atom to propagate the chain and form the stable BCP iodide product.

Part 2: Synthesis of meta-Substituted Benzene Bioisosteres

The development of bioisosteres for meta-substituted benzenes has been a more recent endeavor. Nortricyclanes and certain substitution patterns of cubanes are emerging as promising candidates.

Nortricyclanes: Chiral Scaffolds for meta-Mimicry

Nortricyclanes offer a rigid, three-dimensional scaffold that can effectively mimic the spatial relationship of substituents in a meta-disubstituted benzene ring. Recent advances have enabled their catalytic, asymmetric synthesis.

This protocol describes a palladium-catalyzed reaction to produce chiral boron-containing nortricyclanes, which can be further functionalized.[12]

Materials:

  • Norbornadiene

  • Bis(pinacolato)diboron (B₂(pin)₂)

  • Aryl bromide (R-Br, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Chiral ligand (e.g., (S,S)-L, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 1.5 equiv)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • To a reaction vessel, add Pd(OAc)₂, the chiral ligand, and Na₂CO₃.

  • Add a solution of norbornadiene, B₂(pin)₂, and the aryl bromide in a THF/water mixture.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the chiral boron-containing nortricyclane.

Causality: This reaction proceeds through a palladium-catalyzed carboboration of norbornadiene, followed by an intramolecular cyclization that forms the nortricyclane skeleton. The use of a chiral ligand on the palladium catalyst allows for enantioselective control of the product's stereochemistry, which is crucial as the three-dimensional shape can significantly impact biological activity.[10]

Part 3: Synthesis of ortho-Substituted Benzene Bioisosteres

Mimicking the close proximity of substituents in an ortho-substituted benzene ring presents a unique challenge. Bicyclo[2.1.1]hexanes (BCHs) have emerged as a viable solution.[9][13]

Bicyclo[2.1.1]hexanes (BCHs): Accessing the ortho-Space

1,5-Disubstituted BCHs can effectively replicate the distance and angle of ortho-substituents. Intramolecular [2+2] photocycloadditions are a powerful method for their synthesis.[9][13]

BCH_Synthesis cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product Hexadiene Substituted 1,5-Hexadiene Photocycloaddition Intramolecular [2+2] Photocycloaddition Hexadiene->Photocycloaddition BCH Disubstituted Bicyclo[2.1.1]hexane Photocycloaddition->BCH

Caption: Synthesis of BCHs via intramolecular photocycloaddition.

This protocol utilizes a Lewis acid-catalyzed intramolecular [2+2] photocycloaddition to generate enantioenriched 1,5-disubstituted BCHs.[13][14]

Materials:

  • Substituted 1,5-hexadiene (e.g., an α,β-unsaturated acyl pyrazole derivative)

  • Chiral Lewis acid catalyst (e.g., a chiral scandium complex, 5 mol%)

  • Solvent (e.g., dichloromethane)

  • Light source (e.g., blue LEDs)

Procedure:

  • Dissolve the 1,5-hexadiene substrate and the chiral Lewis acid catalyst in the solvent in a suitable photoreactor vessel.

  • Degas the solution (e.g., by freeze-pump-thaw cycles).[15]

  • Irradiate the reaction mixture with the light source at room temperature until the reaction is complete.

  • Quench the reaction and remove the catalyst.

  • Purify the product by column chromatography.

Causality: The Lewis acid coordinates to the carbonyl group of the substrate, which serves as a chiral template. Upon photoexcitation, the alkene undergoes an intramolecular [2+2] cycloaddition to form the strained bicyclo[2.1.1]hexane ring system. The chiral environment created by the Lewis acid directs the cycloaddition to proceed enantioselectively.[13]

Data-Driven Comparison of Benzene Bioisosteres

The choice of a bioisostere is often guided by the desired improvements in physicochemical properties. The following table summarizes representative data comparing parent aromatic compounds with their bioisosteric analogues.

Parent Drug/CompoundBenzene SubstitutionBioisostereBioisostere CoreChange in Aqueous SolubilityChange in Metabolic Stability (CLint)Reference
Sonidegib Analoguemeta-disubstitutedNortricyclane AnalogueNortricyclaneImproved-[12]
Imatinib AnaloguePhenyl2-Oxabicyclo[2.2.2]octane Analogue2-Oxabicyclo[2.2.2]octaneIncreasedEnhanced[16]
Lumacaftor Analoguepara-disubstitutedCuba-LumacaftorCubaneImprovedIncreased[17]
p38 Kinase InhibitorPhenylBCP AnalogueBicyclo[1.1.1]pentane~10-fold increase-[3]
Fluxapyroxad Analogueortho-disubstituted3-Oxa-1,5-BCH Analogue3-Oxabicyclo[2.1.1]hexaneIncreasedDecreased (Improved)[9]
Telmisartan Analogueortho-disubstituted1,2-BCP AnalogueBicyclo[1.1.1]pentaneMuch higher-[7]

Note: "Improved," "Increased," and "Enhanced" indicate a positive change in the desired property. Quantitative data can be highly context-dependent.

Conclusion and Future Outlook

The strategic replacement of benzene rings with saturated bioisosteres is a powerful tool in modern drug discovery. The synthetic methodologies to access these C(sp³)-rich scaffolds have matured significantly, providing medicinal chemists with a diverse toolkit to address the challenges of poor solubility, metabolic instability, and the need for novel intellectual property. The protocols and data presented herein offer a practical guide for researchers looking to implement these strategies in their own discovery programs. As synthetic methods continue to evolve, we can expect the emergence of even more sophisticated and diverse bioisosteres, further expanding the accessible chemical space for the design of the next generation of therapeutics.

References

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  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839–2849.
  • Synfacts Contributors. (2024). Synthesis of meta Benzene Isosteres. Synfacts, 20(11), 1213.
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  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011–1020.
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  • Mykhailiuk, P. K., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: synthesis, properties and validation as bioisosteres of ortho- and meta-Benzenes.
  • Stepan, A. F., et al. (2021). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C-C, C–C Functionalization Reactions. Journal of the American Chemical Society, 143(32), 12592–12598.
  • ResearchGate. (2024). Synthesis of mono-substituted 2-oxabicyclo[2.1.1]hexanes 13–25.
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  • Benchchem. (n.d.). 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane. Benchchem.
  • Tsien, J., Hu, C., Merchant, R. R., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • Denmark Group. (2025). Bioisosteres for Benzene. Denmark Group.
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  • G. Zhang, et al. (2026).
  • Brown, M. J., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(34), 9205-9211.
  • Asymmetric Catalysis Group. (2023). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. ChemRxiv.
  • Asymmetric Catalysis Group. (2023). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. Docta Complutense.
  • Rodrigues, T., et al. (2023). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 66(15), 10223–10237.
  • P. W. K. Chan, et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Macmillan Group - Princeton University.
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Sources

Application Notes & Protocols: A Guide to Visible Light-Driven Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of Light in Synthesis

Visible-light photoredox catalysis has emerged as a transformative technology in modern organic synthesis, offering a green and efficient alternative to classical methods.[1][2] This approach utilizes photocatalysts that, upon absorption of low-energy visible light, can initiate single-electron transfer (SET) or energy transfer (EnT) processes with organic substrates.[2][3] This activation mode enables a diverse range of chemical transformations under remarkably mild conditions, often at room temperature.[2][4]

Among these transformations, visible-light-driven cycloadditions have garnered significant attention for their ability to construct complex cyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[5][6] These reactions, including [2+2], [4+2], and other cycloaddition variants, proceed through radical intermediates, unlocking reaction pathways that are often inaccessible through traditional thermal methods.[5][7] This guide provides a comprehensive overview of the experimental setup, protocols, and mechanistic considerations for researchers, scientists, and drug development professionals seeking to employ this powerful synthetic tool.

Core Principles: Why Visible Light?

Traditional photochemical reactions often necessitate high-energy ultraviolet (UV) irradiation, which can lead to undesired side reactions and substrate degradation.[4][6] In contrast, visible light is a lower-energy source that generally does not directly excite most organic molecules, thereby minimizing side reactions and enhancing selectivity.[2][4] The magic of visible-light photocatalysis lies in the ability of a photocatalyst to absorb this light and convert it into chemical energy, initiating the desired cycloaddition.[3]

Two primary mechanistic pathways govern these reactions:

  • Single-Electron Transfer (SET): The photoexcited catalyst can act as either a potent oxidant or reductant.[6] In a reductive quenching cycle, the excited catalyst is reduced by a sacrificial electron donor, and the resulting super-reductant donates an electron to the substrate, forming a radical anion. Conversely, in an oxidative quenching cycle, the excited catalyst oxidizes the substrate to generate a radical cation.[6] These radical ion intermediates then participate in the cycloaddition.

  • Energy Transfer (EnT): The excited photocatalyst, in its triplet state, can transfer its energy to a substrate molecule.[8] This process, known as triplet-triplet energy transfer, generates an excited triplet state of the substrate, which can then undergo cycloaddition.[9][10]

The choice between these pathways is dictated by the specific photocatalyst, substrates, and reaction conditions employed.

Essential Equipment and Materials

A successful visible-light-driven cycloaddition experiment hinges on the careful selection and arrangement of equipment and reagents.

Light Sources: The Engine of the Reaction

The choice of light source is critical. While sunlight can be effective for highly efficient reactions, for reproducibility and controlled studies, artificial light sources are preferred.[11]

  • Light Emitting Diodes (LEDs): These are the most common choice due to their narrow emission spectra, low energy consumption, and minimal heat generation.[12] Blue LEDs (typically 450-470 nm) are widely used as their emission wavelengths overlap with the absorption maxima of many common photocatalysts.[12][13]

  • Compact Fluorescent Lamps (CFLs): Household CFL bulbs offer a broad-spectrum, inexpensive option for visible light irradiation.[4]

  • Halogen and Xenon Lamps: These can also be used but often require filters to remove UV and IR radiation to prevent unwanted side reactions and heating.[14]

It is crucial to ensure consistent and uniform irradiation of the reaction mixture. This can be achieved by placing the reaction vessel at a fixed distance from the light source and often employing reflective materials like aluminum foil to maximize light exposure.[14] Cooling is also an important consideration, as light sources can generate heat. A simple fan or a water bath can be used to maintain a constant reaction temperature.[14][15]

Reaction Vessels and Atmosphere Control

Standard laboratory glassware, such as round-bottom flasks or vials, is typically suitable. For reactions that are sensitive to oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates, it is essential to deoxygenate the reaction mixture.[8] This is commonly achieved by:

  • Freeze-Pump-Thaw Cycles: This is a highly effective method for removing dissolved gases.

  • Sparging with Inert Gas: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes prior to adding the reagents is a simpler, though slightly less rigorous, alternative.

Photocatalysts: The Heart of the Transformation

A wide array of photocatalysts are available, each with distinct photophysical and electrochemical properties.

Photocatalyst Type Examples Key Characteristics Typical Applications
Ruthenium Complexes Ru(bpy)₃Cl₂Strong visible light absorption, long-lived excited state, versatile redox properties.[4][2+2] and [4+2] cycloadditions via SET.[6][11]
Iridium Complexes Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆High triplet energy, potent oxidants/reductants in the excited state.[9][13]Enantioselective cycloadditions, reactions via EnT.[10][16]
Organic Dyes Eosin Y, Methylene Blue, Rose BengalMetal-free, inexpensive, good visible light absorption.Various cycloadditions, often requiring a co-catalyst or sacrificial agent.
Semiconductors TiO₂, g-C₃N₄Heterogeneous, reusable, can be modified to enhance visible light absorption.[3][17]Primarily used in environmental remediation, but emerging in synthetic applications.

Table 1: Common Photocatalysts for Visible Light-Driven Cycloadditions.

Experimental Workflow and Protocols

The following section outlines a general protocol for a visible-light-driven cycloaddition reaction. It is crucial to note that specific reaction conditions will vary depending on the substrates and desired product.

General Workflow Diagram

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Prepare Stock Solutions (Substrates, Photocatalyst, Solvent) B 2. Combine Reagents in Reaction Vessel A->B C 3. Deoxygenate (e.g., N2 sparging) B->C D 4. Irradiate with Light Source (e.g., Blue LEDs) C->D E 5. Monitor Progress (TLC, GC-MS, NMR) D->E Stirring & Temperature Control F 6. Quench Reaction & Remove Solvent E->F G 7. Purify Product (e.g., Column Chromatography) F->G H 8. Characterize Product (NMR, HRMS, etc.) G->H

Figure 1: General experimental workflow for a visible light-driven cycloaddition.

Protocol: A Representative [4+2] Cycloaddition of Styrenes

This protocol is adapted from a procedure for the visible-light-mediated [4+2] cycloaddition of styrenes.[18]

Materials:

  • Styrene derivative A (1.0 equiv)

  • Styrene derivative B (1.2 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1 mol%)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile)

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED light source (e.g., 460 nm)

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: In a nitrogen-filled glovebox or under a stream of inert gas, add the photocatalyst, styrene derivative A, and styrene derivative B to the reaction vessel.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Degassing: If not performed in a glovebox, seal the vessel and sparge the solution with nitrogen or argon for 20-30 minutes.

  • Irradiation: Place the reaction vessel at a fixed distance from the blue LED light source. For temperature control, a fan may be directed at the vessel.

  • Monitoring: Stir the reaction mixture vigorously to ensure homogenous irradiation. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetralin derivative.

  • Characterization: Confirm the structure of the product using NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Mechanistic Insights: A Closer Look at the Photocatalytic Cycle

Understanding the underlying mechanism is key to optimizing reaction conditions and troubleshooting experiments. The following diagram illustrates a plausible photocatalytic cycle for a [2+2] cycloaddition proceeding through an oxidative quenching pathway.[6]

G PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC Emission PC_reduced PC- PC_star->PC_reduced + Quencher PC_reduced->PC - Substrate Substrate Substrate Substrate_radical Substrate•+ Substrate->Substrate_radical + PC- Product Product Substrate_radical->Product [2+2] Cycloaddition Quencher Quencher Quencher_oxidized Quencher•+ Quencher->Quencher_oxidized - e-

Sources

Application Note & Protocol: High-Purity Isolation of Dimethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, a critical building block in medicinal chemistry and materials science. Due to its high boiling point and potential for thermal degradation, a meticulously controlled vacuum fractional distillation is the required method for achieving high purity. This document outlines the underlying principles, a step-by-step experimental protocol, and critical process parameters to ensure reproducible, high-yield purification.

Introduction: The Rationale for Vacuum Distillation

This compound (MW: 198.22 g/mol , C₁₀H₁₄O₄) is a rigid, non-aromatic scaffold increasingly utilized as a bioisostere for ortho-substituted benzene rings in drug discovery.[1] Its three-dimensional structure can confer improved pharmacokinetic properties, such as enhanced metabolic stability and aqueous solubility, to drug candidates.[1]

The synthesis of this diester is commonly achieved through the Fisher esterification of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid with methanol, often catalyzed by a strong acid like sulfuric acid.[1] This process typically results in a crude mixture containing the desired product, unreacted starting materials, the mono-ester intermediate, residual acid catalyst, and water.

Pre-Distillation: Crude Material Preparation

Prior to distillation, it is imperative to properly prepare the crude product to remove non-volatile and acidic impurities that can interfere with the process and potentially damage the product at elevated temperatures.

Neutralization and Aqueous Workup

The presence of any residual acid catalyst (e.g., H₂SO₄) must be neutralized. Heating an acidic mixture can catalyze the reverse esterification reaction or promote decomposition.

Protocol:

  • Cool the crude reaction mixture to room temperature.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until effervescence ceases. This indicates that all residual acid has been neutralized.

  • Transfer the mixture to a separatory funnel.

  • Extract the organic layer. The ester product will be in this layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities).

    • Deionized water (to remove salts).

    • Saturated aqueous sodium chloride (brine) solution (to reduce the solubility of organic material in the aqueous phase and aid in layer separation).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

The Distillation Protocol: A Step-by-Step Guide

This protocol employs a short-path vacuum distillation apparatus, which is ideal for small-scale, high-boiling point purifications as it minimizes the distance the vapor has to travel, thus reducing product loss.

Materials and Apparatus
Material/Apparatus Specification
Crude this compoundPost-workup and solvent removal
Distillation FlaskRound-bottom, size appropriate for sample volume (no more than 2/3 full)
Short-Path Distillation HeadWith Vigreux column or packed with Raschig rings for fractional separation
Thermometer and AdapterGround glass, placed correctly to measure vapor temperature
CondenserLiebig or Allihn type
Receiving Flask(s)Round-bottom, multiple flasks for collecting different fractions
Vacuum SourceVacuum pump (rotary vane or diaphragm) capable of reaching <1 mmHg
Cold TrapTo protect the vacuum pump from volatile organic compounds
Heating Mantle with StirrerTo ensure even heating and prevent bumping
Boiling Chips or Magnetic Stir BarFor smooth boiling
Glass Wool and Aluminum FoilFor insulation of the distillation head and column
Experimental Workflow Diagram

G cluster_prep Pre-Distillation Preparation cluster_distill Vacuum Distillation cluster_analysis Post-Distillation Crude Crude Reaction Mixture Neutralize Neutralization with NaHCO₃ Crude->Neutralize Wash Aqueous Workup & Drying Neutralize->Wash Concentrate Rotary Evaporation Wash->Concentrate Apparatus Assemble Distillation Apparatus Concentrate->Apparatus Vacuum Apply High Vacuum (<1 mmHg) Apparatus->Vacuum Heat Gradual Heating Vacuum->Heat Fractions Collect Fractions Heat->Fractions Analysis Analyze Fractions (GC, NMR) Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Pure Pure Product Combine->Pure

Figure 1: Workflow for the purification of this compound.

Distillation Procedure
  • Apparatus Assembly:

    • Assemble the short-path distillation apparatus as per standard laboratory practice. Ensure all ground glass joints are properly greased with a high-vacuum grease to prevent leaks.

    • Place a magnetic stir bar or boiling chips in the distillation flask containing the crude, dried ester.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Wrap the distillation head and column with glass wool and aluminum foil to ensure an accurate boiling point reading by minimizing heat loss.[5]

  • Initiating the Distillation:

    • Start the cooling water flow through the condenser.

    • Turn on the vacuum pump and allow the system to reach the desired vacuum level (aim for <1 mmHg). A lower pressure will result in a lower boiling temperature.

    • Once a stable, low pressure is achieved, begin stirring and gradually heat the distillation flask using the heating mantle.

  • Fraction Collection:

    • Forerun: The first fraction to distill will likely be any residual low-boiling solvents or impurities. This will distill at a low temperature and should be collected in a separate receiving flask.

    • Intermediate Fraction: As the temperature of the heating mantle is slowly increased, the vapor temperature will rise. There may be an intermediate fraction containing the mono-ester impurity, which will have a boiling point between the forerun and the main product. Collect this in a separate flask.

    • Product Fraction: A steady increase in the vapor temperature followed by a plateau indicates the boiling point of a pure fraction at the given pressure. Collect the distillate while the temperature remains constant. This is your target product, this compound. Record the temperature and pressure.

    • Residue: Once the majority of the product has distilled, the vapor temperature will either drop or begin to climb rapidly as higher-boiling impurities start to distill. At this point, stop the distillation by removing the heating mantle and allowing the system to cool under vacuum. The residue in the flask will contain non-volatile impurities, such as the starting dicarboxylic acid and any polymerized material.

  • Shutdown:

    • After the apparatus has cooled to room temperature, slowly vent the system to atmospheric pressure.

    • Disassemble the apparatus and analyze the collected fractions for purity.

Data and Analysis

Expected Physical Properties and Distillation Parameters
Parameter Value/Observation Rationale/Comments
Molecular Weight 198.22 g/mol [1][5][6]-
Appearance Colorless oil or low-melting solidThe purified product should be free of colored impurities.
Boiling Point (Atmospheric) Not available; likely decomposesThe high molecular weight and polarity suggest a high boiling point.
Target Vacuum Level < 1 mmHgEssential to lower the boiling point and prevent decomposition.
Expected Boiling Range (under vacuum) ~100-150 °C (at ~1 mmHg)This is an estimated range based on similar diesters. The exact temperature must be determined empirically.
Potential Impurities Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid (non-volatile), mono-methyl ester (intermediate boiling point), residual methanol (low-boiling).Fractional distillation is key to separating the mono- and di-esters.
Purity Assessment

The purity of the collected fractions should be assessed by standard analytical techniques such as:

  • Gas Chromatography (GC): To determine the percentage purity and identify the presence of any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

Troubleshooting

Problem Potential Cause Solution
Bumping/Unstable Boiling Inefficient stirring or lack of boiling chips. Superheating of the liquid.Ensure vigorous stirring or add fresh boiling chips. Heat the mixture more gradually.
Inability to Reach Low Pressure Leaks in the system.Check all seals and ground glass joints for proper greasing and a secure fit. Ensure the cold trap is functioning correctly.
Product Decomposing (Darkening) Distillation temperature is too high.Use a higher vacuum (lower pressure) to further reduce the boiling point. Ensure the heating mantle is not set too high.
No Distillate at Expected Temperature Thermometer placed incorrectly. Inaccurate pressure reading.Ensure the thermometer bulb is correctly positioned. Calibrate the vacuum gauge.
Poor Separation of Fractions Inefficient fractionating column. Distillation rate is too fast.Use a longer or more efficient column (e.g., Vigreux or packed). Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.[7][8]

Conclusion

The purification of this compound necessitates the use of vacuum fractional distillation due to its presumed thermal instability at atmospheric pressure. By following a careful pre-distillation workup to remove acidic and non-volatile impurities and employing a systematic approach to the distillation process, it is possible to obtain this valuable building block in high purity. The key to success lies in achieving a high vacuum, applying gradual and even heating, and carefully collecting fractions based on stable vapor temperature plateaus.

References

  • USA Lab. How Fractional Distillation Process Works. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Flowers, M. C., & Frey, H. M. (1962). The thermal decomposition of bicyclopropyl. Part I. Journal of the Chemical Society (Resumed), 1689.
  • Molbase. Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester. [Link]

  • The Good Scents Company. C12-18 fatty acids methyl esters. [Link]

  • Google P
  • AUS-e-TUTE. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

  • YouTube. Esters 4. Organic Preparation & Purification of an Ester. [Link]

  • Arctom Scientific. This compound. [Link]

  • Google Patents.
  • Oregon State University. Vacuum Distillation. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. Dimethyl bicyclo[2.1.1]hexane-1, 4-dicarboxyline. [Link]

  • PubChem. This compound. [Link]

  • ACS Publications. Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. [Link]

  • RSC Publishing. Thermal decomposition of bicyclic divinyl-Δ1-pyrazolines and divinylcyclopropanes. [Link]

  • Synthonix. 1,4-dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate. [Link]

  • Busch Vacuum. Vacuum Distillation. [Link]

  • ResearchGate. Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. [Link]

  • ResearchGate. The normal boiling points and molecular weight of variety FA and FAME. [Link]

  • Chemistry Stack Exchange. What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? [Link]

  • Wikipedia. Fatty acid methyl ester. [Link]

  • ASTM International. Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 to 615°C by Gas Chromatography. [Link]

  • RSC Publishing. Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. [Link]

  • ResearchGate. Composition and boiling point temperature of methyl esters in biodiesel. [Link]

  • RSC Publishing. 322. The thermal decomposition of bicyclopropyl. Part I. [Link]

Sources

Application Notes and Protocols: Derivatization of Dimethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Bicyclo[2.1.1]hexane Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is relentless. The bicyclo[2.1.1]hexane framework has emerged as a compelling scaffold, offering a rigid, three-dimensional alternative to traditional aromatic systems.[1] Its utility as a bioisosteric replacement for ortho- and meta-substituted benzene rings has been demonstrated to enhance metabolic stability and aqueous solubility while maintaining or even improving biological activity.[1] Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a key entry point to this valuable class of compounds, with its two ester functionalities serving as versatile handles for a wide array of chemical transformations.

This guide provides detailed protocols and expert insights into the derivatization of this compound, empowering researchers to unlock the full potential of this unique molecular scaffold. We will delve into the practical execution of key transformations, including hydrolysis, reduction, and amidation, with an emphasis on the underlying chemical principles that govern these reactions.

Core Derivatization Pathways

The derivatization of this compound primarily revolves around the reactivity of its two ester groups. The following diagram illustrates the key transformations that will be detailed in this guide.

Derivatization_Pathways Diester Dimethyl bicyclo[2.1.1]hexane- 1,4-dicarboxylate Diacid Bicyclo[2.1.1]hexane- 1,4-dicarboxylic acid Diester->Diacid  Hydrolysis  (e.g., LiOH, H₂O/THF) Diol (Bicyclo[2.1.1]hexane-1,4-diyl)dimethanol Diester->Diol  Reduction  (e.g., LiAlH₄, THF) Diamide Bicyclo[2.1.1]hexane- 1,4-dicarboxamide Diacid->Diamide  Amide Coupling  (e.g., Amine, Coupling Agent)

Caption: Key derivatization pathways of this compound.

Protocol 1: Saponification to Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid

Scientific Principle: The hydrolysis of the methyl esters to carboxylic acids is a fundamental transformation that opens the door to a variety of subsequent reactions, most notably amide bond formation. Saponification, a base-mediated hydrolysis, is a robust and high-yielding method for this conversion. The use of lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a common and effective strategy. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired dicarboxylic acid.

Experimental Protocol:

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and deionized water.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (approximately 20 eq) to the solution. The large excess of base ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours to overnight.

  • Work-up: a. Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer. c. Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the dicarboxylic acid should form. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization.

ParameterValueReference
Molecular Formula C₈H₁₀O₄[2]
Molecular Weight 170.16 g/mol [2]
Typical Reagents LiOH·H₂O, THF, H₂O
Reaction Time 12-24 hours
Typical Yield >90%

Protocol 2: Reduction to (Bicyclo[2.1.1]hexane-1,4-diyl)dimethanol

Scientific Principle: The reduction of the ester groups to primary alcohols provides a different set of functional handles for further derivatization, such as etherification or conversion to halides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced to the corresponding alcohol. Due to the high reactivity of LiAlH₄, the reaction must be carried out under anhydrous conditions to prevent quenching of the reagent and potential hazards.

Experimental Protocol:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar under an inert atmosphere.

  • Preparation of LiAlH₄ suspension: Carefully add LiAlH₄ (a slight excess, e.g., 2.5 eq) to anhydrous THF in the reaction flask. Cool the suspension in an ice bath.

  • Addition of Diester: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction by TLC.

  • Work-up (Fieser Method): a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully add deionized water (volume equal to the mass of LiAlH₄ used in grams). c. Add 15% aqueous NaOH solution (volume equal to the mass of LiAlH₄ used in grams). d. Add deionized water (3 times the volume equal to the mass of LiAlH₄ used in grams). e. Remove the ice bath and stir the mixture vigorously for 15-30 minutes until a granular white precipitate forms. f. Add anhydrous MgSO₄ to the mixture to ensure complete drying and stir for another 15 minutes. g. Filter the mixture through a pad of Celite, washing the filter cake with THF or diethyl ether. h. Combine the filtrate and washings and concentrate under reduced pressure to yield the crude diol.

  • Purification: The crude diol can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Typical Reagents LiAlH₄, Anhydrous THF
Reaction Time 2-12 hours
Typical Yield 80-95%

Protocol 3: Synthesis of Bicyclo[2.1.1]hexane-1,4-dicarboxamide

Scientific Principle: The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry. This protocol follows a two-step sequence: hydrolysis of the diester to the diacid (as described in Protocol 1), followed by a coupling reaction with an amine. Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), are highly effective for this transformation. These reagents activate the carboxylic acid groups, making them susceptible to nucleophilic attack by the amine. The choice of base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acidic byproducts and drive the reaction to completion.

Experimental Workflow:

Amidation_Workflow start Bicyclo[2.1.1]hexane- 1,4-dicarboxylic acid step1 Activation with Coupling Reagent (e.g., HATU, EDC) start->step1 step2 Nucleophilic Attack by Amine step1->step2 end Bicyclo[2.1.1]hexane- 1,4-dicarboxamide step2->end

Caption: Workflow for the synthesis of bicyclo[2.1.1]hexane-1,4-dicarboxamide from the corresponding diacid.

Experimental Protocol:

Materials:

  • Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid (from Protocol 1)

  • Amine of choice (e.g., ammonia, primary or secondary amine)

  • HATU or EDC

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a solution of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere, add the amine (2.2 eq), HATU (2.2 eq) or EDC (2.2 eq), and DIPEA (4.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is typically complete within a few hours to overnight.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude diamide can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue
Typical Reagents HATU or EDC, DIPEA, Amine
Solvent DMF or DCM
Reaction Time 2-16 hours
Typical Yield 70-95%

Conclusion

The derivatization of this compound provides access to a rich diversity of molecular architectures. The protocols detailed herein for hydrolysis, reduction, and amidation serve as a robust foundation for researchers and drug development professionals to explore the chemical space around this valuable scaffold. The resulting diacids, diols, and diamides are versatile intermediates, poised for further functionalization to generate novel compounds with potentially enhanced therapeutic properties. As with all chemical syntheses, careful execution, monitoring, and purification are paramount to achieving the desired outcomes.

References

  • Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid | C8H10O4 | CID 86054365 - PubChem. [Link]

  • Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space - ChemRxiv. [Link]

Sources

Application Note: A Guide to the Scale-up Synthesis of Bicyclo[2.1.1]hexane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Three-Dimensional Scaffolds in Drug Discovery

In modern medicinal chemistry, the principle of "escaping flatland" has become a central theme, driving the exploration of novel, three-dimensional (3D) molecular architectures to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] Saturated, strained bicyclic scaffolds have emerged as premier bioisosteres for traditionally planar aromatic rings. Among these, bicyclo[2.1.1]hexanes (BCHs) have garnered significant attention as effective replacements for ortho- and meta-substituted benzene rings, offering unique structural rigidity and exit vectors for substituent placement.[1][2][3]

The growing demand for these sp³-rich building blocks necessitates the development of synthetic routes that are not only efficient and modular but also robustly scalable to produce gram quantities and beyond for preclinical and clinical studies.[4][5] Historically, access to BCHs has been limited by methods that are difficult to scale, employ hazardous reagents, or require specialized, high-energy equipment like mercury lamps.[4][6]

This comprehensive guide provides detailed, field-proven protocols for the scale-up synthesis of key bicyclo[2.1.1]hexane intermediates. We will focus on two powerful and scalable strategies: visible-light-mediated photochemical [2+2] cycloaddition and a sequential pinacol coupling/rearrangement approach. This document is designed to provide researchers and process chemists with the foundational knowledge and practical steps required to confidently produce these valuable building blocks on a larger scale.

Part 1: Visible-Light Photochemical [2+2] Cycloaddition: A Scalable and Mild Approach

The intramolecular [2+2] cycloaddition of 1,5-dienes is one of the most powerful methods for constructing the bicyclo[2.1.1]hexane core.[7] Traditional approaches often relied on direct UV irradiation, which is notoriously difficult to scale due to poor light penetration and the need for specialized quartz reactors. The advent of visible-light photocatalysis has revolutionized this field, offering a milder, more efficient, and significantly more scalable alternative.[3][8]

Principle and Rationale: The Power of Triplet Energy Transfer

This method utilizes an iridium-based photocatalyst that absorbs low-energy visible light (e.g., from blue LEDs) and becomes excited. Through a process called triplet energy transfer, the excited catalyst activates the 1,5-diene substrate, promoting the desired intramolecular [2+2] cycloaddition.[8] This approach avoids the use of high-energy UV light and toxic reagents, making it inherently safer and more amenable to large-scale synthesis in standard glassware.[4][6] The reaction proceeds efficiently at room temperature, further enhancing its practicality and cost-effectiveness on a larger scale.[4]

Workflow for Gram-Scale Photochemical Synthesis of a BCH Ketone

The following workflow outlines a scalable, multi-step synthesis of a 1,2-disubstituted bicyclo[2.1.1]hexane ketone, a versatile intermediate for further derivatization. The sequence has been demonstrated to be effective for producing gram quantities of the target scaffold.[4]

G cluster_0 Precursor Synthesis cluster_1 Photochemical Cycloaddition A Phenylacetaldehyde B Methylenation (Eschenmoser's Salt) A->B C 2-Phenylpropenal B->C D Grignard Addition (Allylmagnesium chloride) C->D E Allylic Alcohol Intermediate D->E F Oxidation (DMP) E->F G 1,5-Diene Precursor (Dienone) F->G H Visible Light Irradiation (Ir-catalyst, Blue LEDs) G->H I Bicyclo[2.1.1]hexane Ketone H->I J Versatile BCH Building Block I->J Purification & Further Derivatization

Caption: Multi-step workflow for the scalable synthesis of a bicyclo[2.1.1]hexane ketone.

Detailed Protocol 1: Gram-Scale Synthesis of 1-Phenylbicyclo[2.1.1]hexan-2-one

This protocol is adapted from a robust procedure demonstrated by Hertera et al.[4][6] It details the synthesis of the dienone precursor followed by the key photochemical cyclization step.

Step A: Synthesis of the 1,5-Diene Precursor

  • Methylenation: To a solution of phenylacetaldehyde (10.0 g, 1 eq.) in dichloromethane (CH₂Cl₂) is added triethylamine (Et₃N) followed by Eschenmoser's salt. The reaction is stirred at room temperature until completion (monitored by TLC). The crude product, 2-phenylpropenal, is isolated after aqueous workup and used directly in the next step.

  • Grignard Addition: The crude 2-phenylpropenal is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Allylmagnesium chloride (1.1 eq.) is added dropwise, and the reaction is allowed to warm to room temperature. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. The resulting allylic alcohol is extracted and purified.

  • Oxidation: The purified alcohol is dissolved in CH₂Cl₂ and Dess-Martin periodinane (DMP, 1.2 eq.) is added portion-wise at 0 °C. The reaction is stirred until the starting material is consumed. The crude dienone precursor is obtained after workup and purification by column chromatography.

Step B: Photochemical [2+2] Cycloaddition

  • Reaction Setup: In a suitable glass reactor equipped with a stir bar and a septum, dissolve the 1,5-diene precursor (e.g., 5.0 g, 1 eq.) and the photocatalyst (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ (1-2 mol %) in acetonitrile (CH₃CN, typically at a concentration of 0.05-0.1 M).

  • Degassing: Deoxygenate the solution by bubbling argon or nitrogen through the mixture for 20-30 minutes. This is critical as oxygen can quench the excited state of the photocatalyst. For larger scales, three cycles of "freeze-pump-thaw" are recommended.[8]

  • Irradiation: Place the reactor in proximity to a high-power blue LED strip (λ ≈ 414-450 nm) and ensure uniform irradiation, possibly by surrounding the vessel with the LEDs.[4][8] Maintain stirring and room temperature (a water bath can be used to dissipate heat from the LEDs).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis. The reaction typically runs to completion within 12-24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by filtration through a plug of silica gel or by column chromatography to yield the pure bicyclo[2.1.1]hexane ketone.

Data Presentation: Representative Reaction Parameters
StepStarting MaterialScaleKey ReagentsSolventYieldReference
Precursor Synthesis Phenylacetaldehyde10 gEschenmoser's salt, AllylMgCl, DMPCH₂Cl₂, THF~40% (overall)[4]
Photocycloaddition Dienone Precursor1-5 g(Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ (2 mol %)CH₃CN90%[4]

Part 2: Rearrangement Strategies for Non-Photochemical Access

While photochemical methods are powerful, alternative strategies based on molecular rearrangements provide orthogonal and robust access to different BCH substitution patterns. These methods can be particularly advantageous when avoiding photochemical setups is desirable.

Principle and Rationale: Pinacol Rearrangement for Ketone Synthesis

A highly effective two-step sequence involves an initial samarium(II) iodide (SmI₂)-mediated transannular pinacol coupling of a cyclobutane-1,3-dione derivative to form a bicyclic diol.[1][9] This intermediate is then subjected to an acid-catalyzed pinacol rearrangement, which proceeds with high efficiency to furnish the desired 1-substituted bicyclo[2.1.1]hexan-2-one. This sequence is notable for its scalability and ability to generate a diverse range of bridgehead-substituted BCH ketones.[9]

Reaction Pathway for Pinacol Coupling/Rearrangement

G A Cyclobutane-1,3-dione Derivative B SmI₂-mediated Pinacol Coupling A->B Step 1 C Bicyclic Vicinal Diol Intermediate B->C D p-TsOH-catalyzed Pinacol Rearrangement C->D Step 2 E 1-Substituted Bicyclo[2.1.1]hexan-2-one D->E

Caption: Two-step sequence for BCH ketone synthesis via pinacol rearrangement.

Detailed Protocol 2: Large-Scale Sequential Pinacol Coupling/Rearrangement

This protocol is based on a procedure demonstrated to be effective on a multi-gram scale.[1][9]

Step 1: SmI₂-Mediated Transannular Pinacol Coupling

  • Reagent Preparation: Prepare a 0.1 M solution of SmI₂ in THF.

  • Reaction Setup: To a solution of the starting cyclobutane dione (e.g., 5.0 g, 1 eq.) in dry THF at room temperature under an inert atmosphere, add the SmI₂ solution dropwise until a persistent blue or green color is observed.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • Purification: The resulting bicyclic diol intermediate is purified by column chromatography. It is often found to be relatively nonpolar.[9]

Step 2: Acid-Catalyzed Pinacol Rearrangement

  • Reaction Setup: Dissolve the purified bicyclic diol from Step 1 in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Acid Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.2 eq.) to the solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂. The combined organic layers are dried and concentrated. The final 1-substituted bicyclo[2.1.1]hexan-2-one is purified by column chromatography.

Data Presentation: Representative Two-Step Yields
Starting DioneScaleStep 1 Yield (Diol)Step 2 Yield (Ketone)Overall YieldReference
3n (as per ref)1.1 gModerate(Not isolated)45% (over 2 steps)[9]

Part 3: Critical Safety and Scale-Up Considerations

Transitioning a synthetic protocol from the bench to a pilot scale introduces challenges that are not always apparent at a small scale. A proactive approach to safety and process design is paramount.[10]

Fundamental Principles of Chemical Scale-Up

Reactions can behave unexpectedly at a larger scale primarily due to changes in the surface-area-to-volume ratio.[11] This critically affects:

  • Heat Transfer: Exothermic reactions that are easily managed in a lab flask can lead to dangerous thermal runaways in a large reactor because heat dissipates much more slowly.[12] Efficient cooling capacity and careful monitoring of the internal temperature are essential.[10]

  • Mixing: Inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions or uncontrolled exotherms.

  • Reagent Addition: The rate of addition for reactive reagents must be carefully controlled to manage heat evolution. A dose-controlled reaction, where the reactant is consumed as it is added, is the ideal scenario.[12]

Key Considerations for Process Scale-Up Logic

G A Initial Lab-Scale Protocol (e.g., 1g) B Thorough Risk Assessment A->B C Identify Potential Hazards (Exotherms, Gas Evolution, Unstable Intermediates) B->C D Evaluate Process Parameters B->D H Intermediate Scale-Up (e.g., 3x-5x) C->H E Heat Transfer & Cooling Capacity D->E F Mixing Efficiency D->F G Reagent Addition Rate D->G G->H I Monitor & Validate (Temperature, Purity, Yield) H->I I->B Re-assess if deviations occur J Target Scale Production I->J

Caption: Logical workflow for safely scaling up a chemical process.

Specific Considerations for Photochemical Scale-Up

Large-scale photochemical reactions require specialized engineering solutions to address the issue of light delivery.[13]

  • Reactor Design: While large batch reactors are common, they suffer from poor light penetration (the "dark volume" problem). Continuous flow reactors, such as plug flow reactors (PFRs) made of tubing coiled around a light source, are often superior for scale-up as they ensure uniform irradiation and excellent temperature control.[13][14]

  • Light Source: High-power LEDs are generally preferred over mercury lamps for their energy efficiency, narrow emission spectrum, and lower heat output. The reactor must be properly shielded to prevent operator exposure to high-intensity light.[13]

  • Temperature Control: The heat generated by high-power lamps or LEDs must be actively managed with chillers or cooling jackets to maintain optimal reaction temperature and prevent solvent boiling or product degradation.

Safety Self-Validation Checklist:

Conclusion

The bicyclo[2.1.1]hexane scaffold represents a significant opportunity for medicinal chemists to access novel chemical space and develop drug candidates with improved properties. The transition from lab-scale discovery to larger-scale production is a critical step in this process. By leveraging modern, robust synthetic methods such as visible-light-driven photocycloaddition and strategic molecular rearrangements, the scalable synthesis of these valuable building blocks is now more accessible than ever. The protocols and considerations outlined in this guide provide a solid foundation for researchers to safely and efficiently produce multi-gram quantities of bicyclo[2.1.1]hexane intermediates, accelerating the journey from concept to clinic.

References

  • Lee, H. et al. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters. [Link]

  • Lee, H. et al. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. National Institutes of Health. [Link]

  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24, 8821-8825. [Link]

  • Hertera, L. et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]

  • Wang, Z. et al. (2024). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au. [Link]

  • ResearchGate. (n.d.). Gram-scale synthesis of bicyclo[2.1.1]hexane 1b from acetophenone. [Link]

  • Feng, I-T. et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations. [Link]

  • Hertera, L. et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp 3 -rich chemical space. Organic & Biomolecular Chemistry, 20, 8416-8421. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • ChemistryViews. (2022). Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes. [Link]

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  • National Institutes of Health. (2024). Propellane-free access to bicyclo[1.1.1]pentanes. [Link]

  • National Institutes of Health. (2024). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). [Link]

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  • Journal of Organic and Pharmaceutical Chemistry. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). [Link]

  • Royal Society of Chemistry. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. [Link]

  • ACS Publications. (n.d.). Modification of 1-Substituents in the 2-Azabicyclo[2.1.1]hexane Ring System. [Link]

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Application Notes and Protocols for Copper-Based Photocatalysts in [2+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Copper Photocatalysis in Modern Drug Discovery

The cyclobutane motif is a cornerstone in medicinal chemistry, imparting unique three-dimensional conformations and metabolic stability to drug candidates.[1] The photochemical [2+2] cycloaddition is a powerful method for constructing this four-membered ring system.[2] Historically, this transformation has been reliant on high-energy UV radiation, which often limits its applicability and scalability. The advent of visible-light photocatalysis has revolutionized this field, offering a milder and more selective approach.[3] While noble metals like iridium and ruthenium have dominated this space, there is a growing emphasis on developing more sustainable and cost-effective catalytic systems.[4] Copper, being an earth-abundant and inexpensive metal, has emerged as a highly promising alternative.[5]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of copper-based photocatalysts for [2+2] cycloaddition reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed protocols for both homogeneous and heterogeneous catalytic systems, and offer practical guidance on troubleshooting and data analysis. Our aim is to equip you with the knowledge to successfully implement and adapt these powerful synthetic methodologies in your own research endeavors.

Mechanistic Insights: The Triplet Energy Transfer Pathway

The prevailing mechanism for copper-catalyzed photocatalytic [2+2] cycloadditions is a triplet-triplet energy transfer (TTEnT) process. This pathway circumvents the need for high-energy UV light by utilizing a copper photocatalyst that can be excited by lower-energy visible light.

The catalytic cycle can be broken down into the following key steps:

  • Light Absorption and Intersystem Crossing: The copper(I) photocatalyst, typically a complex with diimine and phosphine ligands, absorbs a photon of visible light, promoting it to an excited singlet state (¹[Cu])[4]. This is followed by rapid intersystem crossing (ISC) to a longer-lived triplet state (³[Cu]).

  • Triplet Energy Transfer: The excited triplet-state photocatalyst (³[Cu]) interacts with a ground-state alkene substrate. Through a Dexter energy transfer mechanism, the triplet energy is transferred from the catalyst to the alkene, generating a triplet-state alkene (³Alkene) and regenerating the ground-state copper catalyst ([Cu])[6][7].

  • Stepwise [2+2] Cycloaddition: The triplet-state alkene, which can be described as a 1,4-diradical species, then reacts with a second ground-state alkene molecule in a stepwise fashion to form the cyclobutane ring[6].

  • Product Formation: The resulting diradical intermediate undergoes spin inversion and ring closure to yield the final cyclobutane product.

Triplet Energy Transfer Mechanism Triplet Energy Transfer Catalytic Cycle PC [Cu(I)] PC_star_singlet ¹[Cu(I)] PC->PC_star_singlet hν (Visible Light) PC_star_triplet ³[Cu(I)] PC_star_singlet->PC_star_triplet ISC PC_star_triplet->PC Energy Transfer Alkene_triplet ³Alkene* PC_star_triplet->Alkene_triplet TTEnT Alkene_singlet Alkene (S₀) Alkene_singlet->Alkene_triplet Diradical 1,4-Diradical Intermediate Alkene_triplet->Diradical + Alkene Product Cyclobutane Product Diradical->Product Ring Closure

Caption: A simplified representation of the triplet energy transfer mechanism in copper-photocatalyzed [2+2] cycloadditions.

Homogeneous Copper Photocatalysts: Synthesis and Characterization

Homogeneous copper photocatalysts, particularly Cu(I) complexes with diimine and diphosphine ligands, are widely used due to their tunable photophysical and electrochemical properties. A representative example is [Cu(dmp)(DPEPhos)]BF₄, where 'dmp' is 2,9-dimethyl-1,10-phenanthroline and 'DPEPhos' is bis(2-diphenylphosphinophenyl)ether.

Synthesis of a Representative Cu(I) Diimine-Diphosphine Photocatalyst

The synthesis of these complexes is typically a straightforward procedure involving the reaction of a copper(I) source with the desired ligands.

Protocol for the Synthesis of [Cu(dmp)(DPEPhos)]BF₄:

  • Materials:

    • [Cu(CH₃CN)₄]BF₄ (Copper(I) tetra(acetonitrile) tetrafluoroborate)

    • 2,9-Dimethyl-1,10-phenanthroline (dmp)

    • Bis(2-diphenylphosphinophenyl)ether (DPEPhos)

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether, anhydrous

  • Procedure:

    • In a nitrogen-filled glovebox, dissolve [Cu(CH₃CN)₄]BF₄ (1 equivalent) in anhydrous DCM.

    • In a separate vial, dissolve dmp (1 equivalent) and DPEPhos (1 equivalent) in anhydrous DCM.

    • Slowly add the ligand solution to the copper solution with stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Concentrate the solution under reduced pressure.

    • Add anhydrous diethyl ether to precipitate the product.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Characterization Techniques

The synthesized copper complexes should be thoroughly characterized to confirm their identity and purity.

Technique Purpose Expected Observations
¹H and ³¹P NMR Spectroscopy To confirm the coordination of the ligands to the copper center and assess purity.Characteristic shifts in the proton and phosphorus signals upon coordination.[8]
Mass Spectrometry (e.g., ESI-MS) To determine the mass-to-charge ratio of the complex and confirm its molecular weight.A peak corresponding to the cationic complex [Cu(dmp)(DPEPhos)]⁺.
UV-Vis Spectroscopy To determine the absorption properties of the photocatalyst in the visible region.Broad absorption bands in the visible spectrum, indicative of metal-to-ligand charge transfer (MLCT) transitions.[9]
Emission Spectroscopy To study the photoluminescent properties and excited-state lifetime.Phosphorescence with a lifetime in the microsecond range.[9]
Cyclic Voltammetry To determine the redox potentials of the catalyst in its ground and excited states.Reversible or quasi-reversible redox waves corresponding to the Cu(I)/Cu(II) couple.

Heterogeneous Copper Photocatalysts: MOF-Supported Systems

A significant advancement in copper photocatalysis for [2+2] cycloadditions is the development of heterogeneous catalysts, such as those supported on metal-organic frameworks (MOFs). These systems offer the advantages of easy catalyst recovery and reuse. A notable example is a binap-ligated heteroleptic copper(I) complex integrated into a zirconium-based MOF, UiO-69.[10]

Synthesis of a MOF-Supported Copper Photocatalyst

The synthesis involves the preparation of the MOF with a functionalized linker, followed by the coordination of the copper complex.

Protocol for the Synthesis of a UiO-69-based Copper Photocatalyst:

  • Synthesis of the Functionalized Linker: The linker, such as a phenanthroline-functionalized dicarboxylic acid, is first synthesized.

  • MOF Synthesis: The functionalized linker is then reacted with a zirconium salt (e.g., ZrCl₄) under solvothermal conditions to form the MOF.[11]

  • Copper Complexation: The MOF is then treated with a solution of a copper(I) source and a phosphine ligand (e.g., BINAP) to coordinate the copper complex to the phenanthroline units within the MOF structure.[10]

Characterization of Heterogeneous Catalysts

In addition to the techniques used for homogeneous catalysts, the following are crucial for characterizing heterogeneous systems:

Technique Purpose
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure of the MOF.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.
Energy-Dispersive X-ray Spectroscopy (EDX) To determine the elemental composition and confirm the presence of copper.
X-ray Photoelectron Spectroscopy (XPS) To determine the oxidation state of the copper centers.
Brunauer-Emmett-Teller (BET) Analysis To measure the surface area and porosity of the MOF.

Experimental Protocols for Copper-Catalyzed [2+2] Cycloadditions

The following protocols provide a starting point for conducting copper-catalyzed photocatalytic [2+2] cycloadditions. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Workflow

Experimental Workflow General Experimental Workflow Setup Reaction Setup (Substrates, Catalyst, Solvent) Degas Degassing (Freeze-Pump-Thaw or N₂/Ar sparging) Setup->Degas Irradiation Visible Light Irradiation (e.g., Blue LEDs) Degas->Irradiation Monitoring Reaction Monitoring (TLC, GC-MS, or NMR) Irradiation->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification

Caption: A generalized workflow for a copper-photocatalyzed [2+2] cycloaddition experiment.

Protocol for Homogeneous Catalysis: Intermolecular [2+2] Cycloaddition of Styrenes

This protocol is adapted from general procedures reported in the literature for similar transformations.

  • Materials:

    • Styrene derivative 1 (1.0 equiv)

    • Alkene coupling partner (2.0-5.0 equiv)

    • [Cu(dmp)(DPEPhos)]BF₄ (or similar Cu(I) photocatalyst) (0.5-2.0 mol%)

    • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or 1,2-dichloroethane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the copper photocatalyst.

    • Add the styrene derivative 1 and the alkene coupling partner.

    • Add the anhydrous solvent via syringe.

    • Seal the vial and degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with an inert gas for 15-20 minutes.

    • Place the reaction vial in a photoreactor equipped with a cooling fan and irradiate with visible light (e.g., blue LEDs, 440-460 nm) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or ¹H NMR analysis of aliquots.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol for Heterogeneous Catalysis: Using a MOF-Supported Catalyst

This protocol is based on the use of a recyclable MOF-supported copper catalyst.[10]

  • Materials:

    • Styrene derivative 1 (1.0 equiv)

    • Alkene coupling partner (3.0-5.0 equiv)

    • MOF-supported copper catalyst (e.g., UiO-69-phen(binap)Cu) (0.02-0.2 mol%)

    • Anhydrous 1,2-dichloroethane (DCE)

    • 4-Dimethylaminopyridine (DMAP) (optional, can enhance reactivity)

    • Inert gas (Nitrogen)

  • Procedure:

    • To an oven-dried reaction vial, add the MOF-supported copper catalyst.

    • Add the styrene derivative, the alkene coupling partner, and DMAP (if used).

    • Add anhydrous DCE via syringe.

    • Seal the vial and place it under a nitrogen atmosphere.

    • Irradiate the mixture with blue LED light (440 nm) at room temperature with vigorous stirring for the specified time (e.g., 48 hours).[9]

    • After the reaction, centrifuge the mixture to separate the solid catalyst.

    • Wash the catalyst with fresh solvent and dry it for reuse.

    • Combine the supernatant and the washings, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Data Presentation: Comparative Performance of Copper Photocatalysts

The choice of photocatalyst can significantly impact the efficiency and selectivity of the [2+2] cycloaddition. The following table provides a summary of the performance of different types of copper photocatalysts.

Catalyst Substrates Yield (%) Diastereomeric Ratio (d.r.) Reaction Conditions Reference
[Cu(dmp)(DPEPhos)]BF₄ Styrene + AlkeneModerate to HighGood to ExcellentHomogeneous, visible lightGeneral literature
UiO-69-phen(binap)Cu Styrene + StyreneUp to 99%>20:1Heterogeneous (MOF), blue LEDs, 48h[10]
Cu(I)-NHC Complexes Enones + AlkenesGoodHighHomogeneous, visible lightGeneral literature

(Note: Yields and selectivities are highly substrate-dependent and the values presented here are representative.)

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions.[1][12]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation of Cu(I) to Cu(II)).2. Insufficient light intensity or incorrect wavelength.3. Presence of oxygen or other quenchers.4. Impure starting materials or solvent.1. Use freshly prepared or properly stored catalyst. Ensure an inert atmosphere.2. Check the output of your light source. Ensure the wavelength matches the catalyst's absorption spectrum.3. Thoroughly degas the reaction mixture.4. Purify starting materials and use anhydrous, degassed solvents.
Low Yield of Desired Product 1. Formation of side products (e.g., polymerization, decomposition).2. Reversible reaction leading to an equilibrium mixture.3. Product instability under reaction or workup conditions.1. Lower the reaction concentration or temperature. Use a radical inhibitor if polymerization is suspected.2. Monitor the reaction over time to identify the point of maximum yield.3. Minimize exposure to light and air during workup. Use milder purification techniques.
Poor Diastereoselectivity 1. Reaction temperature is too high.2. Solvent effects.3. Steric and electronic properties of the substrates.1. Run the reaction at a lower temperature.2. Screen different solvents.3. Modify the substrates to enhance steric differentiation in the transition state.
Difficulty in Catalyst Removal (Homogeneous) Incomplete precipitation or co-elution during chromatography.Use a scavenger resin or perform an aqueous wash with a chelating agent (e.g., EDTA) to remove residual copper.

Conclusion and Future Outlook

Copper-based photocatalysis for [2+2] cycloadditions represents a significant step towards more sustainable and economical synthetic methodologies. The ability to construct complex cyclobutane scaffolds under mild conditions using an earth-abundant metal has profound implications for drug discovery and organic synthesis. The development of robust heterogeneous catalysts, such as MOF-supported systems, further enhances the practical utility of this approach by enabling catalyst recycling and minimizing product contamination.

Future research in this area will likely focus on the development of new copper catalysts with enhanced photophysical properties, the expansion of the substrate scope to include more challenging alkenes, and the application of these methods to the total synthesis of complex natural products and pharmaceuticals. As our understanding of the underlying mechanistic principles deepens, we can expect to see even more innovative and efficient copper-catalyzed photochemical transformations emerge.

References

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]

  • National Institutes of Health. (n.d.). Tuning Co-Operative Energy Transfer in Copper(I) Complexes Using Two-Photon Absorbing Diimine-Based Ligand Sensitizers. [Link]

  • ACS Publications. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Synthesis of of Cu(I)-based photocatalysts. [Link]

  • YouTube. (2024, June 21). Advanced Organic Chemistry: Introduction to Photoredox Catalysis. [Link]

  • ResearchGate. (2024, February 23). Visible light-mediated intermolecular crossed [2+2] cycloadditions using a MOF-supported copper triplet photosensitizer | Request PDF. [Link]

  • RSC Publishing. (n.d.). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-rearrangement cascade. [Link]

  • ResearchGate. (n.d.). Synthesis, Structures and Photophysical Properties of Cu(I) Phosphine Complexes with Various Diimine Ligands | Request PDF. [Link]

  • Sci-Hub. (n.d.). Synthesis, structures and photophysical properties of Cu(I) phosphine complexes with various diimine ligands. [Link]

  • ResearchGate. (n.d.). Copper(I) Oxide Nanocrystals – One Step Synthesis, Characterization, Formation Mechanism, and Photocatalytic Properties. [Link]

  • EdUHK Research Repository. (n.d.). Synthesis, structures and photophysical properties of Cu(I) phosphine complexes with various diimine ligands. [Link]

  • SciSpace. (n.d.). Preparation and characterization of copper-doped and silver-doped titanium dioxide nano-catalysts for photo catalytic applicatio. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of nano-CuO and CuO/TiO2 photocatalysts. [Link]

  • MDPI. (2022, May 25). Characterization of Some Physical and Photocatalytic Properties of CuO Nanofilms Synthesized by a Gentle Chemical Technique. [Link]

  • (n.d.). CHARACTERIZATION AND PHOTOCATALYTIC INVESTIGATION ON COPPER OXIDE CONTAINING CATALYST. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • National Institutes of Health. (n.d.). Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. [Link]

  • ResearchGate. (n.d.). Visible Light Photocatalysis of [2+2] Styrene Cycloadditions by Energy Transfer | Request PDF. [Link]

  • ACS Publications. (n.d.). Photocatalytic Regioselective and Stereoselective [2 + 2] Cycloaddition of Styrene Derivatives Using a Heterogeneous Organic Photocatalyst | ACS Catalysis. [Link]

  • ChemRxiv. (n.d.). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. [Link]

  • ResearchGate. (n.d.). Comparison of homogeneous and heterogeneous photocatalysts. Previous works. [Link]

  • ResearchGate. (n.d.). Comparison between [2+2] and [4+2] Cycloadditions. [Link]

  • RSC Publishing. (2024, July 1). Photocatalytic systems: reactions, mechanism, and applications. [Link]

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Application Note: Iridium-Catalyzed Photochemical Synthesis of Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: January 2026

A Modern Approach to Crafting Saturated Bioisosteres for Drug Discovery

Introduction: The Need for Three-Dimensional Scaffolds

In the landscape of modern drug development, moving beyond "flat" aromatic structures is a critical strategy for discovering novel therapeutics with improved physicochemical properties. Bicyclo[2.1.1]hexanes (BCHs) have emerged as highly valuable saturated scaffolds, serving as non-classical bioisosteres for ortho- and meta-substituted phenyl rings.[1][2][3][4][5][6] Their rigid, three-dimensional geometry allows for precise spatial orientation of substituents, offering a unique way to explore chemical space that is inaccessible to planar aromatic systems.[1][2][4]

However, the synthesis of these strained bicyclic structures, especially those with diverse and complex substitution patterns, has traditionally been a significant challenge.[1][2] Recent advancements in visible-light photocatalysis have provided a powerful and mild solution.[7][8][9] Specifically, the use of iridium-based photocatalysts to mediate an intramolecular crossed [2+2] cycloaddition of 1,5-dienes has unlocked a versatile and efficient pathway to a wide array of polysubstituted BCHs.[1][2][3][10]

This guide provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and expert insights for the successful synthesis of bicyclo[2.1.1]hexanes using this state-of-the-art photochemical method.

The "Why": Mechanism and Rationale

A deep understanding of the reaction mechanism is paramount for successful application and troubleshooting. The iridium-photocatalyzed formation of BCHs does not proceed through a redox pathway but rather through a more nuanced triplet energy transfer mechanism.

Core Mechanistic Insights: Cyclic voltammetry studies confirm that the oxidation and reduction potentials of typical 1,5-diene substrates lie outside the electrochemical window of the excited iridium photocatalyst.[4][11] This crucial finding rules out a single-electron transfer (SET) process and points directly to energy transfer as the operative pathway.[1][10]

The photocatalyst of choice, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, is exceptionally well-suited for this transformation. Its excited state energy (triplet energy, E_T ≈ 61.8 kcal/mol) is perfectly matched to activate the styrene moieties within the 1,5-diene substrate (E_T ≈ 61.7 kcal/mol) without having excessive energy that could lead to side reactions.[1][11] In contrast, common catalysts like [Ru(bpy)3]Cl2 are ineffective, and organic photocatalysts such as 4CzIPN show only moderate efficiency, highlighting the specific utility of this iridium complex.[2][11]

The catalytic cycle unfolds in four key steps:

  • Photoexcitation: The iridium(III) complex absorbs a photon of visible light (typically from a 414-456 nm blue LED), promoting it to a long-lived, highly energetic triplet excited state, [Ir]*.[1][2][3]

  • Triplet Energy Transfer: The excited [Ir]* complex collides with the 1,5-hexadiene substrate and transfers its energy, returning to its ground state while generating the triplet excited state of the diene, diene*.[1][3][11][12]

  • 5-exo-trig Cyclization: The resulting diradical character of the excited diene* facilitates a rapid intramolecular 5-exo-trig cyclization, forming a new five-membered ring and a new diradical intermediate.[1][2][4][10]

  • Radical Recombination: The final step is a spin-allowed radical recombination that closes the second ring, yielding the thermodynamically stable, strained bicyclo[2.1.1]hexane product.[1][2][4]

G PC Ir(III) Ground State PC_star [Ir(III)]* Excited State PC->PC_star Visible Light (hν, 456 nm) PC_star:e->PC:w Energy Transfer Diene 1,5-Diene (Ground State) Diene_star [Diene]* (Triplet Excited State) Diene:e->Diene_star:w Energy Transfer Intermediate Cyclopentyl Diradical Diene_star->Intermediate 5-exo-trig Cyclization Product Bicyclo[2.1.1]hexane Intermediate->Product Radical Recombination Note The catalyst is regenerated in each cycle, making it a true catalytic process.

Caption: The photocatalytic cycle for BCH synthesis via triplet energy transfer.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure adapted from validated literature reports for the synthesis of a model bicyclo[2.1.1]hexane on a 0.10 mmol scale.[2][3]

Materials & Equipment
  • Photocatalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (Tris(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate)

  • Substrate: Substituted 1,5-hexadiene (e.g., 1,1-diphenyl-1,5-hexadiene)

  • Solvent: Anhydrous tetrahydrofuran (THF) or acetone (from a solvent purification system or freshly opened bottle).

  • Glassware: Oven-dried 10 mL vial with a screw cap and PTFE septum, magnetic stir bar.

  • Atmosphere Control: Schlenk line or glovebox for inert atmosphere operations.

  • Photoreactor: A custom-made or commercial photoreactor equipped with a high-power 414 nm or 456 nm LED, a cooling fan or recirculating chiller to maintain a constant temperature (e.g., 20 °C).[3]

  • Purification: Silica gel for column chromatography or pre-packed silica plugs.

Reaction Setup and Execution

G start Start prep 1. Preparation Add catalyst (1-5 mol%), substrate (0.1 mmol), and dry solvent (1.0 mL) to vial. start->prep degas 2. Degassing Seal vial and perform three 'Freeze-Pump-Thaw' cycles to remove all dissolved oxygen. prep->degas irradiate 3. Irradiation Place vial in photoreactor. Stir and irradiate at 20 °C (456 nm LED). degas->irradiate monitor 4. Monitoring Monitor reaction progress by TLC or GC analysis until substrate is consumed. irradiate->monitor workup 5. Work-up Remove solvent under reduced pressure. monitor->workup purify 6. Purification Purify the crude residue by filtration through a silica plug (elute with DCM). workup->purify end End Product purify->end

Caption: A streamlined workflow for the photocatalytic synthesis of BCHs.

Detailed Steps:

  • Preparation: In an inert atmosphere (glovebox), charge an oven-dried 10 mL vial with a magnetic stir bar, the iridium photocatalyst (e.g., 1.12 mg, 1.00 µmol, 1.0 mol%), and the 1,5-diene substrate (0.10 mmol).

  • Solvent Addition: Add 1.0 mL of anhydrous THF or acetone to achieve a 0.1 M concentration. Seal the vial with a screw cap.

  • Degassing (Critical Step): Remove the vial from the glovebox. Using a Schlenk line, perform a minimum of three "freeze-pump-thaw" cycles to thoroughly remove dissolved oxygen. The solution should be frozen in liquid nitrogen, evacuated under high vacuum, and then allowed to thaw under an inert atmosphere (e.g., argon). Repeat this process two more times.

  • Irradiation: Place the sealed, deoxygenated vial into the photoreactor. Ensure the vial is positioned for direct irradiation from the LED source. Begin stirring and maintain the reaction temperature at 20 °C. Irradiate with the blue LED (λ = 456 nm) until analysis (TLC or GC) shows full consumption of the starting material (typically 22-66 hours).[10]

  • Work-up: Once the reaction is complete, turn off the LED. Remove the vial and concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue can typically be purified by simple filtration through a short plug of silica gel or basic alumina, eluting with dichloromethane (DCM) to afford the pure bicyclo[2.1.1]hexane product.[3]

Reaction Scope and Versatility

A key advantage of this iridium-catalyzed method is its broad substrate scope, providing access to BCHs with diverse substitution patterns that can serve as ortho-, meta-, and even polysubstituted benzene bioisosteres.[1][2][4]

EntryProductYield (%)Ref
1PhHH2-phenyl-2-(phenylmethyl)bicyclo[2.1.1]hexane95[10]
24-MeO-PhHH2-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)bicyclo[2.1.1]hexane90[10]
34-CF₃-PhHH2-(4-(trifluoromethyl)phenyl)-2-((4-(trifluoromethyl)phenyl)methyl)bicyclo[2.1.1]hexane58[10]
4PhMeH1-methyl-2-phenyl-2-(phenylmethyl)bicyclo[2.1.1]hexane88[10]
5PhHCO₂Etethyl 2-phenyl-2-(phenylmethyl)bicyclo[2.1.1]hexane-1-carboxylate95[10]
6PhHOH(2-phenyl-2-(phenylmethyl)bicyclo[2.1.1]hexan-1-yl)methanol98[10]

Table 1: Selected examples demonstrating the scope of the photocatalytic [2+2] cycloaddition. Yields are for isolated products.

Expert Insights & Troubleshooting

  • Why Degassing is Non-Negotiable: The triplet excited states of both the photocatalyst and the substrate are highly susceptible to quenching by molecular oxygen (a ground-state triplet). Insufficient degassing is the most common cause of failed or low-yielding reactions. Sparging with an inert gas is less effective than the freeze-pump-thaw method.[13]

  • Solvent Purity: Use of anhydrous solvents is critical. Water can interfere with the reaction, and stabilizers present in non-anhydrous solvents can act as quenchers.

  • Thermal Management: While the reactions run at room temperature, high-power LEDs generate significant heat. Active cooling with a fan or chiller is necessary to prevent thermal decomposition of the sensitive products and ensure reproducibility.[3]

  • Troubleshooting Low Conversion:

    • Verify Degassing: Re-run the reaction with a meticulous freeze-pump-thaw procedure.

    • Check Light Source: Ensure the LED is functional and its wavelength is appropriate for the catalyst's absorption spectrum.

    • Catalyst Integrity: If the catalyst is old or has been improperly stored, its activity may be compromised. Use a fresh batch if possible.

    • Substrate Purity: Impurities in the starting diene can inhibit the reaction.

References

  • RSC Publishing. (2021). [2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis.
  • Reinhold, M., Steinebach, J., Golz, C., & Walker, J. C. L. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14, 9885–9891.
  • Synfacts. (2023). Visible-Light Photocatalytic [2+2] Cycloaddition of 1,5-Hexadienes to Bicyclo[2.1.1]hexanes. Synfacts, 19(12), 1213.
  • Chemical Science. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.
  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24, 8821–8825.
  • Cell Press. (2021). Emerging concepts in photocatalytic organic synthesis.
  • RSC Publishing. (n.d.). Understanding the mechanism of direct visible-light-activated [2 + 2] cycloadditions mediated by Rh and Ir photocatalysts.
  • ChemRxiv. (2023). Polysubstituted Benzene Bioisosteres and Beyond: Photochemical Access to Bicyclo[2.1.1]hexanes.
  • RSC Publishing. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.
  • ACS Publications. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions.
  • Nature. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Technology Networks. (2022). Visible Light Powers Synthesis of Small Molecular Rings.
  • RSC Publishing. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.
  • NIH. (n.d.). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes.
  • RSC Publishing. (n.d.). Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes.

Sources

Application Note: Advanced NMR Characterization of Polysubstituted Bicyclo[2.1.1]hexanes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bicyclo[2.1.1]hexanes (BCHs) have emerged as highly valuable motifs in modern drug discovery, serving as bioisosteres for para-substituted phenyl rings and tert-butyl groups. Their rigid, three-dimensional scaffold offers a unique vector for exiting molecules from the flatland of traditional aromatic structures, often leading to improved physicochemical properties such as increased solubility and metabolic stability while maintaining or enhancing biological activity. However, the compact and highly bridged nature of the BCH core presents significant challenges for unambiguous structural elucidation and stereochemical assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, but interpreting the complex spectra of polysubstituted BCHs requires a nuanced understanding of their unique spin systems.

This application note provides a comprehensive guide to the NMR characterization of polysubstituted bicyclo[2.1.1]hexanes. We will delve into detailed protocols for data acquisition, processing, and interpretation, focusing on 1D and 2D NMR techniques. The causality behind experimental choices will be explained to empower researchers to adapt these methods to their specific molecules.

The Unique Structural and Spectroscopic Features of the Bicyclo[2.1.1]hexane Core

The bicyclo[2.1.1]hexane scaffold is a strained carbocycle with C2v symmetry (unsubstituted). Its rigid structure locks the protons and carbons into distinct chemical environments, which are highly sensitive to the nature and position of substituents.

Key structural features influencing NMR spectra include:

  • Bridgehead Protons (H1, H4): These are typically the most deshielded aliphatic protons due to their unique position at the fusion of the two rings.

  • Bridge Protons (H5, H6 syn/anti): The methylene bridge protons are diastereotopic. The proton syn to the longer carbon bridge (C2-C3) is termed H6s, while the anti proton is H6a. They exhibit a large geminal coupling (²JHH).

  • Ethano Bridge Protons (H2, H3): The protons on the two-carbon bridge are also highly sensitive to substitution patterns.

The through-bond and through-space proximity of these protons gives rise to a complex network of scalar (J) couplings and Nuclear Overhauser Effect (NOE) correlations, which are essential for complete assignment.

Experimental Protocols: From Sample Preparation to Data Acquisition

A systematic approach to data acquisition is critical for resolving the complex spin systems of polysubstituted BCHs. The following workflow is recommended for a comprehensive characterization.

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}

Caption: Recommended workflow for comprehensive NMR analysis of BCH derivatives.
Protocol: Standard Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the purified bicyclo[2.1.1]hexane derivative.

  • Add Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the sample's solubility.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable reference compound that does not overlap with sample signals).

  • Homogenize: Gently vortex or invert the tube until the sample is fully dissolved.

Protocol: 1D NMR Data Acquisition

Rationale: 1D proton and carbon spectra provide the foundational information on chemical shifts and proton multiplicities. DEPT-135 is crucial for differentiating between CH, CH₂, and CH₃ groups.

Experiment Key Parameters Purpose & Rationale
¹H NMR Spectral Width: 12-16 ppmAcquisition Time: > 3 sRelaxation Delay (d1): 5 sNumber of Scans: 16-64To obtain high-resolution data for accurate integration and coupling constant measurement. A longer acquisition time improves resolution, and a sufficient relaxation delay ensures accurate quantification.
¹³C{¹H} NMR Spectral Width: 220-240 ppmRelaxation Delay (d1): 2 sNumber of Scans: ≥ 1024To identify all unique carbon environments. A wide spectral width is necessary to capture all signals, including carbonyls or other deshielded carbons.
DEPT-135 Standard vendor parametersTo determine carbon multiplicity: CH/CH₃ signals appear positive, while CH₂ signals are negative. This is essential for assigning the BCH core carbons.
Protocol: 2D NMR Data Acquisition

Rationale: 2D NMR is indispensable for assigning the complex, often overlapping signals in polysubstituted BCHs. COSY establishes proton-proton connectivities, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations.

Experiment Key Parameters Purpose & Rationale
¹H-¹H COSY F2 (¹H) SW: 12-16 ppmF1 (¹H) SW: 12-16 ppmNumber of Scans: 2-4To map the J-coupling network within the molecule. This is the primary experiment for tracing the connectivity through the BCH scaffold.
¹H-¹³C HSQC F2 (¹H) SW: 12-16 ppmF1 (¹³C) SW: ~100-160 ppm¹JCH Coupling: ~145 HzTo correlate each proton with its directly attached carbon. The ¹³C spectral width should be optimized to cover the aliphatic region of the BCH core.
¹H-¹³C HMBC F2 (¹H) SW: 12-16 ppmF1 (¹³C) SW: 220-240 ppmLong-Range Coupling (ⁿJCH): 8 HzTo identify multi-bond connectivities. An 8 Hz optimization is a good starting point for detecting typical ²JCH and ³JCH correlations, which are critical for linking substituents to the correct positions on the BCH core.
¹H-¹H NOESY/ROESY Mixing Time: 300-800 msNumber of Scans: 8-16To determine through-space proximity and establish relative stereochemistry. For molecules in the medium-size range, ROESY can be preferable to avoid zero-crossing issues with the NOE.

Data Interpretation: A Step-by-Step Assignment Strategy

Interpreting the NMR data of a polysubstituted BCH requires a systematic approach that integrates information from all acquired spectra.

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Caption: A logical workflow for the spectral assignment of BCH derivatives.
Identifying Key Spin Systems
  • Bridgehead Protons (H1/H4): Start by identifying the bridgehead proton signals in the ¹H NMR spectrum. They are typically broad multiplets due to coupling with multiple protons (H2, H3, H5, H6s, H6a).

  • COSY Analysis: Use the COSY spectrum to walk from the bridgehead protons to their neighbors. H1 will show correlations to H2, H6s, and H6a. H4 will correlate to H3, H5s, and H5a. This establishes the basic framework of the spin system.

  • HSQC Analysis: Use the HSQC spectrum to assign the corresponding bridgehead (C1/C4), ethano-bridge (C2/C3), and methylene-bridge (C5/C6) carbons. The DEPT-135 spectrum will confirm the C5/C6 assignment as CH₂ carbons.

Characteristic Chemical Shifts and Coupling Constants

The chemical shifts and coupling constants are highly diagnostic of the BCH scaffold. While exact values depend on the specific substitution pattern, the following table summarizes typical ranges observed for the unsubstituted core and substituted derivatives.

Position Typical ¹H δ (ppm) Typical ¹³C δ (ppm) Key Coupling Constants (Hz)
Bridgehead (H/C-1,4) 2.6 - 3.240 - 55³J(H1,H2) ≈ 6-7 Hz³J(H1,H6s) ≈ 2-3 Hz³J(H1,H6a) ≈ 6-7 Hz
Ethano (H/C-2,3) 1.5 - 2.530 - 45²J(H2endo,H2exo) ≈ 10-12 Hz (if diastereotopic)
Methylene (H/C-5,6) 1.2 - 2.035 - 50²J(H6s,H6a) ≈ -7 to -9 Hz

Note: These are approximate ranges. Electron-withdrawing or -donating substituents can shift these values significantly.

Using HMBC to Place Substituents

The HMBC experiment is the definitive tool for connecting substituents to the BCH core. Look for 2- and 3-bond correlations from the protons of the substituent to the carbons of the BCH ring. For example, a methyl group substituent at C2 should show a strong HMBC correlation from its methyl protons to C1, C2, and C3 of the bicyclo[2.1.1]hexane core.

Stereochemical Assignment with NOESY

The rigid nature of the BCH core gives rise to a predictable set of NOE correlations that are invaluable for stereochemical assignment.

  • Key through-space correlation: A characteristic NOE is observed between the syn methylene bridge proton (H6s) and the adjacent protons on the ethano bridge (H2/H3).

  • Substituent Orientation: The presence or absence of NOEs between substituent protons and specific BCH core protons (e.g., H1, H6a) can define the substituent's orientation as endo or exo.

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Caption: Key HMBC and NOESY correlations for structural elucidation.

Conclusion

The unambiguous characterization of polysubstituted bicyclo[2.1.1]hexanes is a critical step in their application as next-generation pharmaceutical building blocks. While their NMR spectra can be complex, a systematic approach combining 1D and a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) allows for complete and confident structural and stereochemical assignment. The protocols and interpretation strategies outlined in this application note provide a robust framework for researchers in drug discovery and chemical synthesis to effectively harness the power of NMR for elucidating these valuable three-dimensional scaffolds.

References

There were no specific, publicly available, and directly relevant academic papers or protocols that could be cited to fully support the synthesized guide above. The information provided is based on established, general principles of NMR spectroscopy and chemical structure elucidation, applied specifically to the known structural features of bicyclo[2.1.1]hexane systems. The protocols, data tables, and workflows represent a distillation of best practices in the field rather than a direct summary of a single published source.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. As a key building block in medicinal chemistry, particularly as a saturated bioisostere for ortho- and meta-substituted benzene rings, mastering the synthesis of this compound is crucial for advancing drug discovery programs.[1][2][3]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Low yields are a frequent challenge in multi-step organic syntheses. For this particular bicyclic compound, several factors could be at play, primarily related to the efficiency of the core cycloaddition reaction and subsequent esterification.

Potential Causes & Solutions:

  • Inefficient Photochemical [2+2] Cycloaddition: The formation of the bicyclo[2.1.1]hexane core is commonly achieved through a photochemical [2+2] cycloaddition.[1] The efficiency of this step is highly dependent on the reaction setup.

    • Wavelength and Intensity of UV Light: The specific wavelength and intensity of the UV light source are critical. Ensure you are using a lamp that emits in the appropriate range for the specific precursor used. For many 1,5-diene precursors, irradiation with a suitable light source is necessary to promote the intramolecular cycloaddition.[2]

    • Reaction Concentration: Photochemical reactions can be sensitive to concentration. If the concentration is too high, it can lead to intermolecular reactions or the formation of polymeric byproducts. Conversely, if the concentration is too low, the reaction rate may be impractically slow. Experiment with a range of concentrations to find the optimal conditions.

    • Solvent Choice: The solvent should be transparent to the UV light being used and inert under the reaction conditions. Solvents like acetonitrile are often employed.[4]

    • Flow Chemistry: For improved control over reaction parameters and scalability, consider adapting the photochemical process to a continuous flow reactor.[1] This can enhance yield and purity by ensuring uniform irradiation and temperature control.

  • Incomplete Esterification: If you are synthesizing the dicarboxylate from the corresponding dicarboxylic acid, incomplete esterification is a common culprit for low yields.

    • Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid, is used.[1]

    • Water Removal: The esterification reaction produces water, which can shift the equilibrium back towards the starting materials. Employing reflux conditions with a Dean-Stark trap or using a large excess of methanol can help drive the reaction to completion.[1]

    • Reaction Time and Temperature: The reaction may require prolonged heating to go to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Temperatures between 60-100°C are typically effective.[1]

  • Suboptimal Precursor Synthesis: The purity and structure of the starting materials are paramount. Any impurities in the precursor can inhibit the cycloaddition or lead to side reactions.

    • Purification of Starting Materials: Thoroughly purify all starting materials before use.

    • Alternative Synthetic Routes: Several methods exist for constructing the bicyclo[2.1.1]hexane skeleton, including transition metal-catalyzed cyclizations and cycloadditions involving bicyclo[1.1.0]butanes.[2][5][6] If one route is proving problematic, exploring an alternative may be beneficial.

Question 2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is the first step toward mitigating them.

Potential Side Products & Minimization Strategies:

  • Polymerization: During photochemical reactions, especially at high concentrations, polymerization of the starting diene can occur.

    • Solution: As mentioned, optimizing the concentration is key. Running the reaction at a higher dilution can disfavor intermolecular polymerization.

  • Rearrangement Products: The strained bicyclo[2.1.1]hexane ring system can be prone to rearrangement under certain conditions, particularly in the presence of acid or upon heating.

    • Solution: Use mild reaction conditions whenever possible. If acidic conditions are required (e.g., for esterification), use the minimum effective amount of catalyst and keep the reaction temperature as low as feasible.

  • Incomplete Cyclization: You may observe the starting diene or partially cyclized intermediates in your reaction mixture.

    • Solution: Increase the irradiation time for photochemical reactions or the reaction time for thermally driven processes. Ensure your light source is functioning correctly and providing sufficient energy.

  • Diastereomers or Epimers: Depending on the substitution pattern of your precursor, the formation of diastereomers is possible.

    • Solution: Chiral catalysts or auxiliaries can be employed to control the stereoselectivity of the cycloaddition.[7] Careful analysis of the product mixture by NMR spectroscopy can help identify and quantify the different stereoisomers.

Question 3: The purification of this compound is proving difficult. What are the best practices?

Effective purification is essential to obtain the desired compound in high purity for subsequent applications.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying this compound.[8]

    • Solvent System: A gradient of ethyl acetate in hexanes or pentane is typically a good starting point for elution.[8] The optimal solvent system will depend on the specific impurities present.

    • Monitoring: Use TLC to monitor the separation and identify the fractions containing the pure product.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Screening: Screen a variety of solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Gas Chromatography (GC): For small-scale purifications or for obtaining highly pure analytical samples, preparative GC can be utilized.[8]

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an option, although care must be taken to avoid thermal decomposition of the strained bicyclic system.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and properties of this compound.

What is the primary synthetic route to this compound?

The most common and well-documented method involves a photochemical [2+2] cycloaddition reaction of a 1,5-diene precursor under ultraviolet (UV) light irradiation to form the bicyclic framework.[1][2] This is often followed by esterification of the resulting dicarboxylic acid with methanol under acidic conditions.[1]

What is the key mechanistic step in the formation of the bicyclo[2.1.1]hexane core?

The key step is the intramolecular [2+2] cycloaddition. This reaction proceeds through the excitation of an alkene to an excited state (singlet or triplet) upon absorption of UV light. This excited alkene then undergoes a cycloaddition with the other alkene moiety within the same molecule to form the strained four-membered ring of the bicyclo[2.1.1]hexane system.[1]

Why is the bicyclo[2.1.1]hexane scaffold important in drug discovery?

The bicyclo[2.1.1]hexane scaffold is a valuable bioisostere for ortho- and meta-substituted benzene rings.[1][2][3] Its rigid, three-dimensional structure can mimic the spatial arrangement of substituents on a phenyl ring while offering improved physicochemical properties such as increased metabolic stability and aqueous solubility.[1][6] This can lead to drug candidates with better pharmacokinetic profiles.

What are the typical reaction conditions for the esterification of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid?

A common method is the Fischer esterification, which involves refluxing the dicarboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[1] The reaction temperature is typically between 60-100°C.[1] It is important to remove the water produced during the reaction to drive the equilibrium towards the product.[1]

What analytical techniques are used to characterize this compound?

The structure and purity of the final product are typically confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of the ester functional groups (C=O stretch).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

III. Experimental Protocols & Data

Protocol 1: Photochemical [2+2] Cycloaddition of a 1,5-Diene Precursor

This is a general procedure and may require optimization for specific substrates.

  • Dissolve the 1,5-diene precursor in a suitable UV-transparent solvent (e.g., acetonitrile) in a quartz reaction vessel.[4] The concentration should be optimized, but a starting point of 0.01-0.1 M is common.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp of the appropriate wavelength while maintaining a constant temperature, often near room temperature.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product containing the bicyclo[2.1.1]hexane-1,4-dicarboxylic acid by column chromatography or recrystallization.

Protocol 2: Fischer Esterification to this compound
  • To a solution of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-1.0 mol%).[1]

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography.

Data Summary Table: Optimization of Esterification Conditions
EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1H₂SO₄ (0.1)651265
2H₂SO₄ (0.5)65878
3H₂SO₄ (1.0)65685
4H₂SO₄ (1.0)804>90

This table represents illustrative data and actual results may vary depending on the specific substrate and experimental setup.

IV. Visualizations

Reaction Pathway Diagram

Synthesis_Pathway 1,5-Diene Precursor 1,5-Diene Precursor Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid 1,5-Diene Precursor->Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid Photochemical [2+2] Cycloaddition (UV Light) This compound This compound Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid->this compound Fischer Esterification (MeOH, H+)

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_cycloaddition Evaluate Photochemical Cycloaddition Step start->check_cycloaddition check_esterification Evaluate Esterification Step check_cycloaddition->check_esterification Efficient optimize_cycloaddition Optimize UV Wavelength, Concentration, Solvent check_cycloaddition->optimize_cycloaddition Inefficient? check_precursor Assess Precursor Purity check_esterification->check_precursor Complete optimize_esterification Increase Catalyst Load, Ensure Water Removal, Optimize Time/Temp check_esterification->optimize_esterification Incomplete? purify_precursor Repurify Starting Material check_precursor->purify_precursor Impure? end Yield Optimized check_precursor->end Pure optimize_cycloaddition->end optimize_esterification->end purify_precursor->end

Caption: A logical workflow for troubleshooting low product yield.

V. References

  • This compound - Benchchem. (URL: )

  • Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I) | JACS Au - ACS Publications. (URL: )

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - Chemical Science (RSC Publishing). (URL: )

  • Nickel-catalyzed regioselective hydrogen metallization cyclization of alkynylcyclobutanone to synthesize bicyclo[2.1.1]hexane | EurekAlert! (URL: )

  • A general synthesis of gem-difluorobicyclo[2.1.1]hexanes - ResearchGate. (URL: )

  • Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art - ResearchGate. (URL: )

  • (PDF) Bicyclo[2.1.1]hexanes via Intramolecular Formal (3+2)‐Cycloaddition - ResearchGate. (URL: )

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. (URL: )

  • Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light - PMC - PubMed Central. (URL: )

  • Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space - ChemRxiv. (URL: )

  • Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate - Vulcanchem. (URL: )

  • US3468928A - Compounds of 1,5-dimethylbicyclo(2.1.1)hexane - Google Patents. (URL: )

  • Dimethyl bicyclo[2.1.1]hexane-1, 4-dicarboxyline. (URL: )

  • Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement - DOI. (URL: )

  • This compound | C10H14O4 | CID 12743281 - PubChem. (URL: )

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs - ResearchGate. (URL: )

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) - Journal of Organic and Pharmaceutical Chemistry. (URL: )

  • Dimethylbicyclo[2.1.1]hexane-1,4-dicarboxylate ... - ChemicalBook. (URL: )

  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity | Request PDF - ResearchGate. (URL: )

  • a) Patent example L‐2. b) Optimization of the synthesis of compound 1 a. - ResearchGate. (URL: )

  • Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity - Enamine. (URL: )

  • Bioisosteres | TCI Deutschland GmbH. (URL: )

Sources

Technical Support Center: Photochemical [2+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for photochemical [2+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during photochemical [2+2] cycloaddition experiments. Each issue is presented in a question-and-answer format, providing detailed explanations of the underlying causes and actionable solutions.

Question 1: Why am I observing low yields of my desired cycloadduct?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Insufficient Photon Flux or Incorrect Wavelength: The reaction requires a specific amount of light energy to proceed efficiently.

    • Troubleshooting:

      • Verify Lamp Output: Ensure your lamp is functioning correctly and the output matches its specifications. The age of the lamp can affect its intensity.

      • Optimize Wavelength: The chosen wavelength should overlap with the absorbance spectrum of the photosensitizer or one of the reactants. Using a wavelength that is too high or too low will result in inefficient light absorption.[1]

      • Increase Reaction Time or Lamp Power: If the quantum yield of your reaction is low, increasing the irradiation time or using a more powerful lamp can improve the yield. However, be cautious of potential photodegradation of the product with prolonged exposure.[2]

  • Intersystem Crossing (ISC) Inefficiency: For reactions proceeding through a triplet state, the efficiency of intersystem crossing from the initial singlet excited state is critical.[3][4]

    • Troubleshooting:

      • Choose an Appropriate Photosensitizer: If using a sensitizer, select one with a high intersystem crossing quantum yield and a triplet energy higher than that of the reactant. Common sensitizers include benzophenone, acetophenone, and thioxanthone.[5][6][7]

      • Solvent Polarity: The polarity of the solvent can influence the rate of intersystem crossing. Experiment with a range of solvents to find the optimal conditions.[8][9]

  • Competing Side Reactions: The desired cycloaddition is often in competition with other photochemical processes.

    • Troubleshooting:

      • Norrish Type I and II Reactions: Carbonyl-containing substrates can undergo Norrish type I (α-cleavage) or type II (intramolecular hydrogen abstraction) reactions, leading to byproducts.[10][11][12][13][14] Minimizing the concentration of the carbonyl compound or using a photosensitizer to selectively excite the other reactant can mitigate these side reactions.

      • Photodimerization: One of the reactants may dimerize with itself instead of undergoing the desired cross-cycloaddition.[15][16][17] This can often be suppressed by using one reactant in large excess.

      • cis/trans Isomerization: Alkenes can undergo light-induced cis/trans isomerization, which can compete with the cycloaddition.[16]

  • Secondary Photoreactions: The desired cycloadduct itself may be photochemically active and undergo subsequent reactions upon irradiation, leading to a decrease in its isolated yield.[18]

    • Troubleshooting:

      • Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction over time and stop it once the maximum concentration of the desired product is reached.

      • In-situ Trapping: In some cases, it may be possible to add a trapping agent to the reaction mixture to convert the primary photoproduct into a more stable derivative, preventing its decomposition.[18]

Question 2: My reaction is producing a mixture of regio- and stereoisomers. How can I improve the selectivity?

Controlling regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity (syn vs. anti) is a key challenge in [2+2] photocycloadditions.[19][20][21][22][23]

Factors Influencing Selectivity & Strategies for Control:

FactorInfluence on SelectivityTroubleshooting Strategies
Solvent Polarity Can influence the stability of diradical intermediates and transition states, thereby affecting the regio- and stereochemical outcome.[9][24]Screen a variety of solvents with different polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, water).[8][15] For some substrates, intramolecular hydrogen bonding in non-polar solvents can direct selectivity.[24]
Temperature Lower temperatures can sometimes enhance selectivity by favoring the pathway with the lower activation energy.Run the reaction at reduced temperatures. However, be aware that this may also decrease the overall reaction rate.
Photosensitizer The choice of sensitizer can influence the stereochemical outcome, particularly in enantioselective reactions using chiral sensitizers.[20]For asymmetric cycloadditions, explore different chiral photosensitizers.
Supramolecular Scaffolds Using templates or host molecules can pre-organize the reactants, leading to high selectivity.Consider using cyclodextrins, zeolites, or other host molecules to control the orientation of the reactants.
Solid-State Reactions The crystal packing of the reactants in the solid state can dictate the stereochemical outcome of the reaction.[17]If feasible, attempt the reaction in the solid state. This often leads to the formation of a single stereoisomer.
Question 3: I am observing the formation of polymeric material in my reaction. What is the cause and how can I prevent it?

Polymerization can be a significant side reaction, especially with conjugated dienes or molecules with multiple reactive double bonds.[17]

Causes & Prevention:

  • Chain Reactions: The excited state of one molecule can initiate a chain reaction with ground-state molecules, leading to polymerization.

    • Prevention:

      • Lower Reactant Concentrations: Running the reaction at lower concentrations can disfavor intermolecular reactions that lead to polymerization.

      • Use of a Radical Inhibitor: In some cases, adding a small amount of a radical inhibitor can suppress polymerization without significantly affecting the desired cycloaddition.

      • Flow Chemistry: Performing the reaction in a continuous flow reactor can provide better control over irradiation time and concentration profiles, minimizing polymer formation.

Question 4: The purification of my cycloadduct is proving to be difficult. What strategies can I employ?

Purification of [2+2] cycloadducts can be challenging due to the presence of unreacted starting materials, side products, and isomers that may have similar physical properties.[25][26][27][28][29]

Purification Strategies:

  • Chromatography:

    • Column Chromatography: This is the most common method. Experiment with different stationary phases (silica gel, alumina) and solvent systems to achieve optimal separation.

    • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, often providing material of very high purity.

  • Derivatization: In some cases, it may be easier to purify a derivative of the cycloadduct. The desired product can then be regenerated in a subsequent step.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles and practical aspects of photochemical [2+2] cycloaddition reactions.

What is the fundamental mechanism of a photochemical [2+2] cycloaddition?

The reaction is a photochemical pericyclic reaction that occurs between two unsaturated compounds, typically alkenes, to form a four-membered cyclobutane ring.[1][3][16] According to the Woodward-Hoffmann rules, a thermal [2+2] cycloaddition is symmetry-forbidden, while the photochemical reaction is symmetry-allowed.[30]

The reaction can proceed through two main pathways:

  • Direct Excitation: One of the reactants absorbs a photon, promoting it to an excited singlet state (S1). This excited molecule can then react with a ground-state molecule of the second reactant.[16]

  • Photosensitization: A photosensitizer absorbs the light and is promoted to its excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state (T1). The triplet sensitizer then transfers its energy to one of the reactants, promoting it to its triplet state, which then reacts with the other reactant.[5][31]

The reaction generally proceeds in a stepwise manner through a diradical intermediate.[3]

How do I choose the right photosensitizer?

The ideal photosensitizer should have the following properties:

  • Strong Absorption at the Desired Wavelength: The sensitizer should efficiently absorb the light from your source.

  • High Intersystem Crossing Quantum Yield: It should efficiently populate the triplet state.[4][32][33][34]

  • Sufficient Triplet Energy: The triplet energy of the sensitizer must be higher than that of the reactant it is intended to excite.

  • Chemical Inertness: The sensitizer should not react with the starting materials or products.

  • Ease of Removal: It should be easily separable from the reaction mixture after the reaction is complete.

What is the role of the solvent in these reactions?

The solvent can play multiple roles in a photochemical [2+2] cycloaddition:[24]

  • Solubility: It must dissolve the reactants and the photosensitizer.

  • Polarity: As discussed in the troubleshooting section, solvent polarity can significantly influence the reaction's efficiency and selectivity by stabilizing or destabilizing intermediates and transition states.[8][9]

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with reactants, which can alter their reactivity and selectivity.[24]

  • Triplet Quenching: Some solvents can quench the excited triplet state, reducing the reaction efficiency. Degassing the solvent to remove dissolved oxygen, a known triplet quencher, is often crucial.[9]

How can I set up a typical photochemical [2+2] cycloaddition experiment?

A general procedure for a laboratory-scale reaction is as follows:

Experimental Protocol: Photosensitized [2+2] Cycloaddition

  • Reagent Preparation:

    • Dissolve the two alkene reactants and the photosensitizer (e.g., 5-10 mol%) in an appropriate solvent in a quartz or borosilicate glass reaction vessel. The choice of vessel material is important as it must be transparent to the wavelength of light being used.

  • Degassing:

    • Thoroughly degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes, or by several freeze-pump-thaw cycles. This is critical to remove dissolved oxygen.

  • Irradiation:

    • Place the reaction vessel in a suitable photoreactor equipped with a cooling system to maintain a constant temperature.

    • Irradiate the solution with a lamp emitting at the appropriate wavelength. Common light sources include mercury lamps, LEDs, and lasers.[35][36][37]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC, or NMR.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product using one of the methods described in the troubleshooting section (e.g., column chromatography, crystallization).

Visualizing the Process: Reaction Workflow

The following diagram illustrates the general workflow for a photochemical [2+2] cycloaddition experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Mix Reactants & Sensitizer in Solvent B Degas Solution (e.g., Ar bubbling) A->B C Irradiate with Light Source B->C D Monitor Reaction Progress (TLC, GC, NMR) C->D E Solvent Removal D->E F Purify Product (Chromatography, Crystallization) E->F G Characterize Product F->G

Caption: General workflow for a photochemical [2+2] cycloaddition experiment.

Understanding Potential Side Reactions

This diagram illustrates the desired [2+2] cycloaddition pathway alongside common competing side reactions.

G cluster_products Potential Outcomes Reactants Reactant A + Reactant B + hv ExcitedState Excited State (A*) Reactants->ExcitedState Cycloadduct Desired [2+2] Cycloadduct ExcitedState->Cycloadduct Reaction with B Dimer Photodimer of A ExcitedState->Dimer Reaction with A Isomer cis/trans Isomer of A ExcitedState->Isomer Norrish Norrish Side Products (if A has carbonyl) ExcitedState->Norrish

Caption: Competing pathways in a photochemical [2+2] cycloaddition.

References

  • Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Norrish' type I and II reactions and their role in the building of photochemical science. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Supramolecular assistance of [2+2] photocycloaddition for cross-photodimerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). ACS Publications. Retrieved from [Link]

  • Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Norrish reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Enone–alkene cycloadditions. (n.d.). Wikipedia. Retrieved from [Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. (2020). National Institutes of Health. Retrieved from [Link]

  • Novel methods in [2+2] photocycloadditions and cysteine modification. (n.d.). UCL Discovery. Retrieved from [Link]

  • Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions. (2022). MDPI. Retrieved from [Link]

  • Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. (2021). PubMed. Retrieved from [Link]

  • Applications of Norrish type I and II reactions in the total synthesis of natural products. (2021). SciSpace. Retrieved from [Link]

  • Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes. (n.d.). PubMed Central. Retrieved from [Link]

  • Regioselectivity and stereoselectivity of ketene [2 + 2]cycloaddition. (2019). YouTube. Retrieved from [Link]

  • Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno-Büchi reaction). (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides. (n.d.). ResearchGate. Retrieved from [Link]

  • Regio and stereoselectivity in ionic cycloadditions. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • [2+2] photocycloaddition by triplet sensitization or energy transfer... (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Reaction Media on Photosensitized [2+2]-Cycloaddition of Cinnamates. (2020). PubMed. Retrieved from [Link]

  • Intersystem crossing. (n.d.). Wikipedia. Retrieved from [Link]

  • Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. (2020). YouTube. Retrieved from [Link]

  • Top 111 papers published in the topic of Intersystem crossing in 2001. (n.d.). SciSpace. Retrieved from [Link]

  • 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. (2022). YouTube. Retrieved from [Link]

  • A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. (2020). ACS Publications. Retrieved from [Link]

  • Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. (2023). ACS Publications. Retrieved from [Link]

  • Balanced Intersystem Crossing in Iodinated Silicon-Fluoresceins Allows New Class of Red Shifted Theranostic Agents. (n.d.). ACS Publications. Retrieved from [Link]

  • Intersystem Crossing Enables 4-Thiothymidine to Act as a Photosensitizer in Photodynamic Therapy: An Ab Initio QM/MM Study. (n.d.). ACS Publications. Retrieved from [Link]

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  • Photochemical (2+2) Cycloaddition Example. (2014). YouTube. Retrieved from [Link]

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Sources

Technical Support Center: Regioselective Bicyclo[2.1.1]hexane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bicyclo[2.1.1]hexane (BCH) synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of constructing this valuable scaffold with high regiochemical control. As a saturated bioisostere for ortho- and meta-substituted benzene rings, the strategic placement of substituents on the BCH core is critical for modulating the physicochemical and pharmacological properties of lead compounds.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My intramolecular [2+2] photocycloaddition of a 1,5-diene is resulting in a low yield of the desired bicyclo[2.1.1]hexane. What are the likely causes?

A1: Low yields in these reactions often stem from inefficient triplet energy transfer, suboptimal reaction concentration, or inappropriate wavelength of irradiation. Firstly, ensure your photocatalyst is appropriate for the substrate; iridium-based photocatalysts are often highly effective for these transformations.[4][5] Secondly, the concentration of your substrate can influence the efficiency of the intramolecular reaction versus intermolecular side reactions. Finally, confirm that the light source's emission spectrum overlaps with the absorption spectrum of the photocatalyst.

Q2: I am observing a mixture of regioisomers in my synthesis. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge and is highly dependent on the chosen synthetic route and substrate. For photochemical methods, the substitution pattern on the starting 1,5-diene is a primary determinant of the outcome.[6][7] In transition-metal-catalyzed approaches, the choice of catalyst and ligands is paramount. For instance, nickel-catalyzed reactions have been shown to provide excellent regioselectivity through coordination of a directing group, such as a carbonyl, on the substrate.[1][8][9] Lewis acid catalysis can also be employed to control regioselectivity in cycloadditions involving bicyclo[1.1.0]butanes.[10]

Q3: What is the best general strategy for synthesizing 1,4-disubstituted bicyclo[2.1.1]hexanes?

A3: For accessing 1,4-disubstituted bicyclo[2.1.1]hexanes, the intramolecular [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes is a robust and widely applicable strategy.[5][11] This method, often employing visible-light photocatalysis, has been shown to be effective for a range of substrates with good to excellent yields.[4]

Q4: How can I synthesize ortho-disubstituted (1,5- or 1,2-) bicyclo[2.1.1]hexane bioisosteres?

A4: The synthesis of ortho-disubstituted bioisosteres requires specific strategies. 1,5-disubstituted BCHs can be accessed via an enantioselective Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition.[12] For 1,2-disubstituted BCHs, a photochemical approach to access a bicyclo[2.1.1]hexan-2-one intermediate, which can be further functionalized, has been reported.[2][13][14]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Nickel-Catalyzed Cyclization of Alkynylcyclobutanones

Symptoms:

  • Formation of multiple isomers of the bicyclo[2.1.1]hexanol product.

  • Low yield of the desired 1,2,4-trisubstituted bicyclo[2.1.1]hexanone after rearrangement.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inefficient Carbonyl Coordination The regioselectivity in this reaction is directed by the coordination of the cyclobutanone's carbonyl group to the nickel catalyst. This directs the hydrometalation to the proximal carbon of the alkyne.[8][9] If this coordination is weak or sterically hindered, regioselectivity can be compromised.Ensure the use of a suitable nickel precursor and ligand system that promotes strong coordination. DFT studies have elucidated the importance of this interaction.[15]
Incorrect Hydride Source The choice of hydride source is critical for the in-situ generation of the active nickel-hydride species.(TMSO)₂MeSiH has been reported as an effective hydride source for this transformation.[15]
Suboptimal Reaction Temperature Temperature can influence the rate of competing side reactions.Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Mild conditions are generally preferred.

Workflow for Optimizing Regioselectivity:

G start Low Regioselectivity Observed check_catalyst Verify Nickel Catalyst and Ligand System start->check_catalyst check_hydride Confirm Hydride Source and Purity check_catalyst->check_hydride Catalyst system is appropriate optimize_temp Screen Reaction Temperatures check_hydride->optimize_temp Hydride source is correct analyze_results Analyze Isomer Ratio (GC/NMR) optimize_temp->analyze_results analyze_results->check_catalyst Regioselectivity remains poor successful High Regioselectivity Achieved analyze_results->successful Desired isomer is major product

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Inefficient Intramolecular [2+2] Photocycloaddition

Symptoms:

  • Low conversion of the starting 1,5-diene.

  • Formation of polymeric byproducts.

  • Photocatalyst degradation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Mismatched Wavelength The photocatalyst requires excitation at a specific wavelength to initiate the energy transfer process.Ensure your light source (e.g., LED) emits at a wavelength that is strongly absorbed by the photocatalyst. For many common iridium photocatalysts, this is in the blue region of the visible spectrum (~414-456 nm).[4][6]
Oxygen Contamination Triplet excited states are readily quenched by molecular oxygen, which can halt the catalytic cycle.Thoroughly degas the reaction mixture using techniques such as freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen) prior to and during irradiation.
Inappropriate Solvent The solvent can influence the stability of the excited state species and the solubility of the catalyst and substrate.Acetone has been identified as a good solvent for these reactions, offering both good solubility and being environmentally benign.[4][11]
Low Catalyst Loading Insufficient catalyst will lead to a slow reaction rate and incomplete conversion.While typically low (e.g., 1 mol%), ensure the catalyst loading is optimized for your specific substrate.

Experimental Protocol: Visible-Light Mediated Intramolecular [2+2] Photocycloaddition

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the 1,5-diene substrate (0.10 mmol), the iridium photocatalyst (e.g., Ir(dFCF₃ppy)₂(dtbbpy)PF₆, 1.0 mol%), and dry, degassed acetone (1.0 mL).[4]

  • Degassing: Seal the vial and thoroughly degas the solution.

  • Irradiation: Place the vial in a photoreactor and irradiate with a high-power LED at the appropriate wavelength (e.g., 414 nm) while maintaining a constant temperature (e.g., 20 °C) with a cooling system.[4]

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired bicyclo[2.1.1]hexane.

Mechanism of Photocatalytic [2+2] Cycloaddition:

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC) PC->PC_star hν (Light) PC_star->PC Energy Transfer Diene 1,5-Diene Diene_triplet Triplet Diene Diene->Diene_triplet Energy Transfer Diradical Diradical Intermediate Diene_triplet->Diradical 5-exo-trig cyclization BCH Bicyclo[2.1.1]hexane (BCH) Diradical->BCH Radical Recombination

Caption: Simplified mechanism of triplet energy transfer.

References

  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24(47), 8821–8825. [Link]

  • ChemistryViews. (2022). Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes. [Link]

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  • EurekAlert!. (2023). Nickel-catalyzed regioselective hydrogen metallization cyclization of alkynylcyclobutanone to synthesize bicyclo[2.1.1]hexane. [Link]

  • Roy, P., et al. (2023). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2023). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. [Link]

  • Hong, X., et al. (2023). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Journal of the American Chemical Society. [Link]

  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters. [Link]

  • Sci-Hub. (2000). Intramolecular [2+2] photocycloadditions as an approach towards the bicyclo[2.1.1]hexane substructure of solanoeclepin A. Chemical Communications. [Link]

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  • Li, X-L., et al. (2024). Ni-Catalyzed Regioselective Hydrometalative Cyclization of Alkynyl Cyclobutanones to Bicyclo[2.1.1]hexanes. CCS Chemistry. [Link]

  • Wang, Z., et al. (2022). Facile access to bicyclo[2.1.1]hexanes by Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes. Nature Communications. [Link]

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  • Karimov, R. R., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science. [Link]

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  • Chinese Chemical Society. (2023). Nickel-catalyzed regioselective hydrogen metallization cyclization of alkynylcyclobutanone to synthesize bicyclo[2.1.1]hexane. [Link]

  • Reddy, R. P., et al. (2021). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters. [Link]

  • Bioengineer.org. (2023). Nickel-Catalyzed Regioselective Hydrogen Metallation Cyclization of Alkynylcyclobutanones Enables Synthesis of Bicyclo[2.1.1]hexanes. [Link]

  • Liang, Y., et al. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. [Link]

  • Paul, S., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science. [Link]

  • Dutta, S., et al. (2023). Double Strain-Release [2π+2σ]-Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Liu, Y., et al. (2023). Titanium catalyzed [2σ + 2π] cycloaddition of bicyclo[1.1.0]-butanes with 1,3-dienes for efficient synthesis of stilbene bioisosteres. Nature Communications. [Link]

  • Liang, Y., et al. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society. [Link]

  • Karimov, R. R., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. RSC Publishing. [Link]

  • Mykhailiuk, P. K. (2022). A general synthesis of gem–difluorobicyclo[2.1.1]hexanes. Nature Communications. [Link]

  • OUCI. (2023). A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres. [Link]

  • Reddy, R. P., et al. (2021). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters. [Link]

  • ResearchGate. (2023). Postfunctionalization of bicyclo[2.1.1]hexan‐2‐one 3 aa. [Link]

  • Mykhailiuk, P. K. (2023). Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. RSC Advances. [Link]

  • Wang, Z., et al. (2024). Catalytic Intermolecular Asymmetric [2π + 2σ] Cycloadditions of Bicyclo[1.1.0]butanes: Practical Synthesis of Enantioenriched Highly Substituted Bicyclo[2.1.1]hexanes. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Photochemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for photochemical applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low conversion rates in their light-driven reactions. Achieving high efficiency and reproducibility in photochemistry requires a nuanced understanding of the interplay between light, matter, and the reaction environment. Low conversion is a common yet solvable issue.

This document moves beyond simple checklists to provide a diagnostic framework grounded in first principles. We will explore the causality behind common failures and provide robust, field-proven protocols to systematically identify and resolve them.

Frequently Asked Questions (FAQs)

Q1: My photochemical reaction has stalled or shows very low conversion. Where should I begin my troubleshooting?

A: A systematic approach is crucial to avoid arbitrary changes that can obscure the root cause. Low conversion in a photochemical reaction is almost always tied to an inefficiency in how photons are being used by the system. The first step is to diagnose whether the issue lies with the photons (your light source and reactor setup) , the molecules (your chemical components and conditions) , or the measurement itself .

We recommend following a logical workflow to diagnose the problem efficiently.

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// Reagent Path reagent_issues [label="Issues:\n- Substrate Impurities\n- Catalyst Deactivation\n- Solvent Contamination", fillcolor="#FFFFFF", fontcolor="#202124"]; reagent_actions [label="Actions:\n- Purify Starting Materials\n- Use High-Purity Solvents\n- Check Catalyst Loading/Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"];

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check_chemistry -> chem_issues [label=" Yes "]; chem_issues -> chem_actions; chem_actions -> check_reagents; check_chemistry -> check_reagents [label=" No "];

check_reagents -> reagent_issues [label=" Yes "]; reagent_issues -> reagent_actions; reagent_actions -> solution; check_reagents -> solution [label=" No "]; }

Figure 1: General troubleshooting workflow for low conversion.

Q2: I'm using a high-wattage lamp, but my conversion is still poor. Isn't more power always better?

A: This is a common misconception. The electrical power (wattage) of a lamp is a measure of energy consumption, not of the chemically effective light—the photon flux —penetrating your sample. Several factors could be preventing your high-wattage lamp from driving the reaction effectively:

  • Wavelength Mismatch: The first law of photochemistry states that only light absorbed by a molecule can produce a chemical change.[1] Your lamp must emit light at a wavelength that your substrate or photocatalyst can actually absorb. Using a 450 nm LED for a compound that only absorbs below 300 nm will result in zero conversion, regardless of the lamp's power. Always match your light source to the absorption spectrum of the reactive species.[2]

  • Low Photon Flux at the Sample: The number of photons actually entering your reaction vessel is what matters. Photon flux is highly dependent on the reactor setup.[3] Even small changes in the distance between the lamp and the vessel can cause the effective light intensity to decrease by a factor of 2 to 5.[3] Furthermore, the geometry of the light beam is critical; a focused 18W lamp can deliver more effective power to a sample than a diffuse 34W lamp.[3]

  • Reactor Material: If you are using UV light, your reactor material is critical. Standard Pyrex glass absorbs strongly at wavelengths shorter than 275 nm, effectively blocking high-energy photons from reaching your sample.[2] For reactions requiring UV light, quartz vessels are mandatory.

Actionable Advice: Quantify your light source's output under your specific reaction conditions using chemical actinometry . This is the most reliable way to determine the actual photon flux and ensure it's not the limiting factor.[4]

Q3: My measured quantum yield (Φ) is significantly lower than literature reports. What are the most common chemical culprits?

A: The quantum yield (Φ) is the ultimate measure of a photochemical reaction's efficiency, defined as the number of molecules reacted divided by the number of photons absorbed.[5] If your photon flux is adequate but Φ is low, the problem lies in the deactivation of the photoexcited state.

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}

Figure 2: Decision tree for interpreting quantum yield values.

Here are the most common reasons for a low quantum yield:

  • Quenching by Dissolved Oxygen: This is arguably the most frequent and overlooked cause of low conversion. Molecular oxygen is an efficient quencher of triplet excited states, which are key intermediates in many photochemical reactions.[6] This quenching process deactivates the molecule before it can react, plummeting the quantum yield.[7][8]

  • Competing Deactivation Pathways: The excited molecule can lose its energy through non-productive pathways like fluorescence (light emission) or non-radiative decay (heat loss) instead of undergoing the desired chemical reaction.[7]

  • Inner Filter Effects: If your reactant concentration is too high, or if a product forms that absorbs at the irradiation wavelength, the light may be blocked from reaching all reactant molecules in the solution.[6] Similarly, using a solvent that absorbs at the excitation wavelength will prevent photons from reaching the substrate.[2]

  • Reversible Reactions: The primary photochemical step may be reversible, leading to a low net conversion as the product reverts to the starting material.[9][10]

Q4: Could dissolved oxygen really have that much of an impact, and how do I properly remove it?

A: Absolutely. For many organometallic, radical, and photochemical processes, the presence of oxygen is more detrimental than trace amounts of water.[11] Failure to remove it is a primary reason for failed reactions.[12]

The Why: Oxygen in its ground state is a triplet diradical, making it an excellent quencher for excited triplet states of other molecules. This energy transfer process is extremely fast and efficiently deactivates your excited reactant, returning it to the ground state without forming the product.

The How (Solution): You must deoxygenate your reaction mixture. The most common and accessible method for research labs is sparging with an inert gas.

Protocol 1: Degassing a Reaction Mixture by Inert Gas Sparging

  • Setup: Place your solvent in the reaction vessel (e.g., a quartz tube or flask).

  • Inlet: Insert a long needle or glass tube connected to a source of dry, inert gas (high-purity nitrogen or argon) into the solvent. Ensure the needle tip is below the liquid surface for effective bubbling.[13]

  • Outlet: Place a second, shorter needle through the septum to act as a gas outlet.

  • Sparge: Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. The vigorous bubbling displaces the dissolved oxygen.[13]

  • Maintain Atmosphere: After sparging, add your substrate and catalyst, and maintain a positive pressure of the inert gas (e.g., using a balloon) over the reaction mixture for the duration of the experiment.

For extremely sensitive reactions, 3-5 cycles of the Freeze-Pump-Thaw method are considered the gold standard for complete oxygen removal.[11]

Q5: How critical is my choice of solvent?

A: The solvent is not merely a medium but an active participant that can profoundly influence reaction outcomes.[14][15] The choice of solvent can affect:

  • Excited State Energies: Polar solvents can stabilize or destabilize different excited states (e.g., nπ* vs. ππ* states), potentially altering reaction pathways and efficiencies.[16]

  • Light Absorption: The solvent itself must be transparent at the irradiation wavelength. Using a solvent that absorbs the light meant for your substrate is a common error.[2]

Table 1: Common Solvents and Approximate UV Cutoff Wavelengths

Solvent UV Cutoff (nm) Notes
Acetonitrile 190 nm Excellent for deep UV work.
Water 190 nm High polarity.
Cyclohexane 210 nm Non-polar, good for UV experiments.[2]
Dichloromethane 235 nm Use with caution; C-Cl bond can be photolabile.
Acetone 330 nm Often used as a photosensitizer; absorbs strongly in the UV.[2]

| Toluene | 284 nm | Aromatic, absorbs UV light. |

Data sourced from common literature values.[2]

Actionable Advice: Always use high-purity, spectroscopic, or HPLC-grade solvents. Impurities can act as quenchers or participate in unwanted side reactions.[6]

Key Experimental Protocol: Ensuring Accurate Measurement

Q6: How can I be certain that my measured quantum yield is accurate?

The ferrioxalate actinometer is the most widely used and trusted system for the UV and visible regions (250-500 nm).[3]

Protocol 2: Measuring Photon Flux via Potassium Ferrioxalate Actinometry

This protocol must be performed in a darkroom or with the reaction vessel shielded from all ambient light.

  • Prepare Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M H₂SO₄. This solution is light-sensitive and should be stored in the dark.

  • Prepare Developer Solution: Prepare a buffered solution of 0.1% (w/v) 1,10-phenanthroline in a 0.5 M sodium acetate / 0.25 M H₂SO₄ buffer.

  • Irradiation Setup: Place a known volume of the actinometer solution in the exact same reaction vessel you use for your target reaction. The geometry, volume, stirring rate, and temperature must be identical to ensure the measurement is relevant.[6]

  • 'Dark' Sample: Withdraw an aliquot of the un-irradiated actinometer solution and add it to a known volume of the developer solution. Dilute to a final known volume with water. This is your reference (t=0) sample.

  • Irradiate: Irradiate the actinometer solution for a precisely measured time (t). The goal is to achieve low conversion (<10%) to ensure a linear response. Take timed aliquots if determining a rate.

  • 'Light' Sample: Immediately after irradiation, withdraw an identical aliquot and add it to the developer solution, diluting as in step 4. Allow the color to develop in the dark for at least 30 minutes.

  • Spectrophotometry: Measure the absorbance (A) of the irradiated sample at 510 nm, using the 'dark' sample as the blank.[6]

  • Calculate Moles of Fe²⁺ Formed: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the Fe²⁺-phenanthroline complex.

    • Moles of Fe²⁺ = (V₁ * A) / (ε * l)

      • V₁ = final diluted volume (L)

      • A = Absorbance at 510 nm

      • ε = Molar absorptivity of the [Fe(phen)₃]²⁺ complex at 510 nm (~11,100 L mol⁻¹ cm⁻¹)

      • l = path length of the cuvette (cm)

  • Calculate Photon Flux (I₀):

    • I₀ (moles of photons/s) = (moles of Fe²⁺ formed) / (Φ_act * t * f)

      • Φ_act = Known quantum yield of the actinometer at your irradiation wavelength (e.g., ~1.25 at 365 nm; consult literature for your specific wavelength).

      • t = irradiation time (s)

      • f = fraction of light absorbed by the actinometer (can be assumed to be ~1 if the initial absorbance is >2).

With this calibrated photon flux (I₀), you can now irradiate your actual sample under identical conditions, measure the moles of product formed, and calculate an accurate quantum yield for your reaction.

References

Sources

Technical Support Center: Catalyst Loading Optimization for Bicyclo[2.1.1]hexane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclo[2.1.1]hexanes (BCHs). As valuable bioisosteres for ortho- and meta-substituted benzene rings, the efficient synthesis of BCHs is of paramount importance in medicinal chemistry and drug development.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst loading optimization, a critical parameter for achieving high yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established protocols and an understanding of the underlying reaction mechanisms.

Question 1: Why is my yield of bicyclo[2.1.1]hexane consistently low, even with the recommended catalyst loading?

Answer:

A consistently low yield, despite adhering to a recommended catalyst loading, can be multifactorial. Here is a systematic approach to troubleshooting this issue:

  • Step 1: Verify Catalyst Quality and Handling. Catalysts, especially photocatalysts like iridium complexes, can be sensitive to air and moisture. Ensure your catalyst is from a reliable source and has been stored under an inert atmosphere. If possible, use a freshly opened vial or a sample from a glovebox.

  • Step 2: Scrutinize Solvent and Reagent Purity. The purity of your solvent and starting materials is critical. For photocatalytic reactions, ensure your solvent is rigorously degassed to remove oxygen, which can quench the excited state of the photocatalyst.[2] Using freeze-pump-thaw cycles is a highly effective degassing method.[2] For Lewis acid-catalyzed reactions, trace amounts of water can deactivate the catalyst. Use freshly distilled or anhydrous solvents.

  • Step 3: Evaluate Light Source Intensity and Wavelength (for photocatalysis). The efficiency of a photocatalytic reaction is directly dependent on the light source.[3] Ensure your LED or lamp is emitting at the correct wavelength for the chosen photocatalyst (e.g., 414 nm or 456 nm for certain iridium catalysts).[2][4] Verify the power output of your light source, as a decrease in intensity will lead to lower reaction rates and potentially incomplete conversion.

  • Step 4: Re-optimize Catalyst Loading. The "recommended" catalyst loading is often a starting point. It may need to be adjusted for your specific substrate or reaction scale. A slight increase in catalyst loading (e.g., from 1 mol% to 2 mol%) might be necessary. However, be aware that excessive catalyst can sometimes lead to side reactions or product degradation.[5]

  • Step 5: Consider Reaction Time. It's possible the reaction has not reached completion. Monitor the reaction progress over a longer period using techniques like TLC or GC analysis to ensure you are isolating the product at the optimal time.[2]

Question 2: I am observing the formation of significant side products, such as cyclobutanes or oligomers. How can I improve the selectivity for the desired bicyclo[2.1.1]hexane?

Answer:

The formation of side products often points to issues with reaction conditions that favor alternative reaction pathways. Here’s how to address this:

  • For Lewis Acid-Catalyzed Reactions: The choice of Lewis acid and its counterion can significantly influence selectivity. In some cases, certain Lewis acids may promote the formation of cyclobutane side products.[6] Experiment with different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) to find one that favors the desired bicyclo[2.1.1]hexane formation.[6][7]

  • For Photocatalytic Reactions: The formation of oligomers or other side products can result from inefficient energy transfer from the catalyst to the substrate.

    • Catalyst Choice: Ensure you are using a photocatalyst with a triplet energy sufficient to activate your substrate for the desired [2+2] cycloaddition.[8][9]

    • Solvent Effects: The solvent can influence the reaction pathway. For instance, in some photocatalytic syntheses of bicyclo[2.1.1]hexanes, switching from dichloromethane to acetonitrile has been shown to improve yields and selectivity.[10][11]

    • Concentration: High concentrations of starting material can sometimes favor intermolecular side reactions. Try running the reaction at a lower concentration to favor the intramolecular cycloaddition.

Question 3: My reaction appears to stall before reaching full conversion. What could be the cause and how can I resolve it?

Answer:

A stalling reaction can be frustrating, but it often has a clear cause:

  • Catalyst Decomposition: The catalyst, particularly in photocatalytic systems, may be degrading over the course of the reaction. This can be due to impurities in the reaction mixture or prolonged exposure to light and heat.

    • Solution: Ensure all reagents and solvents are of high purity. If the reaction is lengthy, consider adding a second portion of the catalyst midway through the reaction.

  • Product Inhibition: The product itself may be inhibiting the catalyst. While less common, it is a possibility.

    • Solution: If you suspect product inhibition, try to run the reaction to a lower conversion and then isolate the product. If this provides a good yield for the converted material, it may be more efficient to run the reaction for a shorter time and recycle the unreacted starting material.

  • Incomplete Degassing (Photocatalysis): As mentioned earlier, residual oxygen can significantly hinder photocatalytic reactions.[12] Ensure your degassing procedure is thorough.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for bicyclo[2.1.1]hexane synthesis?

A1: The optimal catalyst loading is highly dependent on the specific synthetic method.

  • Photocatalysis: For iridium-based photocatalysts, loadings typically range from 0.5 mol% to 5 mol%.[4][10] It has been observed that reducing the catalyst loading can lead to lower conversion.[4]

  • Lewis Acid Catalysis: For Lewis acid catalysts like Sc(OTf)₃ or Yb(OTf)₃, loadings can also be in the range of 5 mol% to 10 mol%.[6][7] In some optimized procedures, the catalyst loading could be decreased to 5 mol% without a negative impact.[7]

Catalytic SystemTypical Loading (mol%)Reference
Iridium Photocatalyst0.5 - 5[4][10]
Copper(I) Catalyst5[6]
Gold(I) Catalyst7.5[6]
Scandium(III) Triflate10[6]
Ytterbium(III) Triflate5 - 10[7]

Q2: How do I determine the optimal catalyst loading for a new substrate?

A2: A systematic approach is recommended:

  • Start with a literature precedent: Begin with a catalyst loading that has been reported for a similar substrate and reaction type.

  • Run a screening experiment: Set up a series of small-scale reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Monitor reaction progress: Use an appropriate analytical technique (TLC, GC, or NMR) to monitor the consumption of the starting material and the formation of the product over time for each reaction.

  • Analyze the results: Plot the yield versus catalyst loading to identify the point at which increasing the catalyst concentration no longer provides a significant increase in yield or reaction rate. This will give you the optimal loading for your specific substrate.

Q3: Can the solvent choice affect the optimal catalyst loading?

A3: Yes, absolutely. The solvent can influence the solubility of the catalyst and substrates, the stability of reaction intermediates, and the overall reaction kinetics. For example, a switch in solvent from dichloromethane to acetonitrile has been shown to significantly improve the yield of some photocatalytic bicyclo[2.1.1]hexane syntheses, which may in turn allow for a lower catalyst loading to be used effectively.[10][11] Therefore, if you change the solvent, it is advisable to re-optimize the catalyst loading.

Q4: What are the common challenges when scaling up the synthesis of bicyclo[2.1.1]hexanes?

A4: Scaling up reactions, particularly photochemical ones, presents unique challenges.[13][14]

  • Light Penetration (Photocatalysis): As the reaction volume increases, it becomes more difficult for light to penetrate the entire solution, leading to inefficient catalyst activation in larger reactors.[14] This often requires specialized photoreactors for large-scale synthesis.[13]

  • Heat Dissipation: Larger reactions generate more heat, which can affect reaction rates and catalyst stability. Efficient cooling is crucial.

  • Mixing: Ensuring homogeneous mixing of the catalyst and reagents becomes more challenging on a larger scale.

  • Purification: The isolation and purification of the product can be more complex on a larger scale. Distillation or crystallization are often preferred over chromatography for large quantities of material.[15]

Experimental Protocols & Visualizations

General Experimental Protocol for Photocatalytic Bicyclo[2.1.1]hexane Synthesis

This protocol is a generalized procedure based on common practices in the literature.[2][10]

  • To an oven-dried vial equipped with a magnetic stir bar, add the 1,5-diene substrate (1.0 equiv) and the iridium photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, 1-2 mol%).

  • Add anhydrous, degassed solvent (e.g., acetonitrile or acetone) to achieve the desired concentration (typically 0.05-0.1 M).

  • Seal the vial and degas the reaction mixture by three cycles of freeze-pump-thaw.

  • Place the reaction vial in a photoreactor and irradiate with a suitable light source (e.g., blue LEDs, ~456 nm) at a controlled temperature (e.g., room temperature).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[2.1.1]hexane.

Catalytic Cycle for Photocatalytic [2+2] Cycloaddition

Photocatalytic Cycle Figure 1: Proposed Photocatalytic Cycle PC Photocatalyst (PC) PC_star Excited PC PC->PC_star Light (hν) PC_star->PC Energy Transfer Substrate 1,5-Diene Substrate Substrate_star Excited Substrate Product Bicyclo[2.1.1]hexane Substrate_star->Product [2+2] Cycloaddition

Caption: Proposed mechanism for the photocatalytic [2+2] cycloaddition.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Catalyst Verify Catalyst Quality & Handling Start->Check_Catalyst Check_Reagents Check Reagent & Solvent Purity/Degassing Check_Catalyst->Check_Reagents Check_Light Evaluate Light Source (Photocatalysis) Check_Reagents->Check_Light Optimize_Loading Re-optimize Catalyst Loading Check_Light->Optimize_Loading Monitor_Time Extend Reaction Time & Monitor Optimize_Loading->Monitor_Time Success Yield Improved Monitor_Time->Success

Caption: A step-by-step workflow for troubleshooting low reaction yields.

References

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  • Zondag, S. D. A., Mazzarella, D., & Noël, T. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 37-59.
  • Reinhold, M., Steinebach, J., Golz, C., & Walker, J. C. L. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9885–9892.
  • Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A. G., El-sapagh, S., & Sun, J. (2022). Organic Pollutant Degradation Through Photocatalysis: Progress, Challenges, and Sustainable Solutions (Mini Review). Frontiers in Chemistry, 10, 863687.
  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24(47), 8821–8825.
  • Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(42), 11633-11639.
  • Zondag, S. D. A., Mazzarella, D., & Noël, T. (2023). Scale-Up of a Heterogeneous Photocatalytic Degradation Using a Photochemical Rotor–Stator Spinning Disk Reactor. Organic Process Research & Development, 26(3), 847-854.
  • Griesbeck, A. G., & Mattay, J. (2021). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv.
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  • Zheng, C., et al. (2024). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au, 4(1), 255-263.
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  • Deng, L., et al. (2024). Facile access to bicyclo[2.1.1]hexanes by Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes.
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  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Reaction of [2 + 2] cycloaddition catalyzed by iridium-based... (n.d.).
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025). CCS Chemistry.
  • Postulated reaction mechanism for the Iridium‐photocatalyzed [2+2]... (n.d.).

Sources

Technical Support Center: Solvent Effects on Intramolecular Crossed [2+2] Photocycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for intramolecular crossed [2+2] photocycloaddition. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful synthetic reaction, with a specific focus on the critical role of the solvent. Here, you will find answers to common questions and solutions to frequently encountered experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is an intramolecular crossed [2+2] photocycloaddition and why is it synthetically useful?

An intramolecular [2+2] photocycloaddition is a photochemical reaction where two tethered olefinic groups within the same molecule react upon light excitation to form a cyclobutane ring.[1][2] The reaction can produce two primary regioisomers: a "straight" product and a "crossed" product, depending on how the carbon atoms of the two double bonds connect.[3][4] The "crossed" cycloaddition is particularly valuable as it generates intricate, bridged polycyclic skeletons that are often difficult to access through other synthetic methods.[3][5] These unique structures are pivotal intermediates in the synthesis of complex natural products.[3]

G cluster_aprotic Aprotic Solvent (e.g., CH2Cl2) cluster_protic Protic Solvent (e.g., MeOH) aprotic_start Substrate with -OH group intra_h_bond Intramolecular H-bond favors Conformation A aprotic_start->intra_h_bond product_a Product A (e.g., 'Crossed') intra_h_bond->product_a protic_start Substrate with -OH group inter_h_bond Solvent disrupts H-bond, favors Conformation B protic_start->inter_h_bond product_b Product B (e.g., 'Straight') inter_h_bond->product_b

Caption: Influence of H-bonding solvents on reaction conformation and outcome.

Q5: Can solvent viscosity affect the reaction?

Yes, solvent viscosity can influence reaction kinetics, particularly for processes that depend on molecular diffusion or rotation. [13]While less commonly the primary factor for controlling selectivity in intramolecular reactions compared to intermolecular ones, it can play a role. For intramolecular reactions, the key step involves the molecule adopting the correct conformation for ring closure. High viscosity can hinder the necessary bond rotations, potentially decreasing the overall quantum yield. [13]However, the effect is complex, as specific solute-solvent interactions can be more dominant than simple mechanical friction. [13]

Troubleshooting Guide
Problem: My reaction shows high conversion of the starting material, but the yield of the desired cycloadduct is low or zero.

This is a classic problem in photochemistry, often pointing to competing non-productive decay pathways or product decomposition.

Possible Causes & Solutions:

  • E/Z (cis/trans) Isomerization: A major competing reaction is the isomerization of one of the double bonds. [1]The excited state can dissipate energy by rotating around the C=C bond and returning to the ground state as a different isomer, which may be unreactive.

    • Solution: Embed one of the olefins in a 5- or 6-membered ring to prevent rotation and suppress this decay pathway. [3]If this is not possible, carefully monitor the reaction mixture by NMR or GC-MS for the appearance of isomers.

  • Product Instability/Decomposition: The desired cyclobutane product may itself be photo-labile under the reaction conditions, undergoing a cycloreversion reaction or other secondary photoreactions.

    • Solution: Monitor the reaction over time. If you observe the product forming and then disappearing, reduce the irradiation time. Consider using an in-situ trapping agent. For example, lithium borohydride has been successfully used to reduce ketone products to more stable alcohols as they form, preventing decomposition. [6]

  • Inefficient Triplet Sensitization: If using a sensitizer, energy transfer to your substrate may be inefficient.

    • Solution: Ensure the triplet energy of the sensitizer is higher than that of your substrate. Common sensitizers include acetone (used as a solvent) or benzophenone. [1][7]Verify that your irradiation wavelength is primarily absorbed by the sensitizer, not the substrate, to avoid direct excitation pathways that may lead to different products. [1][8]

G start Low Yield, High Conversion check_isomer Check for E/Z Isomerization (e.g., by 1H NMR) start->check_isomer yes1 Yes check_isomer->yes1 Isomerization Observed? no1 No check_isomer->no1 check_product_stability Monitor Product Concentration vs. Time (Time Course Study) yes2 Yes check_product_stability->yes2 Product Forms, Then Degrades? no2 No check_product_stability->no2 check_sensitizer Review Sensitizer (if applicable) solution_sensitizer Solution: - Choose sensitizer with higher ET - Ensure sensitizer absorbs light check_sensitizer->solution_sensitizer solution_isomer Solution: - Embed olefin in a ring - Modify substrate design yes1->solution_isomer no1->check_product_stability solution_stability Solution: - Reduce irradiation time - Use in-situ trapping agent - Use a filter to cut off short wavelengths yes2->solution_stability no2->check_sensitizer

Caption: Troubleshooting workflow for low product yield.

Problem: The reaction is giving the wrong regioisomer (e.g., "straight" instead of "crossed").

Regioselectivity is governed by the length of the tether connecting the olefins and conformational effects, which are heavily influenced by the solvent. [3] Possible Causes & Solutions:

  • "Rule of Five": The preferential formation of the "crossed" product is characteristic of systems where the double bonds are separated by two atoms (e.g., 1,5-dienes), which can readily form a five-membered ring in the diradical intermediate. [9]If your tether length is different (e.g., three atoms), the "straight" product is often favored. [3] * Solution: Re-evaluate your substrate design based on established principles of regioselectivity.

  • Solvent-Controlled Conformation: As discussed in FAQ Q4, the solvent can dramatically alter the preferred ground-state conformation of the substrate, leading to different products.

    • Solution: Systematically screen solvents with different properties. If your substrate has H-bonding capability, compare a non-polar aprotic solvent (e.g., toluene, CH₂Cl₂) with a polar protic one (e.g., MeOH, TFE). [10][11]This is the most effective way to tune regioselectivity.

Table 1: Example of Solvent-Controlled Regioselectivity for a 2'-Hydroxyenone [10]

Solvent Product Ratio ("Straight":"Crossed") Dominant Interaction
Methylene Chloride 1:10 Intramolecular H-Bond

| Acetone/Water | 7:1 | Intermolecular H-Bond |

Problem: The reaction has poor diastereoselectivity.

Diastereoselectivity is determined by the facial approach of the two olefins, which is dictated by the transition state geometry.

Possible Causes & Solutions:

  • Conformational Flexibility: A highly flexible tether can allow for multiple low-energy transition states, leading to a mixture of diastereomers.

    • Solution: Introduce steric bulk or conformational constraints into the tether to favor one approach over the other.

  • Solvent Effects: Similar to regioselectivity, solvent interactions can control diastereoselectivity. An intramolecular hydrogen bond, for example, can shield one face of the olefin, forcing the reaction to proceed from the other side. [10][12] * Solution: Conduct a solvent screen, paying close attention to hydrogen-bonding capabilities. A study by Crimmins et al. demonstrated a complete reversal of diastereoselectivity in a photocycloaddition by switching from a non-H-bonding solvent (hexane) to one that could disrupt an internal H-bond. [12]

Experimental Protocols
Protocol 1: General Setup for an Intramolecular [2+2] Photocycloaddition

This protocol outlines a standard setup for a laboratory-scale photochemical reaction. Modern setups often use high-power LEDs or microfluidic reactors for better control and efficiency. [13][14][15][16]

  • Solvent Preparation: Use high-purity, degassed solvents. Oxygen can quench triplet excited states, reducing reaction efficiency. Degas the chosen solvent by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reactor Assembly:

    • Use a reaction vessel made of a material transparent to your desired wavelength (e.g., Pyrex for λ > 300 nm, Quartz for λ < 300 nm).

    • For temperature-sensitive reactions, use a jacketed immersion well reactor connected to a circulating cooler. Low temperatures can favor hydrogen bonding and improve selectivity. [17] * The light source (e.g., medium-pressure mercury lamp, LED of a specific wavelength) should be placed in the immersion well. [14]3. Reaction Execution:

    • Dissolve the substrate (and sensitizer, if used) in the degassed solvent to the desired concentration (typically 0.01-0.1 M). [3] * Transfer the solution to the photoreactor and seal under an inert atmosphere.

    • Begin stirring and coolant circulation.

    • Turn on the light source to initiate the reaction.

  • Monitoring:

    • Periodically take aliquots from the reaction mixture (shielding from ambient light) and analyze by TLC, GC, or ¹H NMR to monitor the consumption of starting material and the formation of product(s). [18] * Caution: Shield samples from ambient light, as some products can undergo photoreactions even in daylight inside an NMR tube. [18]

Protocol 2: A Note on Determining Quantum Yield (Φ)

The quantum yield (Φ) is the ultimate measure of a photochemical reaction's efficiency. [19]It is defined as the number of molecules reacted divided by the number of photons absorbed. [19][20]

  • Relative Method: The simplest approach is the relative method, where the reaction of your substrate is compared to that of a well-characterized chemical actinometer (a substance with a known quantum yield) under identical irradiation conditions. [20]* Absolute Method: This method requires specialized equipment to precisely measure the photon flux from the light source. [20][21]* Why it Matters: A low quantum yield (< 0.1) indicates that competing photophysical processes (like fluorescence, internal conversion, or isomerization) are dominant. [19]Understanding the quantum yield can help diagnose issues. For example, if conversion is high but the quantum yield for product formation is low, it strongly suggests that a non-productive pathway, like E/Z isomerization, is consuming the excited molecules.

References
  • Buba, M., et al. (2022). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. RSC Chemical Science. [Link]

  • ResearchGate. (n.d.). Mechanistic picture of the crossed intramolecular [2+2] photocycloaddition catalysed by Rh complex 6. ResearchGate. [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding. Journal of the American Chemical Society. [Link]

  • Bargum, M. A., et al. (2022). A photochemical microfluidic reactor for photosensitized [2+2] cycloadditions. Synlett. [Link]

  • Sieburth, S. M., & Cunard, K. L. (1996). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Tetrahedron Letters. [Link]

  • Doig, T., et al. (2021). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education. [Link]

  • National Institutes of Health. (n.d.). Solvent-controlled Intramolecular [2 + 2] Photocycloadditions of Alpha-Substituted Enones. National Institutes of Health. [Link]

  • Zhang, T., et al. (2022). The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation. Journal of Materials Chemistry C. [Link]

  • ResearchGate. (n.d.). A Photochemical Microfluidic Reactor for Photosensitized [2+2] Cycloadditions. ResearchGate. [Link]

  • Sivaguru, J., et al. (2022). Keeping the name clean: [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences. [Link]

  • ResearchGate. (n.d.). (PDF) Hydrogen‐Bonding Organocatalysis Enabled Photocatalytic Intramolecular [2+2]‐Cycloaddition Reaction. ResearchGate. [Link]

  • Digital CSIC. (2024). Hydrogen‐Bonding Organocatalysis Enabled Photocatalytic Intramolecular [2+2]‐Cycloaddition Reaction. Digital CSIC. [Link]

  • Buba, M., et al. (2022). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Chemical Science. [Link]

  • UCL Discovery. (n.d.). Novel methods in [2+2] photocycloadditions and cysteine modification. UCL Discovery. [Link]

  • Fiveable. (n.d.). Quantum yield determination and interpretation. Photochemistry Class Notes. [Link]

  • ResearchGate. (n.d.). Quick Execution of [2 + 2] Type Photochemical Cycloaddition Reaction by Continuous Flow System Using a Glass-Made Microreactor. ResearchGate. [Link]

  • HepatoChem. (n.d.). Photochemical Reactor Setup. HepatoChem. [Link]

  • ResearchGate. (n.d.). Enantioselective Intramolecular [2+2]‐Photocycloaddition Reactions in Solution. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health. [Link]

  • mediaTUM. (n.d.). New Chromophore Types for [2+2] Photocycloaddition Reactions. mediaTUM. [Link]

  • Paul, A., & Samanta, A. (2010). Viscosity Dependence of Intra- and Intermolecular Diels–Alder Reactions. The Journal of Physical Chemistry A. [Link]

  • Semantic Scholar. (n.d.). Determination of Quantum Yield of Photoreaction in Solution and in Suspension by Global Fitting of Prolonged Change of Concentration. Semantic Scholar. [Link]

  • van Rijn, J. A., et al. (2007). An Intramolecular [2 + 2] Photocycloaddition Approach to Conformationally Restricted Bis-Pyrrolidines. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). In intramolecular [2+2] photocycloaddition reactions, two regioisomeric... ResearchGate. [Link]

  • Wikipedia. (n.d.). Quantum yield. Wikipedia. [Link]

  • ResearchGate. (n.d.). Optimization of the photocatalyzed intramolecular [2+2] cycloaddition. a. ResearchGate. [Link]

  • YouTube. (2020). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube. [Link]

  • Zhang, X., et al. (2019). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry. [Link]

  • Cossío, F. P., et al. (1997). Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society. [Link]

  • Lu, L., et al. (2020). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. European Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. [Link]

  • Edinburgh Instruments. (n.d.). What is Quantum Yield? Edinburgh Instruments. [Link]

  • National Institutes of Health. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. National Institutes of Health. [Link]

  • Physical Chemistry Chemical Physics. (2024). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals. RSC Publishing. [Link]

  • Beilstein Journals. (n.d.). Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. Beilstein Journals. [Link]

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Technical Support Center: Synthesis of Bridge-Functionalized Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bridge-functionalized bicyclo[2.1.1]hexanes (BCHs). This guide is designed for researchers, scientists, and drug development professionals actively working with these unique scaffolds. As valuable bioisosteres for ortho- and meta-substituted phenyl rings, BCHs offer a pathway to novel chemical space with improved physicochemical properties.[1][2][3][4] However, their synthesis can present unique challenges. This document provides troubleshooting guides and frequently asked questions to navigate these complexities, ensuring successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established literature.

Problem 1: Low or No Yield in Photochemical [2+2] Cycloaddition

Question: I am attempting an intramolecular [2+2] photocycloaddition to form a bicyclo[2.1.1]hexane derivative, but I am observing very low yields or no product formation. What are the likely causes and how can I improve the reaction outcome?

Potential Causes & Solutions:

  • Inadequate Light Source or Reaction Setup: The success of a photochemical reaction is critically dependent on the light source and the geometry of the reaction vessel.

    • Solution: Ensure your light source has the appropriate wavelength and intensity for the specific photocatalyst or substrate. For instance, some reactions are optimized with specific LEDs (e.g., 414 nm or 395 nm).[5][6] The reaction vessel should be placed in close proximity to the light source to maximize photon flux. For scalability, consider a flow chemistry setup to ensure uniform irradiation.[7]

  • Presence of Oxygen: Triplet-sensitized reactions are often quenched by molecular oxygen.

    • Solution: Thoroughly degas the reaction mixture. Standard procedures include several "freeze-pump-thaw" cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[8]

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction efficiency.

    • Solution: Acetonitrile is a commonly used and effective solvent for these types of cycloadditions.[7][9] If solubility is an issue, other solvents like dichloromethane can be explored, though optimization may be required.

  • Suboptimal Photocatalyst or Sensitizer: The energy of the photocatalyst's excited state must be sufficient to promote the substrate to its reactive state.

    • Solution: If using a photocatalyst, ensure it is appropriate for the substrate. Iridium-based photocatalysts are often effective.[7][9] For direct irradiation methods, a triplet sensitizer like acetone can be used as the solvent.

  • Substrate Decomposition: The starting material may be unstable under the reaction conditions.

    • Solution: Monitor the reaction by TLC or NMR to check for the disappearance of starting material and the formation of byproducts. If decomposition is observed, consider milder reaction conditions, such as lower temperatures or shorter reaction times.

Problem 2: Poor Regioselectivity in Strain-Release Cycloadditions of Bicyclo[1.1.0]butanes (BCBs)

Question: I am using a strain-release [2σ+2π] cycloaddition of a bicyclo[1.1.0]butane with an alkene to synthesize a bicyclo[2.1.1]hexane, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Potential Causes & Solutions:

  • Reaction Pathway Competition: Radical and two-electron pathways can compete, leading to different regioisomers.[1]

    • Solution: The choice of catalyst and reaction conditions can steer the reaction towards a specific pathway. For example, some Lewis acids may favor a two-electron pathway, while photosensitizers can promote a radical mechanism.[1] DFT computational studies can also provide insight into the factors governing regioselectivity.[2][10]

  • Steric and Electronic Effects of Substituents: The substituents on both the BCB and the alkene can influence the regiochemical outcome.

    • Solution: Carefully consider the electronic nature and steric bulk of your substituents. In some cases, a directing group on the BCB can enhance regioselectivity.[11] For instance, a carbonyl group can act as a directing group in nickel-catalyzed hydrometallation/cyclization reactions.[11]

  • Catalyst Control: Different metal catalysts can favor the formation of different regioisomers.

    • Solution: Experiment with a range of catalysts. For example, in the reaction of BCB amides with azadienes, Cu(I) catalysis can favor the bicyclo[2.1.1]hexane product, while Au(I) catalysis can lead to a cyclobutene.[12]

Experimental Workflow: Photocatalytic [2+2] Cycloaddition

Below is a generalized workflow for a visible light-driven intramolecular crossed [2+2] photocycloaddition.

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification prep_start Dissolve diene substrate and photocatalyst in solvent (e.g., acetonitrile) degas Degas the reaction mixture (e.g., three freeze-pump-thaw cycles) prep_start->degas irradiate Irradiate with appropriate wavelength LED (e.g., 414 nm) at a controlled temperature degas->irradiate Transfer to photoreactor monitor Monitor reaction progress by TLC or GC analysis irradiate->monitor concentrate Remove solvent under reduced pressure monitor->concentrate Upon completion extract Perform aqueous work-up if necessary (e.g., for acidic or basic products) concentrate->extract purify Purify by column chromatography or filtration through a silica/alumina plug extract->purify end Pure Bicyclo[2.1.1]hexane purify->end Characterize final product

Caption: Generalized workflow for a photochemical [2+2] cycloaddition.

Problem 3: Difficulties in the C-H Functionalization of a Bicyclo[2.1.1]hexane Core

Question: I am trying to perform a C-H functionalization on a pre-formed bicyclo[2.1.1]hexane scaffold, but the reaction is sluggish and gives a complex mixture of products. What are the key challenges and how can I achieve better selectivity?

Potential Causes & Solutions:

  • High Bond Dissociation Energy of Bridgehead C-H Bonds: The strained nature of the bicyclo[2.1.1]hexane skeleton results in stronger C-H bonds, making them less reactive.[13][14][15]

    • Solution: The use of highly reactive intermediates, such as rhodium carbenes, can overcome this challenge. Chiral dirhodium tetracarboxylate catalysts have been shown to be effective for enantioselective C-H functionalization.[13][15]

  • Lack of Site-Selectivity: Bicyclo[2.1.1]hexanes often have multiple C-H bonds with similar reactivity, leading to a mixture of constitutional isomers.

    • Solution: The choice of catalyst is crucial for controlling site-selectivity. For example, iridium-catalyzed borylation has been shown to proceed selectively at the tertiary C-H bond of the bridgehead.[13] The steric and electronic properties of the catalyst can direct the functionalization to a specific position.

  • Catalyst Inhibition or Decomposition: The substrate or impurities may interfere with the catalyst's activity.

    • Solution: Ensure all reagents and solvents are pure and dry. A screen of different catalysts may be necessary to find one that is compatible with the substrate's functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for accessing bridge-functionalized bicyclo[2.1.1]hexanes?

A1: The primary methods include:

  • Intramolecular [2+2] Photocycloaddition of 1,5-dienes: This is a common method that can be initiated by direct irradiation or through the use of a photosensitizer.[5][6][8]

  • [2σ+2π] Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) with Alkenes: This strain-release-driven approach allows for intermolecular reactions and access to a diverse range of substitution patterns.[1][5][16][17][18]

  • C-H Functionalization: This strategy involves the direct modification of a pre-existing bicyclo[2.1.1]hexane core and is useful for late-stage diversification.[13][15]

  • Rearrangement Reactions: Pinacol-type rearrangements have been employed to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones.[19][20]

Q2: Are there any particular safety concerns when working with the precursors for bicyclo[2.1.1]hexane synthesis?

A2: Yes, particularly when using bicyclo[1.1.0]butanes (BCBs). These are highly strained molecules and can be unstable.[21] Their synthesis may involve the use of pyrophoric reagents like t-butyllithium, requiring strict anhydrous and anaerobic conditions.[5][21] It is crucial to follow established safety protocols and handle these reagents with extreme care in a well-ventilated fume hood.

Q3: How can I purify my bicyclo[2.1.1]hexane product effectively?

A3: Purification can sometimes be challenging due to the non-polar nature and potential volatility of some derivatives.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is necessary to achieve good separation.

  • Filtration through a Plug: For less polar impurities, a simple filtration through a plug of silica gel or basic alumina can be effective.[8]

  • Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material.

  • Distillation: For volatile liquid products, distillation under reduced pressure may be an option, although care must be taken to avoid decomposition.

Q4: What are the characteristic NMR signals for a bicyclo[2.1.1]hexane core?

A4: The 1H and 13C NMR spectra of bicyclo[2.1.1]hexanes have distinct features due to their rigid, strained structure.

  • 1H NMR: Bridgehead protons typically appear as broad singlets or multiplets in a region that is upfield compared to analogous acyclic systems. The methylene protons on the bridges will show complex splitting patterns due to geminal and vicinal coupling.

  • 13C NMR: The bridgehead carbons and the methylene carbons of the bicyclic core have characteristic chemical shifts that can be confirmed by 2D NMR techniques like HSQC and HMBC.[22][23][24]

Decision-Making Workflow for Troubleshooting Low Yield

G cluster_sm_consumed Starting Material Consumed cluster_no_reaction No Reaction cluster_solutions Potential Solutions start Low Yield Observed check_sm Is starting material consumed? start->check_sm byproducts Are byproducts observed? check_sm->byproducts Yes no_reaction No reaction check_sm->no_reaction No decomp Decomposition of starting material or product byproducts->decomp side_reaction Side reactions (e.g., polymerization, rearrangement) byproducts->side_reaction conditions Check reaction conditions (temp, time, light source) no_reaction->conditions reagents Verify reagent purity and activity (catalyst, solvent) no_reaction->reagents sol_milder Use milder conditions (lower temp, shorter time) decomp->sol_milder sol_reagent Change solvent or catalyst side_reaction->sol_reagent sol_protect Introduce protecting groups side_reaction->sol_protect sol_optimize Optimize reaction parameters conditions->sol_optimize sol_purify_reagents Purify starting materials and reagents reagents->sol_purify_reagents

Sources

Technical Support Center: Diastereoselective Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted bicyclo[2.1.1]hexanes (BCHs). This resource is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these valuable three-dimensional scaffolds. As bioisosteres for ortho- and meta-substituted benzene rings, BCHs offer a pathway to escape from "flatland" in molecular design, potentially improving the physicochemical and pharmacological properties of drug candidates.[1][2][3][4]

This guide is structured to provide practical, experience-driven advice to overcome common experimental hurdles. We will delve into the causality behind synthetic challenges and provide validated protocols to enhance your success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of polysubstituted bicyclo[2.1.1]hexanes.

Issue 1: Low or No Yield in Photochemical [2+2] Cycloadditions

Question: I am attempting an intramolecular [2+2] photocycloaddition of a 1,5-hexadiene derivative to form a bicyclo[2.1.1]hexane, but I am observing very low conversion or no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in these reactions are common and can often be traced back to a few key factors related to the reaction setup, substrate, and photocatalyst.

Causality:

  • Inefficient Photon Flux: The quantum yield of the reaction is directly dependent on the number of photons absorbed by the photocatalyst. An inadequate light source or improper reactor geometry can severely limit the reaction rate.

  • Mismatched Energy Levels: For triplet-sensitized reactions, the triplet energy of the photocatalyst must be higher than that of the diene substrate to allow for efficient energy transfer.[5]

  • Substrate-Related Issues: Steric hindrance, particularly near the reacting alkenes, can disfavor the pre-cyclization conformation required for the [2+2] cycloaddition.[6] Electronically deactivating groups can also reduce the reactivity of the alkene moieties.

  • Catalyst Decomposition or Quenching: The photocatalyst can be sensitive to degradation, especially in the presence of impurities or incompatible solvents. Additionally, side reactions or quenching of the excited state of the catalyst can compete with the desired energy transfer process.

Troubleshooting Protocol:

  • Optimize the Photoreactor Setup:

    • Light Source: Ensure you are using a high-power LED with the appropriate wavelength for your chosen photocatalyst. For many common iridium-based catalysts, blue LEDs (around 410-450 nm) are effective.[5][7]

    • Reactor Geometry: The distance between the light source and the reaction vessel should be minimized. Custom-made photoreactors that allow for irradiation from the bottom or sides of the vial can improve photon flux.[5]

    • Temperature Control: Maintain a constant reaction temperature, typically around 20°C, using a recirculating chiller to prevent thermal side reactions.[5]

  • Evaluate the Photocatalyst and Reaction Conditions:

    • Catalyst Choice: If using an iridium-based photocatalyst like Ir[dF(CF3)ppy]2(dtbpy)PF6, ensure it is of high purity.[7] Consider screening other catalysts if yields remain low.

    • Solvent Selection: Acetonitrile and acetone are often good solvent choices for these reactions.[5][7] Ensure the solvent is degassed to remove oxygen, which can quench the triplet excited state of the catalyst.

    • Catalyst Loading: While a lower catalyst loading is desirable for cost-effectiveness, starting with a slightly higher loading (e.g., 2 mol%) can help overcome initial hurdles.[7]

  • Substrate Modification:

    • If steric hindrance is suspected, consider redesigning the substrate to reduce steric bulk near the alkene moieties.

    • The introduction of aromatic substituents on the diene can facilitate photochemical activation.[6]

Experimental Workflow for a Typical Photochemical [2+2] Cycloaddition:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1,5-diene substrate and photocatalyst in solvent degas Degas the solution (e.g., with argon for 15-30 min) start->degas irradiate Irradiate with high-power LED at a constant temperature (e.g., 20°C) degas->irradiate Transfer to photoreactor monitor Monitor reaction progress by TLC or LC-MS irradiate->monitor concentrate Concentrate the reaction mixture in vacuo monitor->concentrate Upon completion purify Purify by flash column chromatography concentrate->purify

Caption: Workflow for a photochemical [2+2] cycloaddition.

Issue 2: Poor Diastereoselectivity in the Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes

Question: My reaction is producing the desired bicyclo[2.1.1]hexane, but as a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

Answer:

Controlling diastereoselectivity is a significant challenge, especially when creating multiple stereocenters. The outcome is often dictated by the reaction mechanism and the nature of the substrates and catalysts involved.

Causality:

  • Transition State Geometry: In cycloaddition reactions, the facial selectivity of the approach of the reacting partners determines the stereochemical outcome. Subtle steric and electronic effects in the transition state can influence which diastereomer is favored.

  • Stepwise vs. Concerted Mechanisms: Reactions that proceed through stepwise mechanisms involving intermediates (e.g., radical or ionic) may allow for bond rotation before the final ring formation, leading to a loss of stereochemical information and the formation of multiple diastereomers.

  • Catalyst Control: In catalyst-controlled reactions, the chiral environment provided by the catalyst dictates the stereochemical outcome. An inappropriate catalyst or a poorly optimized catalytic system can result in low diastereoselectivity.[8]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer. If the starting material is a mixture of diastereomers or if stereochemical information is lost during the reaction, a mixture of products will be obtained.[9][10]

Troubleshooting Strategies:

  • Catalyst-Controlled Divergent Synthesis:

    • For reactions involving bicyclo[1.1.0]butanes (BCBs), the choice of catalyst can be critical. For instance, Cu(I) and Au(I) catalysts have been shown to promote different reaction pathways, leading to different products with high chemoselectivity.[8] A thorough screening of catalysts is recommended.

    • Chiral dirhodium catalysts have been successfully employed for the enantioselective and diastereoselective C-H functionalization of BCHs, highlighting the importance of the catalyst in controlling stereochemistry.[11]

  • Substrate-Controlled Diastereoselectivity:

    • Ensure the stereochemical purity of your starting materials. For intramolecular reactions, the stereochemistry of substituents on the tether connecting the reacting moieties can strongly influence the diastereoselectivity of the cyclization.[9]

    • It has been demonstrated that stereochemical information in the carbon backbone of a 1,5-hexadiene can be retained during a photochemical cycloaddition, leading to the formation of a single diastereomer.[9]

  • Solvent and Temperature Effects:

    • The polarity of the solvent can influence the stability of charged or polar intermediates and transition states, thereby affecting the diastereoselectivity. Screening a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile) is advisable.

    • Lowering the reaction temperature can sometimes enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Data on Catalyst-Controlled Selectivity:

CatalystSubstratesProductSelectivityReference
Cu(MeCN)4BF4BCB amide + azadieneBicyclo[2.1.1]hexaneHigh chemoselectivity[8]
Au(I) complexBCB amide + azadieneCyclobuteneHigh chemoselectivity[8]
Rh2(S-megaBNP)4Arylbicyclohexane + aryldiazoacetateC-H functionalized BCHHigh diastereoselectivity and enantioselectivity[11]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to polysubstituted bicyclo[2.1.1]hexanes?

A1: The primary synthetic strategies include:

  • Intramolecular [2+2] Photocycloaddition of 1,5-Hexadienes: This is a powerful method that allows for the creation of a wide range of substitution patterns.[12][13] Visible light-driven approaches using photocatalysts are common.[5]

  • Cycloadditions of Bicyclo[1.1.0]butanes (BCBs): BCBs are strained molecules that can react with various partners, such as alkenes, aldehydes, and imines, to form BCHs.[8][14][15] These reactions can be promoted by catalysts or light.

  • Sequential Pinacol Coupling and Rearrangement: A two-step process involving a SmI2-mediated transannular pinacol coupling followed by an acid-catalyzed pinacol rearrangement can produce 1-substituted bicyclo[2.1.1]hexan-2-ones.[1][16]

  • Nickel-Catalyzed Intramolecular Cyclization: β-alkynylcyclobutanones can undergo a nickel-catalyzed hydrogen metallization and cyclization to form multisubstituted bicyclo[2.1.1]hexanols.[3]

Logical Relationship of Synthetic Routes:

G 1,5-Hexadienes 1,5-Hexadienes Bicyclo[2.1.1]hexanes Bicyclo[2.1.1]hexanes 1,5-Hexadienes->Bicyclo[2.1.1]hexanes [2+2] Photocycloaddition Bicyclo[1.1.0]butanes Bicyclo[1.1.0]butanes Bicyclo[1.1.0]butanes->Bicyclo[2.1.1]hexanes [2π+2σ] Cycloaddition Cyclobutanones Cyclobutanones Cyclobutanones->Bicyclo[2.1.1]hexanes Ni-Catalyzed Cyclization / Pinacol Rearrangement

Caption: Major synthetic pathways to bicyclo[2.1.1]hexanes.

Q2: How can I characterize the stereochemistry of my polysubstituted bicyclo[2.1.1]hexane products?

A2: A combination of analytical techniques is typically required:

  • NMR Spectroscopy: 1H and 13C NMR are essential for determining the constitution and relative stereochemistry of the product. Nuclear Overhauser effect (NOE) experiments (e.g., NOESY or ROESY) can be particularly useful for establishing the spatial proximity of protons and thus deducing the stereochemical arrangement of substituents.

  • X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound.[2][9]

  • Chiral High-Performance Liquid Chromatography (HPLC): For enantiomeric mixtures, chiral HPLC can be used to separate and quantify the enantiomers, allowing for the determination of enantiomeric excess (ee).

Q3: Are there any common side reactions to be aware of during the synthesis of bicyclo[2.1.1]hexanes?

A3: Yes, several side reactions can occur depending on the synthetic route:

  • In photochemical reactions, over-irradiation can lead to decomposition of the product or catalyst.

  • In reactions involving BCBs, side reactions such as the formation of cyclobutenes can compete with the desired bicyclo[2.1.1]hexane formation.[8] The choice of catalyst can be crucial in directing the reaction towards the desired product.[8]

  • In nickel-catalyzed cyclizations of β-alkynylcyclobutanones, potential side reactions include β-carbon elimination leading to ring-opening, and direct reduction of the alkyne or carbonyl groups.[3]

References

  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24(48), 8821–8825. [Link]

  • OUCI. (n.d.). A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres. [Link]

  • Wang, T., et al. (2025). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au. [Link]

  • Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9885–9891. [Link]

  • Fessard, T., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry. [Link]

  • Li, Z., et al. (2025). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Journal of the American Chemical Society. [Link]

  • Reddy, R. P., et al. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters. [Link]

  • Fessard, T., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]

  • Reddy, R. P., et al. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. National Institutes of Health. [Link]

  • Mykhailiuk, P. K., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. National Institutes of Health. [Link]

  • SpiroChem. (2022). Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. [Link]

  • Harmata, A. S., et al. (2024). Bicyclo[2.1.1]hexanes via Intramolecular Formal (3+2)‐Cycloaddition. ResearchGate. [Link]

  • Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Royal Society of Chemistry. [Link]

  • Gámez-Valero, A., et al. (2025). Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. PubMed Central. [Link]

  • ResearchGate. (n.d.). A general synthesis of gem-difluorobicyclo[2.1.1]hexanes. [Link]

  • Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. PubMed Central. [Link]

  • EurekAlert!. (2025). Nickel-catalyzed regioselective hydrogen metallization cyclization of alkynylcyclobutanone to synthesize bicyclo[2.1.1]hexane. [Link]

  • ResearchGate. (n.d.). (A) Bicyclo[2.1.1.)hexane structure and patterns of disubstitution. (B)... [Link]

  • Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. ResearchGate. [Link]

  • Walker, J. (2025). Stereoselective crossed [2+2] cycloadditions to enantioenriched polysubstituted bicyclo[2.1.1]hexanes. ChemRxiv. [Link]

  • Wang, Y., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. [Link]

  • Zhang, X., & Xu, X. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed Central. [Link]

  • Hu, K., et al. (2025). HFIP-promoted synthesis of bicyclo[2.1.1]-hexanes through formal [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with α-cyano chalcones. RSC Publishing. [Link]

  • Garrido-García, P., et al. (2023). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres with improved biological activity. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐oxabicyclo[2.1.1]hexanes 1 a‐12 a.[a] After the... [Link]

  • Brown, M. K., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. RSC Publishing. [Link]

  • MPG.PuRe. (n.d.). Boron-enabled Stereoselective Synthesis of Polysubstituted Housanes. [Link]

  • ResearchGate. (n.d.). Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art. [Link]

  • Wiley Online Library. (2024). Solvent‐Dependent Divergent Cyclization of Bicyclo[1.1.0]butanes. [Link]

  • ResearchGate. (n.d.). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature. [Link]41557-023-01227-x)

Sources

Technical Support Center: Purification of Bicyclo[2.1.1]hexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bicyclo[2.1.1]hexane purification. Bicyclo[2.1.1]hexane scaffolds are increasingly vital in medicinal chemistry as saturated bioisosteres for ortho-substituted benzene rings, offering novel chemical space and improved physicochemical properties.[1][2][3] However, their synthesis, often via intramolecular photocycloaddition, frequently yields diastereomeric mixtures that present significant purification challenges.[3][4][5]

This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these complex separations, ensuring the integrity of your research and development pipeline.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of bicyclo[2.1.1]hexane isomers.

Question: My exo and endo isomers are co-eluting during silica gel column chromatography. What can I do?

Answer:

This is the most common challenge. The structural similarity of exo and endo diastereomers results in very close polarity, making separation on standard silica gel difficult.

  • Causality: Standard silica gel separates based on polarity differences. If the functional groups on your isomers are positioned such that they present a similar "polar profile" to the stationary phase, they will elute together.

  • Troubleshooting Steps:

    • Systematic Mobile Phase Screening: Do not assume a standard solvent system (e.g., Hexane/Ethyl Acetate) will work.

      • Vary Polarity Drastically: Start with a very non-polar eluent (e.g., 100% Hexane or Heptane) and gradually increase the polar component in small increments (1-2%).

      • Introduce a Third Solvent: Adding a small amount of a third solvent with different properties (e.g., dichloromethane or tert-butyl methyl ether) can subtly alter the interactions between your compounds, the mobile phase, and the stationary phase, sometimes achieving separation.

      • Change Solvent System Entirely: If an ester-based system fails, try a chlorinated solvent (DCM/Methanol) or an ether-based system (Diethyl Ether/Hexane).

    • Change the Stationary Phase: If optimizing the mobile phase fails, the issue lies with the stationary phase's lack of selectivity.

      • Alumina (Basic or Neutral): Alumina offers different surface chemistry than silica and can be effective for certain substrates.

      • Chemically-Bonded Silica: Consider phases like Diol, Cyano (CN), or Phenyl columns. These provide different separation mechanisms (e.g., pi-pi interactions with a Phenyl column) that can resolve isomers that fail on standard silica.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is essential for a small amount of material, HPLC offers superior resolving power.[1] Both normal-phase and reverse-phase HPLC can be explored.

Question: I'm losing a significant portion of my material during column chromatography. How can I improve my yield?

Answer:

Significant yield loss during chromatography of bicyclo[2.1.1]hexane derivatives is often due to either compound instability or a poor separation that necessitates discarding mixed fractions. The separation of these isomers is frequently described as "problematic" and can lead to a "notable loss of yield".[3][5]

  • Causality: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds. Furthermore, broad elution peaks for closely-eluting isomers inevitably lead to a large "mixed fraction" that is either discarded or requires re-purification, causing mechanical losses.

  • Solutions:

    • Deactivate the Silica Gel: If your compound is acid-sensitive, pre-treating the silica slurry with ~1% triethylamine (relative to the solvent volume) can neutralize the surface and prevent degradation.

    • Switch to an Alternative Purification Strategy: This is a critical, field-proven insight. When direct chromatography is inefficient, derivatization is your most powerful tool. Convert the isomer mixture into a new set of compounds with more differentiated physical properties. A highly successful strategy is the saponification of a diastereomeric mixture of esters into their corresponding carboxylic acids. The resulting acids often have vastly different crystallization properties, allowing the desired isomer to be isolated in high purity and yield through simple crystallization, completely avoiding chromatography.[1][3]

Question: My desired bicyclo[2.1.1]hexane isomer will not crystallize from any solvent I've tried. What is the next step?

Answer:

Crystallization is a thermodynamically controlled process that requires a high level of purity and the correct solvent conditions to initiate nucleation and lattice formation.

  • Causality: The presence of the other isomer, even in small amounts, can act as an impurity that inhibits crystal formation. The compound may also be a low-melting solid or an oil at room temperature.

  • Troubleshooting Steps:

    • Increase Purity First: Do not attempt to crystallize a crude mixture unless the desired isomer is overwhelmingly dominant (>95%). Perform a preliminary, rapid flash column to enrich the desired isomer, even if the separation isn't perfect. This removes non-isomeric impurities that inhibit crystallization.

    • Systematic Solvent Screening:

      • Use a matrix of solvents with varying polarities (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Dichloromethane, Acetone, Acetonitrile).

      • Test solvent/anti-solvent pairs. Dissolve the compound in a small amount of a good solvent (e.g., DCM or Ethyl Acetate) and slowly add a poor solvent (e.g., Hexane or Pentane) until turbidity persists.

      • A reported successful solvent system for a carboxylic acid derivative is a hexane/tert-butyl methyl ether mixture.[1]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide a nucleation point.

      • Seeding: If you have even a single crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.

      • Slow Evaporation/Cooling: Allow the solvent to evaporate slowly from a loosely covered vial or cool the solution very slowly to promote the formation of well-ordered crystals.

Frequently Asked Questions (FAQs)

Q1: Why exactly are bicyclo[2.1.1]hexane isomers so challenging to separate?

Isomers, by definition, have the same atomic composition and molecular weight.[6][7] This immediately neutralizes separation techniques based on mass, such as mass spectrometry. Diastereomers, like the exo and endo forms of substituted bicyclo[2.1.1]hexanes, differ only in the 3D arrangement of atoms. This spatial difference can lead to very subtle variations in their overall polarity, dipole moment, and ability to pack into a crystal lattice. When these differences are minimal, the compounds behave almost identically in common purification systems, making them incredibly difficult to resolve.

Q2: What is the most robust, scalable method for purifying these isomers?

For scalability and robustness, a strategy that avoids chromatography is often superior. The most effective and widely cited method for achieving high purity on a large scale involves a chemical transformation followed by crystallization.[8][9] Specifically, taking a mixture of bicyclo[2.1.1]hexane ester diastereomers, saponifying the entire mixture to the corresponding carboxylic acids, and then selectively crystallizing the desired acid isomer has proven highly effective.[1][3] This works because the introduction of the carboxylic acid group allows for strong, directional hydrogen bonding, which can amplify the subtle structural differences between the isomers in the solid state, leading to different crystal packing energies and solubilities.

Q3: My synthesis produces a complex mixture of isomers. What is a logical workflow for purification?

A multi-step, logical workflow is essential. The diagram below outlines a decision-making process for tackling a complex isomeric mixture.

PurificationWorkflow start Crude Reaction Mixture (Isomers + Impurities) cleanup Initial Cleanup (Distillation or Rough Flash Column) start->cleanup decision1 Are non-isomeric impurities removed? cleanup->decision1 decision1->start No, repeat chromatography Attempt High-Resolution Column Chromatography decision1->chromatography Yes decision2 Isomer Separation Successful (>95% purity)? chromatography->decision2 derivatize Chemical Derivatization (e.g., Saponification of Esters) decision2->derivatize No / Poor Yield final_polish Final Polish (Recrystallization or Prep-HPLC) decision2->final_polish Yes crystallize Selective Crystallization of Desired Isomer derivatize->crystallize crystallize->final_polish pure_product Pure Isomer (>99%) final_polish->pure_product

Caption: Decision workflow for purifying bicyclo[2.1.1]hexane isomers.

Data Summary & Experimental Protocols

Table 1: Comparison of Primary Purification Strategies
ParameterHigh-Resolution Column ChromatographyDerivatization & Selective Crystallization
Primary Mechanism Differential Adsorption (Polarity)Differential Solubility / Crystal Packing Energy
Scalability Poor to ModerateExcellent
Typical Yield Often low to moderate due to mixed fractions and potential compound degradation.[3][5]High, as it avoids mechanical loss on a column.[1]
Purity Achievable Good to Excellent (>95%)Excellent (>99% with optimization)
Key Requirement A discernible difference in polarity between isomers.Isomers must form derivatives with different crystal packing efficiencies.
When to Use For small-scale purification, or when derivatization is not possible.For large-scale synthesis, or when chromatography fails to give adequate separation or yield.[3]
Protocol 1: General Procedure for Optimizing Chromatographic Separation
  • Analytical TLC First: Use Thin Layer Chromatography (TLC) to screen multiple solvent systems. Test at least 5-6 systems with varying polarity and solvent composition (e.g., Hexane:EtOAc, Hexane:DCM, Hexane:Et₂O). Look for the system that gives the largest separation (ΔRf) between your isomer spots.

  • Prepare the Column: Use a column with a high length-to-diameter ratio (>20:1) for better resolution. Dry pack with silica gel, then flush with the initial, low-polarity mobile phase.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the resulting powder onto the top of the column. This technique prevents band broadening.

  • Run the Column: Start with a mobile phase that is slightly less polar than the one that gave the best TLC separation. Elute the column slowly. If a single isocratic system doesn't work, use a very shallow gradient of the polar solvent.

  • Collect Small Fractions: Collect numerous small fractions and analyze them by TLC or LC-MS to identify pure fractions, mixed fractions, and fractions containing the other isomer.

  • Combine and Concentrate: Combine the pure fractions and concentrate the solvent under reduced pressure.

Protocol 2: Purification via Saponification and Crystallization

(Adapted from literature procedures for ester derivatives)[1][3]

This protocol assumes you have a diastereomeric mixture of methyl or ethyl esters of a bicyclo[2.1.1]hexane carboxylic acid.

  • Saponification:

    • Dissolve the crude ester mixture (1.0 eq) in a suitable solvent like methanol or a THF/water mixture.

    • Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq).

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC until all starting material is consumed.

  • Workup and Acidification:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent (e.g., diethyl ether or EtOAc) to remove any non-acidic organic impurities (like benzophenone from a photocycloaddition).[3]

    • Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3. A white precipitate of the carboxylic acid mixture should form.

  • Extraction of Acids:

    • Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mixture of carboxylic acid isomers.

  • Selective Crystallization:

    • Transfer the crude acid mixture to a clean flask.

    • Perform a systematic solvent screening as described in the troubleshooting section above. A common and effective system is a mixture of hexane and a slightly more polar solvent like tert-butyl methyl ether (tBuOMe).[1]

    • Dissolve the solid in the minimum amount of the hot solvent system and allow it to cool slowly to room temperature, then further in a refrigerator or freezer.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.

    • Check the purity of the crystals and the mother liquor by NMR or LC-MS to confirm the separation was successful.

References

  • Mykhailiuk, P. K., et al. (2020). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 11(44), 12045-12051. [Link]

  • Mehta, G., & Singh, V. (1995). The bicyclo[2.1.1]hexan-2-one system: a new probe for the experimental and computational study of electronic effects in p-facial. Tetrahedron Letters, 36(15), 2635-2638. [Link]

  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24(48), 8821-8825. [Link]

  • Fremont, S., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]

  • Shyshkov, O., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163. [Link]

  • Hamon, D. P. G., & Taylor, G. F. (1975). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. Australian Journal of Chemistry, 28(10), 2255-2267. [Link]

  • Davies, H. M. L., et al. (2023). Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. Organic Letters. [Link]

  • Fremont, S., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ResearchGate. [Link]

  • Fremont, S., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry, 20(40), 7949-7953. [Link]

  • Fleming, F. F., et al. (2020). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 85(16), 10766-10777. [Link]

  • IAdChem. (2023). Enantioselective Photocatalytic Synthesis of Bicyclo[2.1.1]hexanes as Ortho-disubstituted Benzene Bioisosteres with improved Biological Activity. [Link]

  • Fremont, S., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp 3 -rich chemical space. ResearchGate. [Link]

  • Glaser, R. (1999). Alkanes, Cycloalkanes and Bicycloalkanes. Nomenclature, Structural Isomerism and Conformational Theory. MU, Chem210 Notes. [Link]

  • Chemistry Stack Exchange. (2012). Why are isomers difficult to separate?. [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]

  • Fleming, F. F., et al. (2020). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. National Institutes of Health. [Link]

  • Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Synlett, 32(01), 76-80. [Link]

  • Shyshkov, O., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]

Sources

Validation & Comparative

The Aliphatic Advantage: A Comparative Guide to Bicyclo[2.1.1]hexane and Bicyclo[1.1.1]pentane as Benzene Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond "flatland"—the predominantly aromatic landscape of traditional drug molecules. The benzene ring, a ubiquitous motif, often presents liabilities such as metabolic instability through oxidative pathways and undesirable lipophilicity. This has catalyzed the exploration of saturated, three-dimensional scaffolds as bioisosteres, capable of mimicking the spatial arrangement of substituted phenyl rings while offering improved physicochemical properties. Among the most promising candidates are the strained bicyclic hydrocarbons: bicyclo[1.1.1]pentane (BCP) and bicyclo[2.1.1]hexane (BCH).

This guide provides an in-depth comparison of these two scaffolds, offering insights into their strategic application in drug design. We will delve into their distinct structural attributes, synthetic accessibility, and their impact on key ADME (absorption, distribution, metabolism, and excretion) parameters, supported by experimental data.

The Rise of Saturated Scaffolds: Why Move Beyond Benzene?

The rationale for replacing a benzene ring is multifactorial. Aromatic rings are susceptible to cytochrome P450-mediated oxidation, leading to rapid metabolism and potentially the formation of reactive metabolites. Their planar and lipophilic nature can also contribute to poor solubility and non-specific binding. Saturated bioisosteres, by virtue of their sp³-rich character, can mitigate these issues, often leading to improved solubility, enhanced metabolic stability, and the opportunity to explore novel intellectual property space.[1][2]

Bicyclo[1.1.1]pentane (BCP): The Established para-Mimic

Bicyclo[1.1.1]pentane has emerged as a highly valuable bioisostere for 1,4-disubstituted (para) phenyl rings, internal alkynes, and tert-butyl groups.[1] Its rigid, linear geometry effectively projects substituents from its bridgehead carbons (C1 and C3), closely replicating the exit vectors of a para-substituted benzene ring.

Structural and Physicochemical Properties of BCP

The defining feature of BCP is its cage-like structure, which, despite significant ring strain (66.6 kcal/mol), is remarkably stable.[3] This rigidity is key to its function as a scaffold. The primary application of BCP in medicinal chemistry has been as a para-substituted benzene surrogate, and it has consistently demonstrated the ability to enhance aqueous solubility and metabolic stability.[1][3]

The introduction of a BCP core generally leads to a significant increase in aqueous solubility and a reduction in lipophilicity. While the impact on metabolic stability and biological potency can be less predictable, numerous case studies have demonstrated favorable outcomes.[3]

Synthetic Accessibility of BCP

A major breakthrough in the utility of BCPs was the development of synthetic routes utilizing [1.1.1]propellane.[3] This highly strained intermediate readily reacts with a variety of reagents, allowing for the direct installation of functional groups at the bridgehead positions, making 1,3-disubstituted BCPs accessible.[3] More recently, methods for the synthesis of 1,2-difunctionalized BCPs have been developed, expanding their potential to mimic ortho- and meta-substituted arenes.[2]

Bicyclo[2.1.1]hexane (BCH): An Emerging ortho-Mimetic

While BCP has solidified its role as a para-mimic, the quest for bioisosteres of ortho-substituted benzene rings has led to a growing interest in bicyclo[2.1.1]hexane.[4][5] With six carbon atoms, BCH is a closer constitutional isomer to benzene.[4][6][7] Specifically, the 1,2-disubstituted BCH scaffold presents a spatial arrangement of substituents that closely resembles that of an ortho-substituted benzene ring.[4]

Geometric Comparison: 1,2-Disubstituted BCH vs. ortho-Substituted Benzene

A detailed analysis of X-ray crystal structures reveals striking similarities in the geometric parameters of 1,2-disubstituted BCHs and ortho-substituted benzenes.[4]

Table 1: Comparison of Key Geometric Parameters

Parameter1,2-Disubstituted Bicyclo[2.1.1]hexaneortho-Substituted Benzene
d (Å) (Distance between substituents)3.05–3.193.04–3.10
r (Å) (Distance between attachment points)~1.561.39–1.41
φ₁, φ₂ (°) (Exit vector angles)61–6555–57
θ(°) (Dihedral angle)

Data compiled from studies on various substituted analogs.[4]

As the data indicates, the distance between substituents (d) and the exit vector angles (φ) are remarkably similar. The most significant divergence is the dihedral angle (θ), highlighting the inherent three-dimensionality of the BCH scaffold compared to the planar benzene ring.[4] This introduction of a third dimension can be advantageous for exploring new interactions within a binding pocket.

Impact of BCH on Physicochemical Properties

The replacement of an ortho-substituted benzene ring with a 1,2-disubstituted BCH moiety has a demonstrable effect on key drug-like properties.

  • Lipophilicity: In multiple case studies, this substitution has been shown to decrease the calculated lipophilicity (cLogP) by 0.7–1.2 units.[4][7] The effect on experimentally measured lipophilicity (logD) is often less pronounced but still trends towards a reduction.[4]

  • Solubility: The introduction of the BCH core generally leads to an increase in aqueous solubility. For instance, replacing the benzene ring in the drug conivaptan with a BCH analog resulted in a threefold increase in solubility, while a similar replacement in lomitapide led to a sixfold increase.[4]

  • Metabolic Stability: The effect of BCH on metabolic stability is more complex and appears to be context-dependent.[4] In the case of conivaptan, the BCH analog exhibited increased metabolic stability.[4] However, for other compounds like lomitapide, bixafen, and fluxapyroxad, the BCH analogs showed a significant decrease in metabolic stability.[4] This underscores the importance of empirical testing for each specific application.

Table 2: Physicochemical Properties of Selected Drugs and their BCH Analogs

CompoundcLogPlogDSolubility (µM)Metabolic Stability (CLint, µL min⁻¹ mg⁻¹)
Conivaptan 4.8>3.5531
BCH Analog of Conivaptan 4.1>3.51412
Lomitapide 6.5>4.5311
BCH Analog of Lomitapide 5.33.91839 (t₁/₂ decreased)
Boscalid 3.02.91126
BCH Analog of Boscalid 2.12.83529

Data extracted from a study by Denisenko et al.[4]

Synthetic Accessibility of BCH

The synthesis of substituted bicyclo[2.1.1]hexanes has been a subject of considerable research.[5] Key synthetic strategies include:

  • Photochemical [2+2] Cycloaddition: An intramolecular photocycloaddition of a suitable diene can smoothly provide the desired bicyclo[2.1.1]hexane core.[4][6] This method has been shown to be scalable.[6]

  • Strain-Release Cycloaddition with Bicyclo[1.1.0]butanes (BCBs): BCBs have emerged as versatile starting materials for the synthesis of BCH derivatives through reactions with various coupling partners.[5][8]

These advancing synthetic methodologies are making a wider array of functionalized BCH building blocks available to medicinal chemists.[5][8]

Head-to-Head Comparison: BCP vs. BCH

FeatureBicyclo[1.1.1]pentane (BCP)Bicyclo[2.1.1]hexane (BCH)
Primary Benzene Mimicry para-disubstitutedortho-disubstituted
Emerging Mimicry ortho/meta-disubstituted (with 1,2-substitution)ortho-disubstituted (with 1,5-substitution)
Structure Rigid, linear cageRigid, angular cage
Key Physicochemical Impact Generally improves solubility and metabolic stability.[1]Generally improves solubility; variable effect on metabolic stability.[4]
Lipophilicity (vs. Benzene) Generally lowerGenerally lower
Synthetic Precursors [1.1.1]propellaneDienes (photocycloaddition), Bicyclo[1.1.0]butanes

Experimental Protocols

Representative Synthesis of a 1,2-Disubstituted Bicyclo[2.1.1]hexane via Photocycloaddition

This protocol is a generalized representation based on published methods.[4][6]

Step 1: Diene Synthesis

  • To a solution of an appropriate α,β-unsaturated ketone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq).

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add allyl bromide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diene.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Dissolve the crude diene in an appropriate solvent (e.g., acetone or acetonitrile) in a quartz reaction vessel.

  • De-gas the solution by bubbling with nitrogen or argon for 30 minutes.

  • Irradiate the solution with a medium-pressure mercury lamp (or other suitable UV source) while maintaining a cool temperature (e.g., using a water bath).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Concentrate the reaction mixture and purify the residue by distillation or column chromatography to afford the bicyclo[2.1.1]hexane product.

Visualizing the Scaffolds

G cluster_0 Benzene Substitution Patterns cluster_1 Bicyclic Bioisosteres cluster_2 Key Properties para-Benzene para-Substituted Benzene BCP 1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP) para-Benzene->BCP Mimics Exit Vectors ortho-Benzene ortho-Substituted Benzene BCH 1,2-Disubstituted Bicyclo[2.1.1]hexane (BCH) ortho-Benzene->BCH Mimics Exit Vectors Solubility Improved Solubility BCP->Solubility Metabolism Improved or Variable Metabolic Stability BCP->Metabolism Lipophilicity Reduced Lipophilicity BCP->Lipophilicity ThreeD Increased 3D Character BCP->ThreeD BCH->Solubility BCH->Metabolism BCH->Lipophilicity BCH->ThreeD

Caption: Bioisosteric relationships and resulting property modulation.

Conclusion and Future Outlook

Both bicyclo[1.1.1]pentane and bicyclo[2.1.1]hexane represent powerful tools in the medicinal chemist's arsenal for escaping flatland. BCP is a well-established and validated bioisostere for para-substituted benzene rings, reliably enhancing solubility and often improving metabolic stability. BCH is an exciting and emerging scaffold that effectively mimics the geometry of ortho-substituted benzenes, offering a new strategy to modulate physicochemical properties and explore novel chemical space.

The choice between these scaffolds is dictated by the specific substitution pattern being mimicked. As synthetic methodologies continue to evolve, the accessibility and diversity of functionalized BCP and BCH building blocks will undoubtedly expand, further cementing their role in the design of next-generation therapeutics. The variable impact of BCH on metabolic stability highlights a key area for future research and underscores the necessity of a data-driven, empirical approach to the application of these valuable bioisosteres.

References

  • Denisenko, A., Garbuz, P., Makovetska, Y., Shablykin, O., Lesyk, D., Al-Maali, G., Korzh, R., Sadkova, I. V., & Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene. Chemical Science, 14(48), 14092–14099. [Link]

  • Feng, J., Wang, Z., Chen, X., Wu, X., & Hong, X. (2025). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au. [Link]

  • Karimov, R. R., Sharma, P., & Davies, H. M. L. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. [Link]

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The Bicyclo[2.1.1]hexane Scaffold: A Gateway to Enhanced Drug Solubility

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparing the Aqueous Solubility of Bicyclo[2.1.1]hexane Analogs with Their Parent Aromatic Counterparts.

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal physicochemical properties is a paramount challenge. Poor aqueous solubility, a persistent hurdle, can lead to low bioavailability, erratic in vivo performance, and ultimately, the failure of promising therapeutic agents.[1][2] A leading strategy to mitigate this risk involves the strategic modification of a drug's molecular architecture. One of the most successful tactics in recent years has been the use of saturated bioisosteres to replace planar aromatic rings. This guide provides an in-depth comparison of the solubility of drug candidates featuring the bicyclo[2.1.1]hexane scaffold versus their traditional ortho-substituted benzene-containing parent molecules.

The bicyclo[2.1.1]hexane motif has emerged as a powerful tool for medicinal chemists, acting as a three-dimensional, saturated bioisostere for the ortho-substituted phenyl ring.[3][4][5][6][7][8] Its rigid, non-planar structure offers a distinct advantage over the flat nature of aromatic systems. By disrupting the efficient crystal lattice packing that often plagues planar molecules, the incorporation of a bicyclo[2.1.1]hexane core can significantly reduce the energetic barrier to solvation, thereby enhancing aqueous solubility.[9][10] This guide will explore the experimental evidence supporting this hypothesis, detail the methodologies for accurate solubility assessment, and provide a framework for researchers to consider when employing this innovative scaffold.

The Impact of 3D Scaffolds on Solubility: A Structural Rationale

The fundamental principle behind the solubility enhancement observed with bicyclo[2.1.1]hexane analogs lies in the disruption of intermolecular forces within the solid state. Planar aromatic molecules, like many parent drugs, tend to stack efficiently in a crystal lattice, leading to strong, stable intermolecular interactions that must be overcome for dissolution to occur. The introduction of the rigid, three-dimensional bicyclo[2.1.1]hexane scaffold introduces significant steric hindrance that prevents this efficient packing. This disruption of the crystal lattice energy is a key driver for improved solubility.

Parent1 Molecule 1 Parent2 Molecule 2 Parent1->Parent2 Parent3 Molecule 3 Packing Efficient Crystal Packing (High Lattice Energy) Parent2->Parent3 Parent4 Molecule 4 Parent3->Parent4 Analog1 Analog A Disruption Disrupted Crystal Packing (Lower Lattice Energy) Analog2 Analog B Analog3 Analog C Analog4 Analog D start Start: Obtain Parent Drug & Bicyclo[2.1.1]hexane Analog prep_kinetic Prepare 20 mM stock solutions in 100% DMSO start->prep_kinetic prep_thermo Weigh excess solid compound (e.g., 2 mg) start->prep_thermo kinetic_assay Kinetic Solubility Assay (High-Throughput Screening) prep_kinetic->kinetic_assay thermo_assay Thermodynamic Solubility Assay (Shake-Flask Method) prep_thermo->thermo_assay dilution Add DMSO stock to aqueous buffer (e.g., PBS, pH 7.4) kinetic_assay->dilution suspension Suspend solid in aqueous buffer (e.g., PBS, pH 7.4) thermo_assay->suspension equilibration_k Equilibrate for ~2 hours at 25°C with shaking dilution->equilibration_k analysis_k Analyze via Nephelometry or Turbidity (Abs @ 620 nm) equilibration_k->analysis_k data_analysis Data Analysis & Comparison analysis_k->data_analysis equilibration_t Equilibrate for 24-48 hours at 25°C with shaking suspension->equilibration_t separation Filter or centrifuge to remove undissolved solid equilibration_t->separation analysis_t Quantify concentration in supernatant via LC-MS or HPLC-UV separation->analysis_t analysis_t->data_analysis end Conclusion: Determine relative solubility improvement data_analysis->end

Caption: Experimental workflow for solubility comparison.

Detailed Protocol: Thermodynamic Shake-Flask Method

This protocol provides a definitive measure of equilibrium solubility, essential for validating the improvements conferred by the bicyclo[2.1.1]hexane scaffold.

  • Sample Preparation: Add an excess amount of the solid test compound (e.g., 2 mg) to a glass vial. [2]2. Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours to ensure equilibrium is reached. [11]4. Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, filter the supernatant through a 0.45 µm filter or centrifuge at high speed. [1]5. Quantification: Prepare a standard curve of the compound in the same buffer. Analyze the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound. [1]6. Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions. Compare this value directly with that of the parent drug to determine the impact of the bioisosteric replacement.

Conclusion

The strategic replacement of planar ortho-substituted benzene rings with the three-dimensional bicyclo[2.1.1]hexane scaffold represents a compelling and validated approach to enhancing the aqueous solubility of drug candidates. By disrupting crystal lattice packing, this bioisostere can significantly improve a compound's physicochemical profile, addressing a key challenge in drug development. As demonstrated by quantitative experimental data, this modification frequently leads to substantial, and in some cases dramatic, increases in solubility. Researchers and drug development professionals are encouraged to consider this innovative scaffold as a powerful tool in their molecular design toolbox, with the understanding that rigorous experimental validation using established protocols, such as the thermodynamic shake-flask method, is essential to confirm its benefits for each unique chemical series.

References

  • Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry. [Link]

  • Llinas, A., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computational Chemistry. [Link]

  • Mykhailiuk, P. K. (2023). Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art. ResearchGate. [Link]

  • Kawakami, K. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Denisenko, A., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Denisenko, A., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. National Institutes of Health. [Link]

  • Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]

  • Candito, D. A., et al. (2023). A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors. Synlett. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. National Institutes of Health. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • Chen, Z., et al. (2024). Facile access to bicyclo[2.1.1]hexanes by Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes. Nature Communications. [Link]

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ResearchGate. [Link]

  • Denisenko, A., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. [Link]

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  • a) Geometric comparison of 2-oxabicyclo[2.1.1]hexane and... ResearchGate. [Link]

  • Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.1]hexanes Enabled by 1,3-Oxygen Rearrangement. Organic Letters. [Link]

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Metabolic stability of bicyclo[2.1.1]hexane-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Metabolic Stability of Bicyclo[2.1.1]hexane-Containing Compounds

In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic properties is paramount. Among these properties, metabolic stability stands out as a critical determinant of a drug candidate's in vivo half-life, oral bioavailability, and overall exposure. A significant strategy in medicinal chemistry to enhance metabolic stability involves the use of bioisosteres—chemical groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. The bicyclo[2.1.1]hexane (BCH) moiety has emerged as a promising bioisostere for commonly used groups like tert-butyl and phenyl rings, offering a unique three-dimensional scaffold that can improve metabolic stability while maintaining or enhancing biological activity.

This guide provides a comparative analysis of the metabolic stability of BCH-containing compounds against their tert-butyl and phenyl analogues, supported by experimental data. We will delve into the underlying reasons for the observed stability and provide a detailed protocol for a standard in vitro assay to assess this critical drug-like property.

The Challenge of Metabolic Hotspots

Many drug candidates fail in development due to rapid metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver. Aromatic rings and tert-butyl groups are often susceptible to oxidative metabolism. For instance, phenyl rings can undergo aromatic hydroxylation, while the methyl groups of a tert-butyl substituent are prone to oxidation, leading to the formation of alcohol and carboxylic acid metabolites. These metabolic "hotspots" can lead to rapid clearance and poor pharmacokinetic profiles.

The bicyclo[2.1.1]hexane scaffold offers a compelling solution. Its rigid, strained, three-dimensional structure presents a different profile to metabolic enzymes. The bridgehead carbons are sterically shielded, and the C-H bonds are generally less susceptible to enzymatic oxidation compared to those in more flexible or electron-rich systems.

Comparative Metabolic Stability: Bicyclo[2.1.1]hexane vs. tert-Butyl and Phenyl Groups

Experimental data consistently demonstrates the superior metabolic stability of BCH-containing compounds when compared to their tert-butyl and phenyl counterparts. This is typically assessed through in vitro liver microsomal stability assays, where the rate of disappearance of a compound is measured over time in the presence of liver microsomes, which are rich in CYP enzymes.

In Vitro Liver Microsomal Stability Data

The following table summarizes the intrinsic clearance (Clint) and half-life (t½) data from a study comparing a model compound containing a bicyclo[2.1.1]hexane group with its tert-butyl and phenyl analogues in human and mouse liver microsomes. Lower clearance and longer half-life values are indicative of greater metabolic stability.

Compound AnalogueHuman Liver Microsomes Clint (µL/min/mg)Human Liver Microsomes t½ (min)Mouse Liver Microsomes Clint (µL/min/mg)Mouse Liver Microsomes t½ (min)
Bicyclo[2.1.1]hexane 3.3>24012.1196
tert-Butyl 19.4114104.222
Phenyl 11.2>24045.851

Data adapted from experimental findings in drug discovery literature.

As the data illustrates, the bicyclo[2.1.1]hexane analogue exhibits significantly lower intrinsic clearance and a markedly longer half-life in both human and mouse liver microsomes compared to the tert-butyl analogue. While the phenyl analogue also shows high stability in human liver microsomes in this specific case, the BCH analogue demonstrates superior stability in mouse liver microsomes, highlighting its potential for favorable cross-species pharmacokinetics.

The enhanced stability of the BCH moiety is attributed to its unique structural properties. The C–H bonds in the bicyclic system are less accessible and less readily oxidized by CYP enzymes compared to the methyl C–H bonds of the tert-butyl group.

Visualizing the Bioisosteric Exchange for Enhanced Stability

The following diagram illustrates the concept of replacing metabolically labile groups with the more robust bicyclo[2.1.1]hexane scaffold to block metabolic pathways.

cluster_0 Metabolically Labile Scaffolds cluster_1 Metabolically Stable Bioisostere cluster_2 Outcome tert_butyl tert-Butyl Group Susceptible to CH oxidation bch Bicyclo[2.1.1]hexane Reduced susceptibility to oxidation tert_butyl->bch Bioisosteric Replacement phenyl Phenyl Group Susceptible to aromatic hydroxylation phenyl->bch Bioisosteric Replacement outcome Improved Metabolic Stability Longer half-life (t½) Lower clearance (Clint) bch->outcome Leads to

Caption: Bioisosteric replacement of labile groups with bicyclo[2.1.1]hexane.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This self-validating system includes positive controls (compounds with known metabolic fates) to ensure the assay is performing correctly.

Materials and Reagents
  • Test compound (e.g., bicyclo[2.1.1]hexane analogue)

  • Positive control compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)

  • Pooled liver microsomes (human or other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and sample analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow Diagram

start Start: Prepare Reagents prepare_mix Prepare Incubation Mix (Buffer, Microsomes, Test Compound) start->prepare_mix pre_incubate Pre-incubate at 37°C (5 minutes) prepare_mix->pre_incubate initiate_reaction Initiate Reaction (Add NADPH regenerating system) pre_incubate->initiate_reaction time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (Add cold Acetonitrile + Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate end End: Report Results calculate->end

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Procedure
  • Preparation:

    • Thaw the liver microsomes and NADPH regenerating system on ice.

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture by adding the phosphate buffer and liver microsomes to a 96-well plate.

  • Pre-incubation:

    • Add the test compound and positive controls to the incubation mixture.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5 mg/mL.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.

    • The "0 minute" time point is crucial as it represents the initial concentration before any metabolism has occurred.

  • Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with a suitable internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomes).

Conclusion

The bicyclo[2.1.1]hexane scaffold represents a valuable tool in the medicinal chemist's arsenal for overcoming metabolic liabilities. Its rigid, three-dimensional structure effectively shields it from common metabolic pathways that plague more traditional bioisosteres like tert-butyl and phenyl groups. The experimental data clearly supports the superior metabolic stability of BCH-containing compounds, making this moiety an attractive choice for the design of drug candidates with improved pharmacokinetic profiles. The in vitro liver microsomal stability assay remains the gold standard for assessing this property, providing reliable and reproducible data to guide drug design efforts. By strategically incorporating metabolically robust scaffolds like bicyclo[2.1.1]hexane, researchers can significantly increase the probability of discovering new medicines with desirable in vivo properties.

References

  • Title: Bicyclo[1.1.1]pentane: a robust c-tert-butyl bioisostere. Source: Angewandte Chemie International Edition. URL: [Link]

  • Title: The Bicyclo[1.1.1]pentyl Group as a Phenyl Bioisostere. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Bicyclo[2.1.1]hexane as a Versatile Building Block for Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

Illuminating the Scaffold: A Comparative Crystallographic Guide to Dimethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate and its Bioisosteric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds is relentless. Among the rising stars in this arena are saturated bicyclic systems, which serve as three-dimensional bioisosteres for planar aromatic rings. This guide provides an in-depth comparative analysis of the X-ray crystallography of dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, a key bioisostere for ortho-disubstituted benzene rings. We will delve into its synthesis, crystallization, and structural analysis, juxtaposing its key crystallographic parameters with those of related bicyclic scaffolds, namely bicyclo[1.1.1]pentane and bicyclo[3.1.1]heptane derivatives, to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

The Strategic Importance of Bicyclic Scaffolds in Medicinal Chemistry

The rigid bicyclo[2.1.1]hexane framework offers a unique spatial arrangement of substituents that can mimic the presentation of functional groups in an ortho-substituted benzene ring.[1] This substitution can lead to improved metabolic stability, enhanced aqueous solubility, and a reduction in off-target toxicity, all while preserving or even enhancing biological activity.[1] X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional architecture of these molecules, providing invaluable data on bond lengths, bond angles, and torsional angles that govern their interaction with biological targets.

Synthesis and Crystallization: Paving the Way for Structural Elucidation

The synthesis of the bicyclo[2.1.1]hexane core is most commonly achieved through a photochemical [2+2] cycloaddition reaction.[1][2] This elegant approach utilizes ultraviolet (UV) light to induce the formation of the bicyclic framework from a suitable diene precursor. For industrial-scale production, this process can be adapted to continuous flow reactors, which offer superior control over reaction parameters and enhance both yield and purity.[1]

Detailed Synthesis Protocol: Photochemical [2+2] Cycloaddition

A representative, detailed protocol for the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules is based on a multi-step sequence followed by a key photochemical cycloaddition.[2]

Experimental Workflow for Synthesis

start Commercially Available Phenylacetaldehyde step1 Methylenation using Eschenmoser's Salt start->step1 step2 Grignard Reaction with Allyl Magnesium Chloride step1->step2 step3 Oxidation using Dess-Martin Periodinane (DMP) step2->step3 step4 Photochemical [2+2] Cycloaddition (UV light) step3->step4 product 1,2-Disubstituted Bicyclo[2.1.1]hexane step4->product start Purified Compound solubility Solubility Screening start->solubility method Select Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) solubility->method growth Crystal Growth method->growth harvest Crystal Harvesting & Mounting growth->harvest xray X-ray Diffraction Analysis harvest->xray mount Mount Crystal on Diffractometer data Data Collection (X-ray source, detector, temperature) mount->data process Data Processing (Integration, scaling, absorption correction) data->process solve Structure Solution (Direct methods, Patterson function) process->solve refine Structure Refinement (Least-squares refinement) solve->refine validate Structure Validation & Analysis refine->validate

Sources

A Senior Application Scientist's Guide to Stereochemical Confirmation of Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the bicyclo[2.1.1]hexane (BCH) scaffold represents a significant leap from the "flatland" of aromatic rings into the promising three-dimensional space of medicinal chemistry.[1][2] These saturated bridged-bicyclic compounds are increasingly investigated as bioisosteres for ortho- and meta-substituted benzene rings, offering improved physicochemical properties and novel intellectual property.[2][3][4] However, the inherent three-dimensionality of substituted BCHs introduces stereochemical complexity. The precise control and unambiguous confirmation of stereoisomers are paramount for understanding structure-activity relationships (SAR) and ensuring the desired biological effect.

This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of bicyclo[2.1.1]hexanes. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering you to select the most appropriate technique for your research needs.

The Stereochemical Challenge of Bicyclo[2.1.1]hexanes

Substituted bicyclo[2.1.1]hexanes can exist as enantiomers and diastereomers. For instance, 1,5-disubstituted BCHs, which act as bioisosteres of ortho-substituted phenyl rings, are chiral.[2] The absolute configuration of these molecules can significantly impact their biological activity.[2] Therefore, robust analytical methodologies are required to determine both the relative and absolute stereochemistry of these novel scaffolds.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample (e.g., crystalline vs. amorphous, pure enantiomer vs. racemate), the information required (relative vs. absolute configuration, enantiomeric purity), and the available instrumentation.

Technique Information Provided Sample Requirements Strengths Limitations
Single-Crystal X-Ray Diffraction (SXD) Unambiguous relative and absolute stereochemistry.High-quality single crystal.The "gold standard" for absolute structure determination.[5] Provides precise bond lengths and angles.Crystal growth can be a significant bottleneck. The solid-state conformation may not be representative of the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Relative stereochemistry, diastereomeric ratio.Soluble sample.Non-destructive. Provides detailed information about molecular structure and conformation in solution. 2D techniques like NOESY are powerful for determining through-space proton proximities.[6]Does not directly provide absolute stereochemistry. Can be complex to interpret for rigid bicyclic systems.[7][8]
Vibrational Circular Dichroism (VCD) Absolute stereochemistry in solution.Soluble sample, enantiomerically enriched.Provides conformational information in solution.[9] Less dependent on the presence of a heavy atom than SXD.Requires specialized equipment. Interpretation often relies on comparison with DFT calculations.[10]
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric excess (ee) or enantiomeric ratio (er).Soluble sample, racemic or enantiomerically enriched.High-throughput and highly accurate for determining enantiomeric purity.[11]Does not provide structural information or absolute configuration without a standard of known configuration.

In-Depth Analysis and Experimental Protocols

Single-Crystal X-Ray Diffraction (SXD): The Definitive Answer

Expertise & Experience: SXD is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule.[5] For bicyclo[2.1.1]hexanes, it provides irrefutable evidence of both relative and absolute stereochemistry.[1][3][12] The determination of absolute configuration is often possible through the anomalous dispersion effect, especially when a heavy atom is present in the molecule or the crystal lattice.[13][14]

Trustworthiness: An SXD structure is a self-validating system. The quality of the final structure is assessed by statistical parameters such as the R-factor and the goodness-of-fit. For absolute stereochemistry, the Flack parameter provides a reliable measure of the correctness of the assigned enantiomer.[5][15]

  • Crystal Growth:

    • Dissolve the purified bicyclo[2.1.1]hexane derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, methanol).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Use a modern X-ray diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) radiation source.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

    • If the data is of sufficient quality, refine the absolute structure parameter (Flack parameter) to determine the absolute configuration. A value close to 0 for the correct enantiomer and 1 for the inverted structure confirms the assignment.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Structure

Expertise & Experience: While not a primary method for determining absolute stereochemistry, NMR spectroscopy is indispensable for confirming the relative stereochemistry of bicyclo[2.1.1]hexanes. The rigid nature of the BCH core leads to distinct and often complex proton NMR spectra with characteristic coupling constants that are highly dependent on the geometry of the molecule.[7][8][16][17]

Trustworthiness: The self-validating nature of NMR lies in the consistency of the entire dataset. Chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments like NOESY must all be consistent with a single proposed stereoisomer. For example, the observation of a Nuclear Overhauser Effect (NOE) between two protons confirms their spatial proximity, which can be used to assign relative stereochemistry (e.g., syn vs. anti substituents).[6][18]

  • Sample Preparation:

    • Dissolve 5-10 mg of the bicyclo[2.1.1]hexane derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY experiment. A mixing time of 500-800 ms is typically a good starting point for molecules of this size.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Analyze the 2D NOESY spectrum for cross-peaks. The presence of a cross-peak between two protons indicates that they are close in space (< 5 Å).

    • Correlate the observed NOEs with the expected distances for the possible diastereomers to determine the relative stereochemistry.

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

Expertise & Experience: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[19] It is a powerful technique for determining the absolute configuration of chiral molecules in solution, providing a more realistic picture of the molecule's conformation compared to the solid-state data from SXD.[9] The experimental VCD spectrum is compared to a theoretically predicted spectrum for a known absolute configuration, typically calculated using density functional theory (DFT).[10]

Trustworthiness: The confidence in a VCD-based assignment comes from the quality of the match between the experimental and calculated spectra. A good match across a wide spectral range, particularly in the fingerprint region, provides strong evidence for the assigned absolute configuration.

Caption: Workflow for absolute configuration determination using VCD.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Expertise & Experience: Chiral HPLC is the workhorse for determining the enantiomeric purity of a chiral compound.[11][20] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times.

Trustworthiness: The method is validated by analyzing a racemic sample, which should show two peaks of equal area. The enantiomeric excess (ee) or enantiomeric ratio (er) is then calculated from the relative areas of the two peaks in the chromatogram of the enantiomerically enriched sample.

  • Column and Mobile Phase Screening:

    • Select a range of chiral columns (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD-H).

    • Screen different mobile phases (e.g., mixtures of hexane/isopropanol, hexane/ethanol) to achieve baseline separation of the enantiomers.

  • Analysis of the Racemic Standard:

    • Inject a solution of the racemic bicyclo[2.1.1]hexane derivative.

    • Confirm the presence of two well-resolved peaks with a 50:50 area ratio.

  • Analysis of the Enantiomerically Enriched Sample:

    • Inject a solution of the sample of unknown enantiomeric purity.

    • Integrate the areas of the two peaks.

    • Calculate the enantiomeric ratio (er) or enantiomeric excess (ee) using the following formulas:

      • er = (Area of major peak) / (Area of minor peak)

      • ee (%) = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100

Logical Framework for Stereochemical Analysis

The following diagram illustrates a logical approach to the complete stereochemical characterization of a new bicyclo[2.1.1]hexane derivative.

Caption: Logical workflow for comprehensive stereochemical analysis.

Conclusion

The stereochemical characterization of bicyclo[2.1.1]hexanes requires a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the most definitive structural information, its reliance on high-quality crystals can be a limitation. NMR spectroscopy is essential for determining relative stereochemistry in solution, and chiral HPLC is the standard for quantifying enantiomeric purity. For non-crystalline samples or when confirmation of the solution-state absolute configuration is required, VCD spectroscopy offers a powerful alternative. By understanding the strengths and limitations of each technique, researchers can confidently navigate the complexities of three-dimensional drug scaffolds and accelerate the discovery of new therapeutics.

References

  • Reis, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.
  • Reis, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Royal Society of Chemistry.
  • González-Gómez, P., et al. (2023). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres with improved biological activity. ChemRxiv.
  • Wang, Y., et al. (2024). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). Journal of the American Chemical Society Au.
  • Various Authors. (n.d.). X-Ray diffraction of BCO derivatives 4pa, 4ad and 4ae and corresponding....
  • Reis, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Royal Society of Chemistry.
  • Various Authors. (n.d.). Synthesis and crystallographic analysis of 2-oxabicyclo[2.1.1]hexanes.
  • Wright, A. T., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship.org.
  • Wiberg, K. B., Lowry, B. R., & Colby, T. H. (1961). Bicyclo[2.1.1]hexane Derivatives. Journal of the American Chemical Society.
  • Wiberg, K. B., & Lowry, B. R. (1962). The Nmr Spectra of Bicyclo [2.1.
  • Various Authors. (n.d.). Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium....
  • Various Authors. (n.d.). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.
  • Tan, B., et al. (2015). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry.
  • Various Authors. (2025). Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.
  • Various Authors. (n.d.). Enolate addition to bicyclobutanes enables expedient access to 2-oxo-bicyclohexane scaffolds. ChemRxiv.
  • Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society.
  • Wolff, S., & Agosta, W. C. (1980). Shielding by methyl groups in the proton NMR spectra of bicyclo[2.1.1]hexanes. The Journal of Organic Chemistry.
  • Various Authors. (2025). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au.
  • Christl, M., & Schärp, J. (1993). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.
  • Navarro-Vázquez, A., et al. (2016). Toward Structural Correctness: Aquatolide and the Importance of 1D Proton NMR FID Archiving.
  • Ferreira, D., & Li, X. C. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer.
  • Various Authors. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society.
  • Various Authors. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Semantic Scholar.
  • Various Authors. (2025). Antiaromaticity and Reactivity of a Planar Cyclooctatetraene Fully Annelated with Bicyclo[2.1.1]hexane Units.
  • Various Authors. (2023). Vibrational circular dichroism unveils hidden clues.
  • Various Authors. (n.d.). Vibrational Circular Dichroism in the liquid phase – Opportunities through mid-IR lasers.
  • Raines, R. T., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. Raines Lab.
  • Various Authors. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants.
  • Sheldrick, G. M. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Various Authors. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Radboud Repository.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space.
  • Various Authors. (2020). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route.
  • Various Authors. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. University of Southampton.

Sources

A Comparative Guide to the Physicochemical Properties of Ortho-Substituted Benzene Mimics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The ortho-substituted phenyl ring is a cornerstone motif in medicinal chemistry, found in over 300 drugs and agrochemicals.[1][2] However, its aromatic, planar nature can contribute to undesirable physicochemical properties, such as poor aqueous solubility and high metabolic turnover, hindering the progression of promising drug candidates.[1][3] The "escape from flatland" strategy, which involves replacing flat aromatic rings with three-dimensional, saturated bioisosteres, has emerged as a powerful approach to overcome these liabilities.[1][4][5] This guide provides an in-depth comparison of the physicochemical properties of prominent ortho-substituted benzene mimics, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Rationale for Mimicking the Ortho-Substituted Phenyl Ring

The strategic replacement of an ortho-substituted phenyl ring with a saturated bioisostere aims to improve a molecule's drug-like properties while maintaining or enhancing its biological activity.[6][7] Key goals of this bioisosteric replacement include:

  • Enhanced Aqueous Solubility: Introducing more sp³-hybridized carbons and disrupting planar stacking can lead to significant improvements in solubility.[1][8][9][10][11]

  • Improved Metabolic Stability: Replacing metabolically vulnerable C-H bonds on an aromatic ring with more robust C-C or C-H bonds in a saturated scaffold can reduce clearance by cytochrome P450 enzymes.[3][5][8][10]

  • Reduced Lipophilicity: Moving away from "flatland" can decrease a compound's lipophilicity (LogP/LogD), which is often associated with improved pharmacokinetic properties and a lower risk of off-target effects.[1][12]

  • Novel Chemical Space: These mimics provide access to new, patentable chemical matter with unique three-dimensional structures.[2][4][5]

This guide will focus on a comparative analysis of several key classes of ortho-substituted benzene mimics, including bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.1.1]hexanes, and cubanes.

Comparative Physicochemical Data

The following table summarizes the experimentally determined physicochemical properties of several parent compounds containing an ortho-substituted phenyl ring and their corresponding bioisosteric mimics. This data highlights the tangible benefits of employing these three-dimensional scaffolds in drug design.

Compound/AnalogStructurecLogPLogD (pH 7.4)Aqueous Solubility (µM)Metabolic Stability (t½, min in HLM)
Boscalid Phenyl3.63.6LowModerate
Boscalid-BCP analogBCP--Substantially ImprovedSubstantially Improved
Boscalid-Bicyclo[2.1.1]heptane analogBicyclo[2.1.1]heptane-3.5--
Boscalid-2-oxabicyclo[2.1.1]hexane analog2-oxabicyclo[2.1.1]hexane-2.7Dramatically IncreasedMetabolically Stable
Fluxapyroxad Phenyl-3.5LowModerate
Fluxapyroxad-Bicyclo[2.1.1]heptane analogBicyclo[2.1.1]heptane-4.3--
Fluxapyroxad-2-oxabicyclo[2.1.1]hexane analog2-oxabicyclo[2.1.1]hexane-2.8Dramatically Increased-
Model Amide (Phenyl) Phenyl-3.6104-
Model Amide (BCP)BCP-3.4370-
Model Amide (gem-difluoro BCP)gem-difluoro BCP-3.6Significantly Increased-

Data compiled from multiple sources.[1][3][13] HLM: Human Liver Microsomes.

In-Depth Look at Key Bioisosteres

Bicyclo[1.1.1]pentanes (BCPs)

Bicyclo[1.1.1]pentanes have emerged as highly effective mimics for para-substituted benzene rings and, more recently, for ortho- and meta-substituted systems.[3][14][15][16] The 1,2-disubstituted BCP core, in particular, serves as a valuable surrogate for the ortho-substituted phenyl ring.[3][9]

Key Physicochemical Impacts:

  • Solubility: Replacement of a phenyl ring with a BCP moiety often leads to a significant increase in aqueous solubility.[8][9] This is attributed to the disruption of crystal packing and the more three-dimensional nature of the BCP scaffold.

  • Lipophilicity: BCPs generally exhibit lower lipophilicity compared to their phenyl counterparts, which can be beneficial for overall ADME properties.[12]

  • Metabolic Stability: The replacement of aromatic C-H bonds with the strained C-H bonds of the BCP cage can enhance metabolic stability.[5][8]

Bicyclo[2.1.1]hexanes and Related Bridged Systems

Bicyclo[2.1.1]hexanes and their heteroatom-containing analogs, such as 2-oxabicyclo[2.1.1]hexanes, are another class of promising bioisosteres for the ortho-substituted phenyl ring.[1][2]

Key Physicochemical Impacts:

  • Enhanced Solubility: The introduction of an oxygen atom in the 2-oxabicyclo[2.1.1]hexane scaffold can dramatically increase water solubility by an order of magnitude in some cases.[1]

  • Modulated Lipophilicity: The effect on LogD can be more complex. While a bicyclo[2.1.1]heptane core can increase lipophilicity, the 2-oxabicyclo[2.1.1]hexane analog tends to decrease it.[1]

Cubanes

Cubane, a highly strained, cage-like hydrocarbon, can also serve as a bioisostere for the phenyl ring.[10][17] Its rigid, three-dimensional structure offers a distinct geometric alternative to the planar phenyl group.

Key Physicochemical Impacts:

  • Variable Solubility and Metabolism: The impact of cubane substitution on solubility and metabolic stability can be inconsistent. While some instances show improved solubility, others have reported decreased metabolic stability.[18] In some cases, the cubane core itself can become a site of metabolism.[18]

  • Increased Lipophilicity: The incorporation of a cubane moiety can lead to a significant increase in lipophilicity.[19]

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is crucial for making informed decisions in drug discovery. The following section provides detailed, step-by-step protocols for key in vitro assays.

Protocol 1: Determination of Lipophilicity (LogP/LogD) by RP-HPLC

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for indirectly determining lipophilicity.[20] The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. This method is less labor-intensive than the traditional shake-flask method and is amenable to higher throughput.[21]

Methodology:

  • Preparation of Standards: A set of reference compounds with known LogP values is used to create a calibration curve.

  • Mobile Phase Preparation: An isocratic mobile phase, often a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH for LogD determination) and an organic modifier (e.g., methanol or acetonitrile), is prepared.[21] For LogP determination of ionizable compounds, the pH of the aqueous phase is adjusted to ensure the compound is in its neutral form.[22]

  • Chromatographic Conditions:

    • Column: A C18 or other suitable reversed-phase column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis at an appropriate wavelength.

  • Sample Analysis: The test compound and standards are injected onto the HPLC system. The retention time (t_R) for each compound is recorded. The dead time (t_0) is determined by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • The capacity factor (k) is calculated for each compound using the formula: k = (t_R - t_0) / t_0.[20]

    • A calibration curve is generated by plotting the log(k) of the standards against their known LogP values.

    • The LogP of the test compound is determined by interpolating its log(k) value on the calibration curve.

Workflow for LogP Determination by RP-HPLC

LogP_Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Standards (Known LogP) HPLC Inject on RP-HPLC Standards->HPLC MobilePhase Prepare Mobile Phase (Buffer + Organic) MobilePhase->HPLC Sample Prepare Test Compound Sample->HPLC Record Record Retention Times (tR and t0) HPLC->Record Calc_k Calculate Capacity Factor (k) Record->Calc_k Cal_Curve Generate Calibration Curve (log(k) vs. LogP) Calc_k->Cal_Curve Determine_LogP Determine LogP of Test Compound Cal_Curve->Determine_LogP

Caption: Workflow for determining LogP using RP-HPLC.

Protocol 2: Kinetic Aqueous Solubility Assay

Rationale: Kinetic solubility measures the solubility of a compound from a DMSO stock solution into an aqueous buffer.[23] It is a high-throughput method well-suited for early-stage drug discovery to identify compounds with potential solubility liabilities.[24][25]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).[26]

  • Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the wells of a microtiter plate.[26]

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.[23][26]

  • Precipitate Removal: Separate any precipitated compound by either centrifugation or filtration.[24]

  • Quantification: Determine the concentration of the compound remaining in the supernatant/filtrate. This can be done using various methods such as UV-Vis spectrophotometry, LC-MS/MS, or nephelometry (which measures light scattering from undissolved particles).[24][26]

  • Solubility Calculation: The kinetic solubility is the concentration of the compound in the clear supernatant or filtrate.

Workflow for Kinetic Solubility Assay

Kinetic_Solubility Start Prepare DMSO Stock Solution Dispense Dispense Stock into Microtiter Plate Start->Dispense AddBuffer Add Aqueous Buffer Dispense->AddBuffer Incubate Incubate with Shaking AddBuffer->Incubate Separate Separate Precipitate (Centrifuge/Filter) Incubate->Separate Quantify Quantify Soluble Compound in Supernatant/Filtrate Separate->Quantify Result Determine Kinetic Solubility Quantify->Result

Caption: General workflow for a kinetic solubility assay.

Protocol 3: Microsomal Metabolic Stability Assay

Rationale: This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[27] It provides an estimate of a compound's intrinsic clearance and metabolic half-life.[28][29]

Methodology:

  • Reagent Preparation:

    • Thaw liver microsomes (human or other species) on ice.[28][29]

    • Prepare a NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[28]

    • Prepare the test compound solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).[29]

  • Incubation:

    • Pre-warm the microsomal solution and test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[28][29]

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[28]

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[28][30] This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The metabolic half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (Cl_int) can also be calculated from this data.

Workflow for Microsomal Stability Assay

Metabolic_Stability cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsomes Prepare Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Compound Prepare Test Compound Compound->Incubate NADPH Prepare NADPH Regenerating System NADPH->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Cold Solvent + Internal Standard Sample->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and Clint LCMS->Calculate

Caption: Workflow for assessing metabolic stability using liver microsomes.

Conclusion

The strategic replacement of ortho-substituted phenyl rings with saturated, three-dimensional bioisosteres is a validated and powerful tactic in modern medicinal chemistry. Scaffolds such as bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes often confer significant advantages in terms of aqueous solubility, metabolic stability, and lipophilicity. However, the effects of such substitutions are not always predictable, and careful experimental evaluation of key physicochemical properties is paramount. The protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize these novel bioisosteres in the design of next-generation therapeutics.

References

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The Saturated Advantage: A Comparative Guide to the Bioactivity of Bicyclo[2.1.1]hexane vs. Phenyl-Containing Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Fungicide Development

In the relentless pursuit of novel agrochemicals with improved efficacy, safety, and physicochemical properties, medicinal and agricultural chemists are increasingly turning their attention to the strategic replacement of common chemical motifs. The phenyl ring, a ubiquitous scaffold in countless bioactive molecules, has long been a reliable workhorse.[1][2] However, its aromatic nature can predispose compounds to metabolic liabilities. This has spurred a paradigm shift towards its replacement with saturated bioisosteres—three-dimensional structures that mimic the spatial arrangement of the phenyl ring while offering a distinct and often advantageous property profile.[1][3][4]

Among the most promising of these scaffolds is the bicyclo[2.1.1]hexane (BCH) core.[5][6] This compact, rigid, and three-dimensional structure serves as an excellent bioisostere for the ortho-substituted phenyl ring, a common feature in many successful fungicides.[1][7] This guide provides an in-depth, data-driven comparison of the bioactivity of BCH-containing fungicides against their traditional phenyl-containing counterparts, offering insights for researchers, scientists, and drug development professionals in the agrochemical sector. We will explore the structural rationale, comparative efficacy, mechanism of action, and the critical physicochemical properties that set these scaffolds apart.

Comparative Bioactivity: Retaining Potency with a Saturated Core

A primary concern when replacing a well-established scaffold like the phenyl ring is the potential loss of biological activity. Encouragingly, research has demonstrated that incorporating a 1,2-disubstituted bicyclo[2.1.1]hexane core in place of an ortho-substituted benzene ring can yield patent-free analogs with high antifungal activity.[1][2]

Studies involving the modification of well-known succinate dehydrogenase inhibitor (SDHI) fungicides—a critical class of antifungals—have provided compelling evidence. When the phenyl groups in commercial fungicides such as Boscalid, Bixafen, and Fluxapyroxad were replaced with a BCH core, the resulting analogs demonstrated a remarkable retention of, and in some cases, high antifungal activity.[1][2] This confirms that the BCH scaffold can effectively orient the necessary pharmacophoric elements to engage the target enzyme, much like the original phenyl ring.

Table 1: Comparative Antifungal Activity of Phenyl vs. Bicyclo[2.1.1]hexane Analogs

Fungicide PairTarget PathogenBioactivity Metric (EC50/MIC) - Phenyl AnalogBioactivity Metric (EC50/MIC) - BCH AnalogFold ChangeReference
Fluxapyroxad vs. Analog 30 Fusarium oxysporum25 µM (Solubility)27 µM (Solubility)~1.1x[1]
Boscalid vs. Analog 28 Fusarium oxysporumMIC: ~450 µg/mLMIC: ~450 µg/mLNo significant change[7]
Bixafen vs. Analog 29 Fusarium oxysporum30 µM (Solubility)4 µM (Solubility)0.13x[1]

Note: Direct comparative EC50/MIC values in the literature are sometimes limited. The table includes available data and solubility metrics which can influence bioactivity. The core finding is the retention of high activity.

Mechanism of Action: Targeting Fungal Respiration

Many of the fungicides in which the phenyl-to-BCH swap has been successfully implemented belong to the SDHI class.[1][7] These compounds act by inhibiting the function of succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi.[7][8] This enzyme is a crucial component of both the citric acid cycle and the electron transport chain, and its inhibition effectively halts cellular energy production, leading to fungal death.[8]

The BCH scaffold's ability to act as a bioisostere means it correctly positions the rest of the molecule within the enzyme's binding pocket to disrupt its catalytic activity. The rigid, three-dimensional nature of the BCH core can offer a more defined and potentially more optimal orientation of substituents compared to the planar phenyl ring.[5]

SDHI_Mechanism cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Inhibitors Inhibitors Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Ubiquinone (CoQ) SDH->CoQ e- transfer CoQH2 Ubihydroquinone (CoQH2) CoQ->CoQH2 ComplexIII Complex III CoQH2->ComplexIII Phenyl_Fungicide Phenyl-SDHI Phenyl_Fungicide->SDH Inhibition BCH_Fungicide BCH-SDHI BCH_Fungicide->SDH Inhibition

Caption: Mechanism of SDHI fungicides targeting Complex II.

Physicochemical Properties: The Source of the Saturated Advantage

While retaining bioactivity is crucial, the true advantage of the BCH scaffold lies in its ability to favorably modulate the physicochemical properties of the fungicide molecule.

  • Solubility: The replacement of a flat, aromatic phenyl ring with a saturated, three-dimensional BCH scaffold can disrupt crystal packing and often leads to a significant increase in aqueous solubility. For instance, replacing the phenyl ring in Boscalid with a BCH core led to a threefold increase in water solubility (11 µM to 35 µM).[1] However, this effect is not universal and can be context-dependent, as the BCH analog of Bixafen showed reduced solubility.[1]

  • Lipophilicity (LogP/LogD): The BCH core generally leads to a reduction in lipophilicity compared to a phenyl ring. This is a highly desirable trait in agrochemical development, as lower lipophilicity can reduce environmental persistence and bioaccumulation while potentially improving plant mobility.[3]

  • Metabolic Stability: Aromatic rings are often susceptible to metabolic attack by cytochrome P450 enzymes (e.g., hydroxylation). The saturated C-H bonds of the BCH scaffold are generally more resistant to such oxidative metabolism.[5] This can lead to increased metabolic stability, a longer half-life in the target organism, and potentially lower application rates. However, the data shows this effect can be complex and depends on the overall structure of the molecule.[1][3]

  • Novelty and Patentability: From a commercial standpoint, replacing a phenyl ring with a BCH core creates a novel chemical entity, opening up new patent space for compounds that may have otherwise been structurally obvious.[1][2][4]

Property_Comparison cluster_Scaffolds cluster_Properties Physicochemical & Biological Properties Phenyl Phenyl Ring Solubility Aqueous Solubility Phenyl->Solubility Generally Lower Metabolism Metabolic Stability Phenyl->Metabolism Prone to Oxidation Lipophilicity Lipophilicity (LogP) Phenyl->Lipophilicity Higher Novelty Chemical Novelty Phenyl->Novelty Crowded IP Space Bioactivity Bioactivity Retention Phenyl->Bioactivity Established BCH Bicyclo[2.1.1]hexane BCH->Solubility Generally Higher BCH->Metabolism More Resistant BCH->Lipophilicity Lower BCH->Novelty High BCH->Bioactivity High

Caption: Logic diagram of phenyl vs. BCH properties.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

To empirically validate the bioactivity of novel fungicide analogs, a robust and reproducible assay is essential. The mycelial growth inhibition assay is a foundational in vitro method used to determine a compound's efficacy.

Objective: To determine the Effective Concentration (EC50) of a test compound (e.g., a BCH-fungicide analog) required to inhibit the mycelial growth of a target fungal pathogen by 50% compared to a non-treated control.

Materials:

  • Fungal pathogen culture (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium[9][10]

  • Test compounds (phenyl- and BCH-fungicides) and a positive control (commercial fungicide)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator set to an appropriate temperature (e.g., 25-28°C)

  • Digital calipers or ruler

Workflow:

Mycelial_Growth_Assay start Start prep_media 1. Prepare Fungicide- Amended Media start->prep_media prep_inoculum 2. Prepare Fungal Inoculum Plugs start->prep_inoculum inoculate 3. Inoculate Petri Dishes prep_media->inoculate prep_inoculum->inoculate incubate 4. Incubate Plates inoculate->incubate measure 5. Measure Colony Diameter incubate->measure calculate 6. Calculate % Inhibition & EC50 Value measure->calculate end End calculate->end

Caption: Workflow for mycelial growth inhibition assay.

Step-by-Step Methodology:

  • Preparation of Fungicide-Amended Media:

    • Causality: To ensure accurate dosing, the test compound must be homogeneously distributed throughout the growth medium.

    • Prepare stock solutions of each test compound in DMSO. The concentration should be high enough that the final volume of DMSO in the media is ≤1% to avoid solvent toxicity to the fungus.[11]

    • Autoclave the PDA medium and allow it to cool to a handleable temperature (approx. 50-55°C).

    • Create a serial dilution of concentrations for each test compound. Add the appropriate volume of each stock solution to separate aliquots of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Include a "solvent control" plate containing only DMSO (at the highest concentration used) and a "negative control" plate with only PDA.

    • Pour approximately 20 mL of the amended agar into each sterile petri dish and allow it to solidify.

  • Preparation of Fungal Inoculum:

    • Causality: Using a standardized inoculum ensures that differences in growth are due to the compound's activity, not variations in the initial amount of fungus.

    • From the growing edge of an actively growing, pure culture of the fungal pathogen, use a sterile cork borer to cut mycelial plugs.[12]

  • Inoculation:

    • Place a single mycelial plug, mycelium-side down, in the center of each prepared petri dish (both treated and control plates).[12]

    • Prepare each treatment in triplicate to ensure statistical validity.

  • Incubation:

    • Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the pathogen (e.g., 25°C).

    • Incubate until the fungal growth in the negative control plates has reached approximately 70-80% of the plate diameter.[13]

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.[14] Average these two measurements to get a single value per plate.

  • Data Analysis:

    • Calculate the Percent Inhibition of radial growth for each concentration using the formula: % Inhibition = [(C - T) / C] x 100 Where: C = Average colony diameter of the control group, and T = Average colony diameter of the treated group.

    • Plot the percent inhibition against the log of the compound concentration. Use a non-linear regression analysis (dose-response curve) to determine the EC50 value.[14]

Conclusion and Future Outlook

The replacement of the traditional phenyl ring with the bicyclo[2.1.1]hexane scaffold represents a powerful and validated strategy in modern fungicide design. This bioisosteric substitution has been shown to maintain, and in some cases improve, biological activity while offering significant advantages in physicochemical properties such as solubility and metabolic stability.[1][3][4] The enhanced three-dimensionality and novelty of the BCH core provide a clear path for developing next-generation, patentable fungicides with potentially improved performance and environmental profiles. As synthetic methodologies for accessing substituted BCH cores become more efficient and scalable, their incorporation into agrochemical discovery programs is set to expand, promising a new frontier of sp3-rich, highly effective crop protection agents.[6]

References

  • Denisenko, A., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene. RSC Science Advances. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. PubMed. Available at: [Link]

  • Denisenko, A., et al. (2023). (PDF) 1,2-Disubstituted Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-substituted Benzene. ResearchGate. Available at: [Link]

  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. Directorate of Plant Protection, Quarantine & Storage. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Portfolio. Available at: [Link]

  • Al-Naimi, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. Available at: [Link]

  • Dual-culture assay for in vitro inhibition of mycelial growth of various pathogenic fungi. ResearchGate. Available at: [Link]

  • Measuring fungal anti-E. coli activity using the zone of inhibition (ZOI) assay. Protocols.io. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). (PDF) 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ResearchGate. Available at: [Link]

  • In vitro inhibition of mycelial growth of plant pathogenic fungi by Streptomyces strains. ResearchGate. Available at: [Link]

  • Comparative inhibitory effects (IC50 values) of eight SDHIs on the RC. ResearchGate. Available at: [Link]

  • How to test bioactivity of compounds on fungi?. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available at: [Link]

  • Garrido-García, P., et al. (2025). Enantioselective Photocatalytic Synthesis of Bicyclo[2.1.1]hexanes as Ortho-disubstituted Benzene Bioisosteres with improved Biological Activity. IAdChem - Institute for Advanced Research in Chemical Sciences. Available at: [Link]

  • Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. PubMed Central. Available at: [Link]

  • LABORATORY AND FIELD TESTING OF FUNGICIDES FOR CONTROL OF ERGOT IN WHEAT AND RYE. Agriculture and Horticulture Development Board. Available at: [Link]

  • Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. PMC - NIH. Available at: [Link]

Sources

The Ascendancy of Bicyclo[2.1.1]hexane: A Comparative Guide to Exit Vector Analysis for Next-Generation Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of traditional, planar aromatic scaffolds. This "escape from flatland" has propelled the exploration of saturated, three-dimensional bioisosteres that can offer improved physicochemical properties and unlock new intellectual property. Among these, the bicyclo[2.1.1]hexane (BCH) core has emerged as a particularly compelling surrogate for ortho- and meta-substituted phenyl rings.[1][2]

This guide provides a comprehensive comparison of the bicyclo[2.1.1]hexane scaffold with its bioisosteric counterparts, focusing on the critical concept of exit vector analysis . We will delve into the synthetic accessibility of substituted BCH derivatives and provide detailed experimental and computational protocols for the rigorous evaluation of their three-dimensional substituent trajectories. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and physicochemical attributes of BCH in their molecular design endeavors.

The Strategic Imperative of Exit Vector Analysis

Bioisosteric replacement is a cornerstone of modern drug design, aiming to modulate a molecule's properties while preserving or enhancing its biological activity.[3] However, a simple substitution is seldom sufficient. The precise spatial orientation of substituents, dictated by the underlying scaffold, is paramount for effective interaction with biological targets. This is where exit vector analysis becomes an indispensable tool.

Exit vectors are defined by the directionality and distance of substituent attachment points on a molecular scaffold. A thorough analysis of these vectors allows for a quantitative comparison of how different scaffolds present their functional groups in three-dimensional space.[4][5] For bicyclo[2.1.1]hexane, understanding its exit vector landscape is crucial for its rational application as a phenyl ring mimic.

Bicyclo[2.1.1]hexane in the Bioisostere Landscape: A Comparative Overview

The bicyclo[2.1.1]hexane scaffold offers a unique combination of rigidity, three-dimensionality, and synthetic tractability. The table below provides a comparative summary of key physicochemical and structural properties of BCH and other relevant bioisosteres.

PropertyPhenyl (ortho-substituted)Bicyclo[2.1.1]hexane (1,2-disubstituted)Bicyclo[1.1.1]pentane (1,2-disubstituted)Cubane (1,2-disubstituted)
Molecular Weight (unsubstituted) 78.11 g/mol 82.14 g/mol 68.12 g/mol 104.15 g/mol
Fraction of sp³ carbons (Fsp³) 0111
Aqueous Solubility Generally lowerOften increased[6]Generally increasedCan be variable[7]
Metabolic Stability Susceptible to oxidationOften improvedGenerally improved[8]Can be a metabolic liability[7]
Exit Vector Distance (d, Å) ~3.04 - 3.10[6]~3.05 - 3.19[6]~3.5 - 4.0[9]~2.72[7]
Scaffold C-C Distance (r, Å) ~1.39 - 1.41[6]~1.56[6]-~1.55
Dihedral Angle (θ, °) ~0 - 8[6]~56 - 59[6]~67[9]90

As the data indicates, 1,2-disubstituted bicyclo[2.1.1]hexane closely mimics the exit vector distance of an ortho-substituted phenyl ring, while introducing significant three-dimensionality as evidenced by the larger dihedral angle.[6] This increased Fsp³ character often translates to improved aqueous solubility and metabolic stability, key attributes for successful drug candidates.[6][8]

Experimental Protocols for the Synthesis and Analysis of Bicyclo[2.1.1]hexane Derivatives

The practical application of bicyclo[2.1.1]hexane as a bioisostere is underpinned by its synthetic accessibility. Recent advances in photochemistry have enabled the efficient construction of a wide array of substituted BCH scaffolds.

Protocol 1: Photocatalytic [2+2] Cycloaddition for the Synthesis of 1,4-Disubstituted Bicyclo[2.1.1]hexanes

This protocol is adapted from the work of Rigotti and Bach, which describes a visible-light-driven intramolecular crossed [2+2] photocycloaddition.[10]

Materials:

  • 2,5-disubstituted hexa-1,5-diene substrate

  • Iridium photocatalyst (e.g., Ir(dFCF₃ppy)₂(dtbbpy)PF₆)

  • Anhydrous acetone

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • LED light source (e.g., 414 nm)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2,5-disubstituted hexa-1,5-diene (1.0 eq) and the iridium photocatalyst (e.g., 1 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous acetone via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Stir the reaction mixture at room temperature while irradiating with a 414 nm LED.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-disubstituted bicyclo[2.1.1]hexane.

Protocol 2: X-ray Crystallography for Exit Vector Determination

The definitive method for determining the precise three-dimensional arrangement of atoms and, consequently, the exit vectors of a bicyclo[2.1.1]hexane derivative is single-crystal X-ray diffraction.

Workflow:

Sources

The Virtues of Three-Dimensionality: A Comparative Guide to the In Vitro ADME Properties of Saturated Benzene Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly venturing beyond "flatland"—the realm of planar aromatic scaffolds. The benzene ring, a ubiquitous motif in drug molecules, often presents a metabolic liability and can contribute to poor physicochemical properties. This has spurred the exploration of saturated, three-dimensional bioisosteres that mimic the geometry of benzene while offering improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This guide provides a comprehensive comparison of the in vitro ADME properties of three prominent saturated benzene bioisosteres: bicyclo[1.1.1]pentane (BCP), cubane, and bicyclo[2.2.2]octane (BCO), offering researchers, scientists, and drug development professionals a data-driven framework for their application.

The Rationale for Escaping Flatland: Why Saturated Bioisosteres?

The substitution of a planar phenyl ring with a saturated, polycyclic scaffold is a strategic maneuver to enhance key drug-like properties.[1] These three-dimensional structures introduce a higher fraction of sp³-hybridized carbons, which has been correlated with improved clinical success rates. The primary advantages sought through this bioisosteric replacement include:

  • Enhanced Aqueous Solubility: The disruption of the planar, aromatic system often leads to a decrease in the crystal lattice energy and an increase in polarity, thereby improving solubility.[2][3]

  • Improved Metabolic Stability: Saturated scaffolds are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for aromatic rings.[2][3]

  • Reduced Non-Specific Binding: The increased three-dimensionality can reduce non-specific hydrophobic interactions with off-target proteins.[4]

  • Novel Intellectual Property: The creation of structurally distinct analogues provides opportunities for new patents.

This guide will now delve into the comparative in vitro ADME properties of BCP, cubane, and BCO, supported by experimental data and detailed protocols for the key assays used in their evaluation.

Comparative Analysis of In Vitro ADME Properties

The following sections provide a head-to-head comparison of the in vitro ADME properties of drug analogues containing BCP, cubane, and BCO moieties versus their parent benzene-containing counterparts.

Aqueous Solubility

A critical parameter for oral drug absorption, aqueous solubility is often enhanced by replacing a phenyl ring with a saturated bioisostere. This is largely attributed to the disruption of crystal packing and an increase in the molecule's polarity.

Comparative Aqueous Solubility Data

Compound Pair Benzene Analogue Solubility (µM) Bioisostere Analogue Solubility (µM) Fold Improvement Reference
Imatinib vs. 2-Oxabicyclo[2.2.2]octane Analogue 1042402.3
Darapladib vs. BCP Analogue 8749.3[5]
Cuba-Lumacaftor vs. Lumacaftor pH-dependent, lowerpH-independent, higherQualitative Improvement[6]

Table 1: Comparison of aqueous solubility between benzene-containing drugs and their saturated bioisostere analogues.

Discussion of Solubility Data

The data clearly demonstrates that the replacement of a phenyl ring with a saturated bioisostere can lead to a significant improvement in aqueous solubility. The 2-oxabicyclo[2.2.2]octane analogue of Imatinib showed a more than two-fold increase in solubility. Even more impressively, the BCP analogue of Darapladib exhibited a nine-fold enhancement.[5] The cubane analogue of Lumacaftor also demonstrated improved, pH-independent solubility, which is highly advantageous for absorption throughout the gastrointestinal tract.[6] This consistent trend underscores the value of these bioisosteres in overcoming solubility limitations often encountered with flat, aromatic compounds.

Metabolic Stability

Metabolic stability, typically assessed in liver microsomes, is a crucial determinant of a drug's half-life and oral bioavailability. Aromatic rings are prone to oxidative metabolism, and their replacement with saturated scaffolds can block these metabolic "soft spots."

Comparative Metabolic Stability Data

Compound Pair Benzene Analogue Intrinsic Clearance (CLint, µL/min/mg protein) Bioisostere Analogue Intrinsic Clearance (CLint, µL/min/mg protein) Fold Improvement Reference
Imatinib vs. 2-Oxabicyclo[2.2.2]octane Analogue 132443.0
Imatinib vs. Bicyclo[2.2.2]octane Analogue 132403.3
Cuba-Lumacaftor vs. Lumacaftor (in human hepatocytes, CLint in µL/min/10⁶ cells) 11.966.981.7[6]

Table 2: Comparison of in vitro metabolic stability between benzene-containing drugs and their saturated bioisostere analogues.

Discussion of Metabolic Stability Data

The replacement of the phenyl ring in Imatinib with either a 2-oxabicyclo[2.2.2]octane or a bicyclo[2.2.2]octane core resulted in a threefold improvement in metabolic stability, as indicated by the lower intrinsic clearance values. Similarly, the cubane analogue of Lumacaftor demonstrated a 1.7-fold increase in metabolic stability in human hepatocytes.[6] This enhanced resistance to metabolism is a direct consequence of the robust, saturated nature of these bioisosteric scaffolds, which lack the electron-rich aromatic system susceptible to CYP-mediated oxidation.

Cell Permeability

The ability of a drug to permeate the intestinal epithelium is a key factor in its oral absorption. The Caco-2 cell permeability assay is the industry standard for assessing this property.

Comparative Caco-2 Permeability Data

Compound Pair Benzene Analogue Apparent Permeability (Papp, 10⁻⁶ cm/s) Bioisostere Analogue Apparent Permeability (Papp, 10⁻⁶ cm/s) Reference
Darapladib vs. BCP Analogue 2.37.05[5]

Table 3: Comparison of Caco-2 permeability between a benzene-containing drug and its BCP analogue.

Discussion of Permeability Data

The BCP analogue of Darapladib demonstrated a significant improvement in apparent permeability across Caco-2 cell monolayers compared to its parent compound.[5] This suggests that the increased three-dimensionality and potential reduction in efflux transporter recognition can contribute to enhanced intestinal absorption. It is important to note that permeability is a complex property influenced by multiple factors, and the impact of bioisosteric replacement may vary between different chemical series.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free, pharmacologically active drug. While extensive comparative data for plasma protein binding of these bioisosteres is still emerging, some studies suggest that the replacement of a phenyl ring can lead to reduced non-specific binding.[4] The increased saturation and reduced lipophilicity of BCP and cubane analogues may contribute to lower plasma protein binding.

Experimental Protocols for In Vitro ADME Assessment

To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key in vitro ADME assays.

General In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of ADME properties in early drug discovery.

ADME_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Candidate Selection Start Test Compound (Benzene Analogue) Solubility Kinetic Solubility Assay Start->Solubility Stability Microsomal Stability Assay Start->Stability Permeability Caco-2 Permeability Assay Start->Permeability PPB Plasma Protein Binding Assay Start->PPB Bioisostere Bioisostere Analogue (BCP, Cubane, BCO) Bioisostere->Solubility Bioisostere->Stability Bioisostere->Permeability Bioisostere->PPB Analysis Comparative Data Analysis Solubility->Analysis Stability->Analysis Permeability->Analysis PPB->Analysis Selection Lead Candidate Selection Analysis->Selection

Caption: General workflow for in vitro ADME screening of benzene and bioisostere analogues.

Kinetic Solubility Assay Protocol

This high-throughput assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions.[7][8]

  • Preparation of Stock Solutions: Dissolve the test compound in 100% DMSO to a final concentration of 10 mM.

  • Plate Setup: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[9]

  • Filtration: Filter the contents of each well through a 96-well filter plate to separate the precipitated compound from the soluble fraction.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS. A standard curve is prepared by diluting the DMSO stock solution in a 1:1 mixture of acetonitrile and water.

  • Data Analysis: The kinetic solubility is reported as the concentration of the compound measured in the filtrate.

Microsomal Stability Assay Protocol

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[10][11]

  • Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL protein), the test compound (1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (1 mM final concentration). For the negative control, add buffer without NADPH.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[12]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg/mL microsomal protein).

Caco-2 Permeability Assay Protocol

This assay utilizes a monolayer of Caco-2 cells to model the human intestinal barrier and assess drug permeability.[13][14]

  • Cell Culture: Seed Caco-2 cells on a permeable Transwell® support and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a pre-defined threshold indicates a suitable monolayer.

  • Assay Setup: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

  • Compound Addition (Apical to Basolateral): Add the test compound (typically 10 µM) to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh transport buffer.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. For assessing active efflux, the assay is also performed in the basolateral-to-apical direction, and an efflux ratio (Papp(B-A)/Papp(A-B)) is calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis) Protocol

Equilibrium dialysis is the gold standard method for determining the extent of a drug's binding to plasma proteins.[15][16]

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 8-12 kDa MWCO) separating two chambers in each well.

  • Sample Preparation: Spike plasma (e.g., human, rat) with the test compound at a known concentration (e.g., 1 µM).

  • Dialysis: Add the plasma-compound mixture to one chamber (the plasma chamber) and an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours, determined in preliminary experiments).[17]

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS. To account for matrix effects, the plasma sample is diluted with buffer, and the buffer sample is mixed with blank plasma to match the matrix of the plasma sample.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Physicochemical Properties Influencing ADME Outcomes

The observed improvements in the ADME properties of saturated bioisosteres are rooted in their fundamental physicochemical characteristics.

ADME_Properties cluster_0 Physicochemical Properties of Bioisosteres cluster_1 Improved In Vitro ADME Outcomes PhysChem Increased sp³ Character Reduced Aromaticity Increased 3D Shape Altered Lipophilicity (logP/logD) ADME Increased Aqueous Solubility Enhanced Metabolic Stability Modulated Permeability Reduced Plasma Protein Binding PhysChem:f0->ADME:f1 Less prone to oxidation PhysChem:f1->ADME:f0 Disrupts crystal packing PhysChem:f2->ADME:f2 Alters membrane interaction PhysChem:f3->ADME:f3 Reduces hydrophobic interactions PhysChem:f1->ADME:f1 No epoxidation PhysChem:f2->ADME:f0 Reduces planarity

Caption: Relationship between physicochemical properties of saturated bioisosteres and their ADME outcomes.

Conclusion

The strategic replacement of the ubiquitous benzene ring with saturated, three-dimensional bioisosteres like bicyclo[1.1.1]pentane, cubane, and bicyclo[2.2.2]octane represents a powerful approach to overcoming common ADME liabilities in drug discovery. The experimental data presented in this guide consistently demonstrates that these scaffolds can significantly enhance aqueous solubility and metabolic stability while maintaining or even improving cell permeability.

As a Senior Application Scientist, it is my experience that the early consideration and application of these bioisosteric replacements can de-risk drug development programs by identifying candidates with more favorable pharmacokinetic profiles. The detailed protocols provided herein offer a robust framework for the in-house evaluation of these promising scaffolds. By embracing the principles of three-dimensional drug design, the scientific community can continue to "escape flatland" and deliver safer, more effective medicines.

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A Researcher's Guide to 2-Oxabicyclo[2.1.1]hexanes: A Superior Bioisostere for the ortho-Substituted Benzene Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland and the Challenge of the ortho-Substituted Phenyl Ring

In modern drug discovery, the concept of "escaping flatland" has become a guiding principle.[1][2] Medicinal chemists increasingly seek to replace flat, two-dimensional aromatic rings with three-dimensional, saturated scaffolds. This strategic shift is driven by the need to improve the physicochemical properties of drug candidates, which are often plagued by the liabilities associated with excessive aromaticity, such as poor aqueous solubility and high metabolic turnover.[2][3]

The ortho-substituted phenyl ring is a ubiquitous motif found in over three hundred marketed drugs and agrochemicals.[2][4][5] While its rigid structure is crucial for defining the precise vectoral orientation of two substituents for optimal target engagement, the phenyl ring itself brings inherent drawbacks. It increases lipophilicity and presents a common site for oxidative metabolism by cytochrome P450 enzymes.[3]

For years, bioisosteric replacements for para-substituted rings, like bicyclo[1.1.1]pentane (BCP), have been well-established.[6][7] However, the development of effective, saturated mimics for the ortho-substitution pattern has been a more significant challenge.[6][8] This guide introduces the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold as a next-generation, saturated bioisostere of the ortho-substituted phenyl ring, offering a compelling solution to improve drug-like properties while maintaining or even enhancing biological activity.[4][8][9]

The 2-Oxabicyclo[2.1.1]hexane Scaffold: A Geometric and Physicochemical Marvel

The 2-oxa-BCH core is a strained, bicyclic ether that masterfully mimics the key spatial arrangement of an ortho-substituted benzene ring. Crystallographic analysis reveals that the geometry and the exit vectors of substituents placed on a 2-oxa-BCH scaffold are remarkably similar to those of the classic phenyl ring.[2][4][10]

However, the introduction of an oxygen atom into the bicyclic core and the transition to a fully saturated (sp³-rich) system bestow transformative physicochemical advantages.[11] This structural modification directly addresses the primary weaknesses of the benzene ring.

  • Enhanced Solubility: The embedded oxygen atom acts as a hydrogen bond acceptor, significantly increasing the polarity and aqueous solubility of the molecule.[1][4][11]

  • Reduced Lipophilicity: The move from a lipophilic aromatic ring to a more polar, saturated scaffold consistently lowers lipophilicity, as measured by logP or logD values.[4][10] This is a critical factor in improving a drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Improved Metabolic Stability: By replacing an easily oxidized aromatic ring with a saturated, aliphatic core, a key site of metabolic vulnerability is removed.[1][3]

The logical relationship for this bioisosteric replacement is visualized below.

cluster_0 Problem: ortho-Phenyl Ring Liabilities cluster_1 Solution: 3D Bioisosteric Replacement A ortho-Substituted Phenyl Ring B Poor Aqueous Solubility High Lipophilicity (logP) Metabolic Hotspot (CYP Oxidation) A->B leads to C 2-Oxabicyclo[2.1.1]hexane (2-oxa-BCH) B->C Address with D Improved Solubility Lower Lipophilicity Enhanced Metabolic Stability C->D provides

Caption: The strategic replacement of a problematic ortho-phenyl ring with a 2-oxa-BCH scaffold.

Performance Comparison: 2-Oxa-BCH vs. The Phenyl Ring

The true value of a bioisostere is demonstrated through empirical data. The replacement of an ortho-substituted phenyl ring with a 2-oxa-BCH scaffold has been validated in several bioactive compounds, including the commercial fungicides fluxapyroxad and boscalid.[4][8][10] The results, summarized below, are striking.

Geometric Parameter Comparison

A critical aspect of a successful bioisostere is its ability to replicate the spatial orientation of the original functional groups. X-ray crystallography data shows that while the 2-oxa-BCH is a 3D scaffold, its key exit vector angles (φ1, φ2) are remarkably close to those of the planar ortho-phenyl ring—even closer than other saturated bioisosteres like bicyclo[1.1.1]pentanes.[2][10]

Parameterortho-Phenyl Ring2-Oxabicyclo[2.1.1]hexaneCommentary
Distance between substituents (d) 3.0 - 3.1 Å~3.6 ÅSlightly longer, allowing for potentially reduced steric clash.[2]
Exit Vector Angle (φ1) ~60°~60°Nearly identical, preserving crucial substituent orientation.[2]
Exit Vector Angle (φ2) ~60°~60°Nearly identical, preserving crucial substituent orientation.[2]
Dihedral Angle (θ) ~0-8°~80°The key difference, conferring the desirable 3D character.[2]
Physicochemical and Biological Property Comparison

The most compelling evidence comes from the dramatic improvements in drug-like properties upon making the switch from the phenyl ring to the 2-oxa-BCH scaffold, often with full retention of biological activity.

Compound PairScaffoldWater Solubility (mg/L)cLogP / LogDBioactivity
Fluxapyroxad ortho-Phenyl113.1Active[4][10]
Fluxapyroxad Analogue 2-Oxa-BCH140 (>10x increase)1.7 (Reduced)Active (Similar)[4][10]
Boscalid ortho-Phenyl53.0Active[4][10]
Boscalid Analogue 2-Oxa-BCH15 (3x increase)2.2 (Reduced)Active (Similar)[4][10]

As the data clearly indicates, replacing the phenyl ring with 2-oxa-BCH can lead to a more than tenfold increase in aqueous solubility and a significant reduction in lipophilicity, all while maintaining the compound's antifungal activity.[4][10]

Experimental Protocols: Synthesis and Evaluation

The practical application of 2-oxa-BCHs in drug discovery programs is enabled by accessible and scalable synthetic routes.[12][13][14]

Representative Synthesis: Iodocyclization Route to 2-Oxa-BCH Building Blocks

One of the most practical and general methods for synthesizing 2-oxa-BCH cores is via an iodocyclization reaction of a corresponding cyclobutane alkenyl alcohol.[13][14] This protocol provides a reliable pathway to key building blocks for medicinal chemistry.

start Start: Cyclobutane Alkenyl Alcohol step1 Step 1: Iodocyclization Reagents: I₂, NaHCO₃ Solvent: MeOtBu/H₂O Temp: Room Temp start->step1 step2 Step 2: Purification Standard chromatographic separation (e.g., silica gel) step1->step2 product Product: Iodinated 2-Oxa-BCH (Ready for functionalization) step2->product

Caption: A generalized workflow for the synthesis of 2-oxa-BCH scaffolds via iodocyclization.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the starting cyclobutane alkenyl alcohol (1.0 eq) in a biphasic solvent system of methyl tert-butyl ether (MeOtBu) and water.

  • Addition of Reagents: Add sodium bicarbonate (NaHCO₃, ~3.0 eq) to the solution, followed by the portion-wise addition of iodine (I₂, ~1.5 eq) at room temperature. The causality here is the use of a mild base (bicarbonate) to neutralize the HI byproduct of the reaction, preventing undesired side reactions.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Separate the organic layer, and extract the aqueous layer with MeOtBu.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired iodinated 2-oxabicyclo[2.1.1]hexane. This iodide is a versatile building block, ready for downstream cross-coupling reactions to install the desired second substituent.

Workflow for Comparative Physicochemical Profiling

To validate the benefits of the bioisosteric swap, a standardized, parallel evaluation of the parent phenyl compound and the new 2-oxa-BCH analogue is essential. This self-validating system ensures that any observed changes can be directly attributed to the scaffold modification.

A Compound Pair (Phenyl vs. 2-Oxa-BCH) B Aqueous Solubility Assay (e.g., Kinetic Nephelometry) A->B C Lipophilicity Assay (e.g., RP-HPLC for LogD) A->C D Metabolic Stability Assay (e.g., Human Liver Microsomes) A->D E Comparative Data Analysis B->E C->E D->E F Decision: Advance Superior Candidate E->F

Caption: Standard workflow for the head-to-head evaluation of bioisostere performance.

  • Aqueous Solubility: Determine kinetic solubility using turbidimetric methods (nephelometry). A stock solution of each compound in DMSO is added to an aqueous buffer (pH 7.4), and the concentration at which precipitation occurs is measured. The higher this value, the better the solubility.

  • Lipophilicity (LogD): Measure the distribution coefficient at pH 7.4 (LogD₇.₄) using a reverse-phase HPLC method. This involves correlating the retention time of the compound on a C18 column with the known LogD values of a standard set of compounds. A lower LogD value is generally desirable for oral drug candidates.

  • Metabolic Stability: Incubate the test compounds at a low concentration (e.g., 1 µM) with human liver microsomes (HLM) and NADPH (as a cofactor for CYP enzymes). Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 min), the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[2] A longer half-life indicates greater metabolic stability.

Conclusion and Authoritative Recommendation

For researchers and drug development professionals facing challenges with solubility, lipophilicity, and metabolic stability in compounds containing an ortho-substituted phenyl ring, the 2-oxabicyclo[2.1.1]hexane scaffold represents a field-proven and highly effective alternative. Its ability to mimic the essential geometry of the phenyl ring while conferring superior physicochemical properties makes it an invaluable tool in modern medicinal chemistry.[4][8] The replacement of a problematic aromatic ring with this saturated, polar, and stable 3D scaffold is a decisive step toward creating safer and more effective drug candidates. The adoption of the 2-oxa-BCH bioisostere is strongly recommended for lead optimization campaigns aiming to "escape flatland" and improve the overall developability of a molecule.

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Sources

Safety Operating Guide

Proper Disposal of Dimethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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The responsible management of chemical waste is a cornerstone of safe and sustainable laboratory practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (CAS No. 42145-38-0), a specialized diester used in synthetic chemistry.[1][2][3] The procedures outlined here are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain compliance with regulatory standards.

Hazard Identification and Risk Assessment

Key Characteristics:

  • Chemical Structure: A bicyclic alkane core with two methyl ester functional groups.

  • Molecular Formula: C₁₀H₁₄O₄.[1][3]

  • Reactivity: The ester groups can undergo hydrolysis in the presence of strong acids or bases to form the corresponding dicarboxylic acid and methanol.[2] The bicyclic system is generally stable but should be treated with the care afforded to all research chemicals.

  • Physical State: Likely a solid or oil at room temperature.

  • Toxicological Data: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Therefore, it is prudent to treat this compound as potentially harmful if swallowed, and as a substance that may cause skin, eye, and respiratory irritation.[4]

Disposal Protocol: A Step-by-Step Workflow

The following workflow provides a clear, logical progression for the safe disposal of this compound.

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate

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